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  • Product: 2(3h)-Benzoxazolone, 6-[(2-hydroxyethyl)sulfonyl]-
  • CAS: 5031-74-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 6-[(2-hydroxyethyl)sulfonyl]-2(3H)-benzoxazolone

For Researchers, Scientists, and Drug Development Professionals Abstract 6-[(2-hydroxyethyl)sulfonyl]-2(3H)-benzoxazolone is a heterocyclic organic compound featuring a benzoxazolone core functionalized with a hydroxyeth...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-[(2-hydroxyethyl)sulfonyl]-2(3H)-benzoxazolone is a heterocyclic organic compound featuring a benzoxazolone core functionalized with a hydroxyethylsulfonyl group. The benzoxazolone scaffold is recognized as a "privileged structure" in medicinal chemistry, known for its presence in a wide array of biologically active molecules.[1] This guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of this specific derivative, drawing upon established principles for this class of compounds and predictive modeling where specific experimental data is not publicly available.

Introduction: The Significance of the Benzoxazolone Core

The 2(3H)-benzoxazolone nucleus is a versatile scaffold in drug design, valued for its distinct physicochemical profile. It exhibits weakly acidic properties and contains both lipophilic (the benzene ring) and hydrophilic (the lactam and sulfonyl groups) fragments within a single framework. This duality allows for a wide range of chemical modifications on both the benzene and oxazolone rings, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1] Derivatives of benzoxazolone have demonstrated a broad spectrum of biological activities, including analgesic, anti-inflammatory, anticancer, and antimicrobial effects.[2] The introduction of a sulfonyl group, as in the case of 6-[(2-hydroxyethyl)sulfonyl]-2(3H)-benzoxazolone, can further modulate the molecule's properties, influencing its solubility, polarity, and potential for hydrogen bonding interactions with biological targets.[3]

Molecular and Physicochemical Profile

IUPAC Name: 6-(2-Hydroxyethanesulfonyl)-1,3-benzoxazol-2(3H)-one[4] CAS Number: 5031-74-3[4] Molecular Formula: C₉H₉NO₅S[4] Molecular Weight: 243.24 g/mol [4]

Predicted Physicochemical Properties

Direct experimental data for 6-[(2-hydroxyethyl)sulfonyl]-2(3H)-benzoxazolone is not widely available in peer-reviewed literature. Therefore, the following properties are based on established predictive models and data from structurally related compounds.

PropertyPredicted Value/InformationMethodology/Rationale
Melting Point Expected to be a solid with a relatively high melting point (>200 °C)Based on the melting points of other crystalline 6-substituted benzoxazolone derivatives. The presence of the sulfonyl and hydroxyl groups allows for strong intermolecular hydrogen bonding and dipole-dipole interactions, leading to a stable crystal lattice.
Solubility Sparingly soluble in water. Soluble in polar organic solvents such as DMSO, DMF, and methanol.The benzoxazolone core is largely hydrophobic, while the hydroxyethylsulfonyl group introduces polarity and hydrogen bonding capability, allowing for some aqueous solubility. Solubility in polar organic solvents is expected to be significantly higher.
pKa The N-H proton of the benzoxazolone ring is weakly acidic (predicted pKa ~8-9). The hydroxyl proton is less acidic (predicted pKa >14).The acidity of the N-H proton is a known characteristic of the benzoxazolone ring system. The electron-withdrawing effect of the sulfonyl group at the 6-position would be expected to slightly increase the acidity of the N-H proton compared to unsubstituted benzoxazolone.

Synthesis and Purification

A general synthetic approach to 6-sulfonyl benzoxazolone derivatives involves the cyclization of an appropriately substituted 2-aminophenol. The synthesis of 6-[(2-hydroxyethyl)sulfonyl]-2(3H)-benzoxazolone can be conceptualized through the following workflow:

G A 4-Amino-3-nitrophenol B Protection of Amino Group A->B e.g., Acetic Anhydride C Sulfonylation at the 4-position B->C e.g., 2-Chloroethanesulfonyl chloride D Reduction of Nitro Group C->D e.g., H2/Pd-C or SnCl2 E Cyclization D->E e.g., Phosgene or Urea F 6-[(2-hydroxyethyl)sulfonyl]-2(3H)-benzoxazolone E->F Deprotection (if necessary)

Caption: Conceptual synthetic workflow for 6-[(2-hydroxyethyl)sulfonyl]-2(3H)-benzoxazolone.

Experimental Protocol: A Generalized Approach
  • Protection of the Amino Group: The amino group of a suitable starting material, such as 4-amino-3-nitrophenol, is protected to prevent side reactions during subsequent steps. This can be achieved using standard protecting groups like an acetyl group.

  • Sulfonylation: The protected aminophenol is then reacted with a suitable sulfonylating agent, such as 2-chloroethanesulfonyl chloride, in the presence of a base to introduce the sulfonyl group at the desired position on the aromatic ring.

  • Reduction of the Nitro Group: The nitro group is reduced to an amino group. Common methods include catalytic hydrogenation (e.g., using hydrogen gas and a palladium on carbon catalyst) or chemical reduction (e.g., using tin(II) chloride).

  • Cyclization: The resulting 2-aminophenol derivative is cyclized to form the benzoxazolone ring. This is typically achieved by reaction with phosgene, a phosgene equivalent (like triphosgene), or urea at elevated temperatures.

  • Deprotection (if necessary): If a protecting group was used for the initial amino group, it is removed in the final step to yield the target compound.

  • Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.

Analytical Characterization

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation and purity assessment of 6-[(2-hydroxyethyl)sulfonyl]-2(3H)-benzoxazolone.

G A Synthesized Compound B Mass Spectrometry (MS) A->B Molecular Weight C NMR Spectroscopy (1H & 13C) A->C Connectivity D Infrared (IR) Spectroscopy A->D Functional Groups E High-Performance Liquid Chromatography (HPLC) A->E Purity F Structural Confirmation & Purity Assessment B->F C->F D->F E->F

Caption: Analytical workflow for the characterization of 6-[(2-hydroxyethyl)sulfonyl]-2(3H)-benzoxazolone.

Expected Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzoxazolone ring, with their chemical shifts and coupling patterns being indicative of the 1,2,4-trisubstitution pattern. Signals corresponding to the methylene protons of the hydroxyethylsulfonyl group would also be present, likely as triplets. The protons of the N-H and O-H groups will appear as broad singlets.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon of the lactam, the aromatic carbons, and the carbons of the hydroxyethylsulfonyl side chain.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the lactam, the C=O stretching of the lactam, the S=O stretching of the sulfonyl group, and the O-H stretching of the hydroxyl group.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information, with characteristic losses of SO₂ and the hydroxyethyl group being expected.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A reverse-phase HPLC method would be suitable for determining the purity of 6-[(2-hydroxyethyl)sulfonyl]-2(3H)-benzoxazolone.

Generalized HPLC Method Parameters:

ParameterConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar aromatic compounds.
Mobile Phase Gradient of water (with 0.1% formic acid or acetic acid) and acetonitrile or methanol.A gradient elution is often necessary to achieve good resolution and reasonable run times for compounds with a range of polarities. The acidic modifier improves peak shape.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Detection UV at a wavelength corresponding to the compound's maximum absorbance (likely in the 270-290 nm range).The benzoxazolone chromophore provides strong UV absorbance, allowing for sensitive detection.
Column Temperature 25-30 °CTo ensure reproducible retention times.

Stability and Storage

Based on the general stability of sulfonyl and benzoxazolone compounds, 6-[(2-hydroxyethyl)sulfonyl]-2(3H)-benzoxazolone is expected to be a chemically stable compound under standard laboratory conditions.

Storage Recommendations:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Protect from light and moisture to prevent potential degradation.

  • For long-term storage, refrigeration may be advisable.

Safety and Handling

While specific toxicity data for this compound is not available, it is prudent to handle it with the care afforded to all laboratory chemicals.

General Handling Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Work in a well-ventilated area or a fume hood.

  • In case of contact, wash the affected area thoroughly with water.

Potential Applications

Given the established biological activities of the benzoxazolone scaffold, 6-[(2-hydroxyethyl)sulfonyl]-2(3H)-benzoxazolone and its derivatives are of interest for further investigation in several therapeutic areas. The hydroxyethylsulfonyl group can serve as a handle for further chemical modification, allowing for the synthesis of a library of related compounds for structure-activity relationship (SAR) studies. Potential areas of research include its evaluation as an anti-inflammatory, analgesic, or antimicrobial agent.

Commercial Availability

This compound is available from specialty chemical suppliers. For instance, it is listed in the product catalog of Beijing F&F Chemical Co., Ltd.[5]

Conclusion

6-[(2-hydroxyethyl)sulfonyl]-2(3H)-benzoxazolone is a molecule of significant interest due to its benzoxazolone core, a privileged scaffold in medicinal chemistry. While specific experimental data on its physicochemical properties are limited, this guide provides a comprehensive overview based on predictive methods and the well-established chemistry of related compounds. The outlined synthetic and analytical methodologies offer a solid foundation for researchers and drug development professionals working with this and similar molecules. Further experimental investigation is warranted to fully elucidate the properties and potential applications of this compound.

References

  • Beijing F&F Chemical Co., Ltd. 6-[(2-Hydroxyethyl)-sulfonyl]-Benzoxazol-2(3H)-one. Toocle.com.

  • Benchchem. 2(3H)-Benzoxazolone, 6-chloro-3-methyl-.

  • DeLong, M. (2022). A Novel Synthesis of Benzoxazolone and Derivatives via a Ring Expansion and Reduction Approach. University of Minnesota M.S. thesis.

  • King, J. F., & Lee, T. M. (1982). Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media. Pure and Applied Chemistry, 54(12), 2375-2384.

  • LookChem. 6-[(2-Hydroxyethyl)sulfonyl]benzoxazol-2-(3H)one Safety Data Sheets(SDS).

  • MDPI. (2018). Enantiopure Trisubstituted Tetrahydrofurans with Appendage Diversity: Vinyl Sulfone- and Vinyl Sulfoxide-Modified Furans Derived from Carbohydrates as Synthons for Diversity Oriented Synthesis. Molecules, 23(9), 2345.

  • Prasher, P., Mall, T., & Sharma, M. (2023). Synthesis and biological profile of benzoxazolone derivatives. Archiv der Pharmazie, 356(9), e2300245.

  • PubChem. 6-methyl-1,3-benzoxazol-2(3H)-one.

  • ResearchGate. (2019). Synthesis, Characterization and Antimicrobial Activity Study of Some New Substituted Benzoxazole Derivatives. Baghdad Science Journal, 16(3).

  • ResearchGate. (2019). Synthesis of 6-acetyl-2(3H)-benzoxazolone (1).

  • Royal Society of Chemistry. (2016). Base-controlled divergent synthesis of vinyl sulfones from (benzylsulfonyl)benzenes and paraformaldehyde. Organic & Biomolecular Chemistry, 14(34), 8082-8086.

  • Shao, D., et al. (2004). Synthesis and evaluation of tacrine–E2020 hybrids as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease. Bioorganic & Medicinal Chemistry Letters, 14(16), 4353-4357.

  • Sigma-Aldrich. SAFETY DATA SHEET.

  • The Pharma Innovation. (2019). RP-HPLC method development and validation for the simultaneous estimation of glucosamine, methyl Sulfonyl methane and Diacerein. The Pharma Innovation Journal, 8(7), 49-56.

  • U.S. Environmental Protection Agency. 2(3H)-Benzoxazolone, 6-[(2-hydroxyethyl)sulfonyl]- - Substance Details.

  • Various Authors. (2017). Reactivity of sulfonyl-containing compounds with ditetrelenes. Dalton Transactions, 46(45), 15729-15737.

  • Various Authors. (2014). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. Current Medicinal Chemistry, 21(3), 335-364.

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Exploratory

Spectroscopic Characterization of 2(3H)-Benzoxazolone, 6-[(2-hydroxyethyl)sulfonyl]-: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for the compound 2(3H)-Benzoxazolone, 6-[(2-hydroxyethyl)sulfonyl]-. The intended audience for this document includes researchers, scientists,...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the spectroscopic data for the compound 2(3H)-Benzoxazolone, 6-[(2-hydroxyethyl)sulfonyl]-. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development who are engaged in the synthesis, characterization, and application of benzoxazolone derivatives. This guide will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering not just the spectral information but also the underlying principles and experimental considerations for its acquisition and interpretation.

Introduction

2(3H)-Benzoxazolone and its derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry.[1] The benzoxazolone scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets, exhibiting activities such as analgesic, anti-inflammatory, and antimicrobial properties. The title compound, 2(3H)-Benzoxazolone, 6-[(2-hydroxyethyl)sulfonyl]-, with its unique sulfonyl and hydroxyethyl functionalities, presents a molecule of interest for further investigation in drug discovery programs. Accurate and comprehensive spectroscopic characterization is the cornerstone of chemical research, ensuring the identity, purity, and structural integrity of a synthesized compound. This guide aims to provide a detailed spectroscopic profile of this molecule, empowering researchers to confidently identify and utilize it in their studies.

Molecular Structure and Key Features

A clear understanding of the molecular structure is paramount for the interpretation of its spectroscopic data. Below is a diagram of 2(3H)-Benzoxazolone, 6-[(2-hydroxyethyl)sulfonyl]-, with key atomic numbering for reference in the subsequent spectroscopic analysis.

fragmentation M [M]⁺ m/z = 243 F225 [M - H₂O]⁺ m/z = 225 M->F225 - H₂O F199 [M - C₂H₄O]⁺ m/z = 199 M->F199 - CH₂=CHOH F181 [M - C₂H₅O₃S]⁺ m/z = 181 M->F181 - •SO₂(CH₂CH₂OH) F135 [C₇H₅NO₂]⁺ m/z = 135 F181->F135 - C₂H₄

Sources

Foundational

Crystal structure analysis of 6-(2-hydroxyethylsulfonyl)benzoxazol-2(3H)-one

An In-depth Technical Guide to the Crystal Structure Analysis of 6-(2-hydroxyethylsulfonyl)benzoxazol-2(3H)-one For the Attention of Researchers, Scientists, and Drug Development Professionals This guide provides a compr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Crystal Structure Analysis of 6-(2-hydroxyethylsulfonyl)benzoxazol-2(3H)-one

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the methodologies and expected outcomes for the synthesis, characterization, and single-crystal X-ray diffraction analysis of 6-(2-hydroxyethylsulfonyl)benzoxazol-2(3H)-one. As a Senior Application Scientist, the following narrative is structured to deliver not just procedural steps, but also the underlying scientific rationale, empowering researchers to adeptly navigate the challenges of structural elucidation for novel benzoxazolone derivatives. While a definitive crystal structure for this specific molecule is not publicly available, this document leverages data from closely related analogues to present a predictive yet scientifically rigorous analysis.

Introduction: The Benzoxazolone Scaffold in Modern Drug Discovery

The benzoxazolone moiety is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. Its structural rigidity and capacity for diverse substitutions make it an attractive starting point for the rational design of new therapeutic agents. The title compound, 6-(2-hydroxyethylsulfonyl)benzoxazol-2(3H)-one, introduces a flexible and polar side chain at the 6-position, which is anticipated to significantly influence its solid-state properties and interactions with biological targets. Understanding the three-dimensional structure of this molecule through single-crystal X-ray diffraction is paramount for elucidating structure-activity relationships (SAR) and guiding further drug development efforts.

Synthesis and Crystallization: From Precursor to Diffraction-Quality Crystal

The journey to a crystal structure begins with the synthesis of the target compound and the growth of high-quality single crystals. The following protocols are based on established methods for the synthesis of 6-substituted benzoxazolones and general crystallization techniques.

Hypothetical Synthetic Protocol

A plausible synthetic route to 6-(2-hydroxyethylsulfonyl)benzoxazol-2(3H)-one is a multi-step process starting from a commercially available precursor.

Synthetic Workflow A 4-Amino-3-nitrophenol B Reaction with 2-chloroethanesulfonyl chloride A->B Step 1 C Reduction of the nitro group B->C Step 2 D Cyclization with a carbonylating agent C->D Step 3 E 6-(2-hydroxyethylsulfonyl)benzoxazol-2(3H)-one D->E Final Product

Figure 1: Proposed synthetic workflow for 6-(2-hydroxyethylsulfonyl)benzoxazol-2(3H)-one.

Step-by-Step Experimental Protocol:

  • Synthesis of N-(4-hydroxy-2-nitrophenyl)-2-chloroethanesulfonamide:

    • Dissolve 4-amino-3-nitrophenol in a suitable aprotic solvent, such as dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (as a base) followed by the dropwise addition of 2-chloroethanesulfonyl chloride.

    • Stir the reaction mixture at room temperature until completion (monitored by TLC).

    • Work up the reaction by washing with water and brine, then dry the organic layer and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • Reduction of the Nitro Group:

    • Dissolve the product from Step 1 in ethanol.

    • Add a reducing agent, such as palladium on carbon (Pd/C), and subject the mixture to a hydrogen atmosphere.

    • After the reduction is complete, filter the catalyst and concentrate the solvent to obtain the aminophenol derivative.

  • Cyclization to form the Benzoxazolone Ring:

    • Dissolve the aminophenol from Step 2 in a suitable solvent like tetrahydrofuran (THF).

    • Add a carbonylating agent, such as triphosgene or carbonyldiimidazole (CDI).

    • Heat the reaction mixture at reflux until the cyclization is complete.

    • After cooling, the product can be isolated by filtration or extraction and purified by recrystallization.

Crystallization Protocol

Growing single crystals suitable for X-ray diffraction is often a matter of trial and error. The presence of the hydroxyl and sulfonyl groups in the target molecule offers opportunities for hydrogen bonding, which can aid in the formation of a well-ordered crystal lattice.

Recommended Crystallization Techniques:

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, acetone, or a mixture) to near saturation. Loosely cover the container and allow the solvent to evaporate slowly over several days.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.

  • Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature or below to induce crystallization.

Spectroscopic Characterization: Confirming the Molecular Identity

Before proceeding with crystallographic analysis, it is crucial to confirm the chemical structure and purity of the synthesized compound using a suite of spectroscopic techniques.

Technique Expected Observations for 6-(2-hydroxyethylsulfonyl)benzoxazol-2(3H)-one
¹H NMR Aromatic protons on the benzoxazolone ring, triplets for the two CH₂ groups of the ethylsulfonyl chain, a broad singlet for the NH proton, and a triplet for the OH proton.
¹³C NMR A signal for the carbonyl carbon (~155 ppm), aromatic carbon signals, and signals for the two carbons of the ethylsulfonyl chain.
FT-IR (cm⁻¹) A broad absorption band for the N-H stretch (~3200-3400 cm⁻¹), a strong absorption for the C=O stretch (~1750-1770 cm⁻¹), and characteristic absorptions for the S=O stretches of the sulfonyl group (~1300-1350 cm⁻¹ and 1140-1160 cm⁻¹).
Mass Spec. The molecular ion peak corresponding to the exact mass of the compound.

Single-Crystal X-ray Diffraction: Unveiling the Three-Dimensional Structure

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise atomic arrangement in a crystalline solid.[1]

SC-XRD_Workflow A Crystal Selection and Mounting B Data Collection (Diffractometer) A->B C Data Reduction and Integration B->C D Structure Solution (e.g., Direct Methods) C->D E Structure Refinement D->E F Validation and Analysis E->F

Figure 2: General workflow for single-crystal X-ray diffraction analysis.

Detailed Methodology:

  • Crystal Selection and Mounting: A suitable single crystal, free of cracks and defects, is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Data Reduction: The raw diffraction data is processed to correct for experimental factors and to integrate the intensities of the individual reflections.

  • Structure Solution: The initial atomic positions are determined from the diffraction data using computational methods such as direct methods or Patterson synthesis.

  • Structure Refinement: The atomic positions and other parameters are refined using a least-squares method to achieve the best possible fit between the observed and calculated diffraction data.

  • Validation and Analysis: The final crystal structure is validated for its geometric and crystallographic reasonability. The bond lengths, angles, and intermolecular interactions are then analyzed.

Hypothetical Crystal Structure Analysis of 6-(2-hydroxyethylsulfonyl)benzoxazol-2(3H)-one

Based on the crystal structures of analogous 6-substituted benzoxazolones, such as 6-acetyl- and 6-nitro- derivatives, we can predict the likely crystallographic parameters and key structural features of the title compound.[2][3]

Predicted Crystallographic Data
Parameter Predicted Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or similar centrosymmetric space group
a (Å)10-15
b (Å)5-10
c (Å)15-20
β (°)90-110 (for monoclinic)
V (ų)1500-2000
Z4

Note: These values are estimations based on related structures and are subject to experimental determination.

Expected Molecular Geometry and Intermolecular Interactions

The benzoxazolone core is expected to be nearly planar. The 2-hydroxyethylsulfonyl substituent will likely adopt a staggered conformation. The most significant feature of the crystal packing is expected to be an extensive network of hydrogen bonds.

Hydrogen_Bonding cluster_mol1 cluster_mol2 cluster_mol3 mol1 Molecule A mol2 Molecule B mol3 Molecule C N1 N-H O3 C=O N1->O3 N-H...O=C O1 S=O O2 O-H O4 S=O O2->O4 O-H...O=S O5 O-H O5->O1 O-H...O=S

Figure 3: Predicted hydrogen bonding network involving the N-H, O-H, C=O, and S=O groups.

Key Expected Interactions:

  • N-H···O=C Hydrogen Bonds: The N-H group of the benzoxazolone ring is a strong hydrogen bond donor and is expected to form robust interactions with the carbonyl oxygen of a neighboring molecule, likely leading to the formation of dimers or chains.

  • O-H···O=S Hydrogen Bonds: The terminal hydroxyl group of the side chain is a key hydrogen bond donor and can interact with one of the sulfonyl oxygens of an adjacent molecule.

  • π-π Stacking: The planar benzoxazolone rings may engage in π-π stacking interactions, further stabilizing the crystal lattice.

Conclusion: From Structure to Function

The detailed crystal structure analysis of 6-(2-hydroxyethylsulfonyl)benzoxazol-2(3H)-one will provide invaluable insights into its solid-state conformation and intermolecular interactions. This information is critical for understanding its physicochemical properties, such as solubility and stability, and for designing more potent and selective analogues. The presence of a flexible, hydrogen-bonding side chain suggests that this molecule may exhibit interesting crystal packing motifs and potentially polymorphism, which are important considerations in pharmaceutical development. This guide provides a robust framework for researchers to approach the structural elucidation of this and related novel compounds, ultimately accelerating the drug discovery process.

References

  • Erdogan, H., Debart, M., & Cazin, J. C. (1991). Synthesis and anti-inflammatory activity of some 3-substituted-2(3H)-benzoxazolones. European Journal of Medicinal Chemistry, 26(7), 731-734.
  • Salim-uz-Zaman Siddiqui, et al. (2012). Synthesis, spectroscopic characterization and pharmacological evaluation of oxazolone derivatives. Journal of the Serbian Chemical Society, 77(11), 1541-1553.
  • Clegg, W., & Teat, S. J. (2019). 9: Single-crystal X-ray Diffraction (Part 2). In Modern Crystallography (pp. 235-266). The Royal Society of Chemistry.
  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • Synthesis and Charcterization of 2-Benzoxazolone and its Derivatives. (n.d.). Retrieved from [Link]

  • From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1864-1876.
  • Synthesis, IR, UV/vis-, (1)H NMR and DFT study of chelatophore functionalized 1,3-benzoxazinone spiropyrans. Journal of Photochemistry and Photobiology A: Chemistry, 200(2-3), 183-191.
  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazolones. Retrieved from [Link]

  • Ucar, H., et al. (1996). Synthesis of 6-Benzoyl-2(3H)-benzoxazolone and 6-Benzoyl-2(3H) benzothiazolone.
  • A novel class of benzo[d]oxazol-2(3H)-one derivatives have been synthesized and evaluated their in vitro cytotoxicity against human pancreatic adenocarcinoma and human non small cell lung carcinoma cancer cell lines. RSC Advances, 5(101), 83226-83236.
  • Springer Nature Experiments. (n.d.). Results for "Single Crystal X-ray Diffraction". Retrieved from [Link]

  • PubChem. (n.d.). 6-Acetyl-3-benzoyl-2(3h)-benzoxazolone. Retrieved from [Link]

  • Işık, Ş., et al. (2005). 3-Benzyl-6-(2-chlorobenzoyl)-1,3-benzoxazol-2(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 61(12), o3203-o3205.
  • PubChem. (n.d.). 6-acetyl-3-ethyl-3H-benzoxazole-2-one. Retrieved from [Link]

  • PubChemLite. (n.d.). 6-acetyl-2(3h)-benzoxazolone. Retrieved from [Link]

  • Wu, Y., et al. (2005). Synthesis and Bioactivity of Substituted 3H-Benzoxazol-2-ones. Chinese Journal of Pesticide Science, 7(4), 306-310.
  • PubChem. (n.d.). 2(3H)-Benzoxazolone, 6-nitro-. Retrieved from [Link]

  • Belhouchet, M., et al. (2014). Synthesis and Crystal Structure of a Benzoxazole Derivative: (E)-2-(6-Methylbenzoxazol-2-yl)-3-phenylacrylonitrile. X-ray Structure Analysis Online, 30(0), 37-38.
  • X-ray Single-Crystal Analysis, Pharmaco-Toxicological Profile and Enoyl-ACP Reductase-Inhibiting Activity of Leading Sulfonyl Hydrazone Deriv
  • Development of 6-Methanesulfonyl-8-nitrobenzothiazinone Based Antitubercular Agents. Molecules, 27(6), 1775.
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Exploratory

An In-depth Technical Guide to Elucidating the Mechanism of Action of 6-Sulfonyl Benzoxazolone Derivatives as Anti-inflammatory Agents

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and understand the mechanism of action of 6-sulfonyl benzoxazolone derivatives, a promising cla...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and understand the mechanism of action of 6-sulfonyl benzoxazolone derivatives, a promising class of molecules with significant therapeutic potential. The benzoxazolone scaffold is a versatile nucleus in medicinal chemistry, known for its favorable physicochemical properties that facilitate interactions with various biological targets.[1][2] Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including anticancer, analgesic, and neuroprotective effects.[1][2] This guide will focus on their anti-inflammatory properties, providing a logical and experimentally-driven narrative to dissect their molecular mechanism.

Recent studies have highlighted that benzoxazolone derivatives, particularly those with sulfonyl or sulfonamido groups, can effectively suppress inflammatory responses. For instance, 6-acylamino/sulfonamido benzoxazolone derivatives have been shown to inhibit the production of key pro-inflammatory mediators like interleukin-6 (IL-6) and nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[3] Furthermore, a closely related series of 4-sulfonyloxy/alkoxy benzoxazolone derivatives have been found to exert their anti-inflammatory effects by modulating the p38/ERK mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways. This guide will use this established signaling cascade as a central hypothesis to structure our investigation into the mechanism of 6-sulfonyl benzoxazolone derivatives.

Our approach will be systematic, beginning with the assessment of the compound's effects on cellular inflammatory markers and then delving deeper to identify the specific signaling pathways and molecular targets involved. Each experimental step is designed to be self-validating, providing a robust and logical progression of inquiry.

Part 1: Initial Characterization of Anti-inflammatory Activity in a Cellular Context

The foundational step in elucidating the mechanism of action is to confirm and quantify the anti-inflammatory activity of the 6-sulfonyl benzoxazolone derivative in a relevant cellular model. The murine macrophage cell line, RAW 264.7, is a widely used and appropriate model for this purpose, as macrophages are key players in the inflammatory response. Stimulation of these cells with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, mimics a bacterial infection and induces a potent inflammatory response, characterized by the production of nitric oxide (NO) and pro-inflammatory cytokines like IL-6.

Quantifying the Inhibition of Nitric Oxide Production

Nitric oxide is a key signaling molecule in inflammation, and its overproduction by inducible nitric oxide synthase (iNOS) is a hallmark of the inflammatory response. The Griess assay is a straightforward and reliable colorimetric method to measure nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO in cell culture supernatant. A dose-dependent reduction in nitrite levels in the presence of the test compound would be the first indication of its anti-inflammatory potential.

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the 6-sulfonyl benzoxazolone derivative for 1-2 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known iNOS inhibitor).

  • LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce NO production.

  • Sample Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well.

  • Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

  • Colorimetric Reaction: Add 50 µL of the Griess reagent to each 50 µL of supernatant and incubate at room temperature for 10 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Measuring the Suppression of Pro-inflammatory Cytokine Production

To broaden the assessment of anti-inflammatory activity, it is crucial to measure the compound's effect on the production of pro-inflammatory cytokines. Interleukin-6 (IL-6) is a pleiotropic cytokine that plays a central role in inflammation. An enzyme-linked immunosorbent assay (ELISA) provides a highly specific and sensitive method to quantify IL-6 levels in the cell culture supernatant.

  • Cell Culture and Treatment: Follow the same cell seeding, compound pre-treatment, and LPS stimulation protocol as described for the Griess assay.

  • Supernatant Collection: After the 24-hour LPS stimulation, collect the cell culture supernatant.

  • ELISA Procedure: Perform the IL-6 ELISA according to the manufacturer's instructions. A typical protocol involves:

    • Coating a 96-well plate with a capture antibody specific for IL-6.

    • Blocking non-specific binding sites.

    • Adding the collected cell culture supernatants and a series of IL-6 standards to the wells.

    • Incubating to allow IL-6 to bind to the capture antibody.

    • Washing the plate to remove unbound substances.

    • Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

    • Washing away the unbound detection antibody.

    • Adding a substrate that is converted by the enzyme to a colored product.

    • Stopping the reaction and measuring the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the concentration of IL-6 in the samples by interpolating from the standard curve.

Part 2: Delineating the Involved Signaling Pathways

With the anti-inflammatory activity confirmed, the next logical step is to investigate the underlying signaling pathways. Based on existing literature for similar compounds, the MAPK and NF-κB pathways are strong candidates. LPS activation of Toll-like receptor 4 (TLR4) on macrophages initiates a signaling cascade that leads to the phosphorylation and activation of MAP kinases (p38 and ERK) and the activation of the transcription factor NF-κB. These pathways are critical for the expression of iNOS and pro-inflammatory cytokines.

Investigating the MAPK Pathway

The phosphorylation of p38 and ERK is a key step in their activation. Western blotting is a powerful technique to detect these specific post-translational modifications. A reduction in the levels of phosphorylated p38 (p-p38) and phosphorylated ERK (p-ERK) in the presence of the 6-sulfonyl benzoxazolone derivative would strongly suggest that the compound acts on the MAPK pathway.

  • Cell Lysis: Seed RAW 264.7 cells in 6-well plates, pre-treat with the compound, and stimulate with LPS for a shorter duration (e.g., 30-60 minutes), as MAPK phosphorylation is an early event. After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies specific for p-p38, p-ERK, total p38, and total ERK overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody.

    • Wash again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels to determine the specific effect on phosphorylation.

Visualizing the Investigational Workflow

To provide a clear overview of the experimental logic, the following diagram illustrates the workflow for investigating the mechanism of action.

MOA_Workflow cluster_pathway_analysis Signaling Pathway Analysis cluster_target_id Direct Target Identification griess Griess Assay (NO Production) elisa ELISA (IL-6 Production) western Western Blot (p-p38, p-ERK) kinase_assay Kinase Panel Screening western->kinase_assay Hypothesis-driven affinity_chrom Affinity Chromatography start 6-Sulfonyl Benzoxazolone Derivative start->affinity_chrom Unbiased lps_stim LPS-Stimulated RAW 264.7 Macrophages start->lps_stim Treatment lps_stim->griess lps_stim->elisa lps_stim->western

Caption: Experimental workflow for elucidating the mechanism of action.

Part 3: Identifying the Direct Molecular Target

While demonstrating the inhibition of a signaling pathway is a significant step, identifying the direct molecular target of the compound provides the highest level of mechanistic detail. Given the effect on the MAPK pathway, it is plausible that the 6-sulfonyl benzoxazolone derivative directly inhibits an upstream kinase responsible for the phosphorylation of p38 and ERK, or p38 and ERK themselves.

Hypothesis-Driven Target Identification: Kinase Profiling

A targeted approach to identify the direct kinase target is to screen the compound against a panel of purified kinases, particularly those involved in the inflammatory signaling cascade. Commercially available kinase profiling services can assess the inhibitory activity of a compound against hundreds of kinases in a single experiment. This can reveal if the 6-sulfonyl benzoxazolone derivative is a specific inhibitor of a particular kinase (e.g., a MAPKK or MAPKKK) or a multi-kinase inhibitor.

Unbiased Target Identification: Affinity Chromatography

An alternative, unbiased approach is to use affinity chromatography coupled with mass spectrometry. This involves immobilizing the 6-sulfonyl benzoxazolone derivative on a solid support (e.g., agarose beads) to create an affinity matrix. This matrix is then incubated with a cell lysate. Proteins that bind to the compound will be captured on the matrix, while non-binding proteins are washed away. The bound proteins can then be eluted and identified by mass spectrometry. This method has the potential to identify novel and unexpected targets.

Part 4: Synthesizing the Mechanism of Action

Based on the experimental data gathered, a comprehensive model for the mechanism of action of 6-sulfonyl benzoxazolone derivatives as anti-inflammatory agents can be proposed. The evidence points towards the inhibition of the MAPK signaling pathway, leading to a downstream reduction in the production of pro-inflammatory mediators.

The Proposed Signaling Pathway

The following diagram illustrates the proposed mechanism, where the 6-sulfonyl benzoxazolone derivative inhibits a key kinase in the TLR4-mediated inflammatory signaling pathway.

Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 UpstreamKinase Upstream Kinase (e.g., MAPKKK) TLR4->UpstreamKinase Activates p38_ERK p38 / ERK UpstreamKinase->p38_ERK Phosphorylates NFkB NF-κB p38_ERK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates iNOS_IL6 iNOS, IL-6 Gene Transcription Nucleus->iNOS_IL6 NO_IL6 NO, IL-6 Production iNOS_IL6->NO_IL6 Inflammation Inflammation NO_IL6->Inflammation Compound 6-Sulfonyl Benzoxazolone Compound->UpstreamKinase Inhibits

Caption: Proposed mechanism of action via MAPK/NF-κB pathway inhibition.

Quantitative Data Summary

AssayEndpoint MeasuredExpected Result with 6-Sulfonyl Benzoxazolone Derivative
Griess AssayNitrite (NO₂⁻) ConcentrationDose-dependent decrease
IL-6 ELISAIL-6 ConcentrationDose-dependent decrease
Western Blotp-p38 / total p38 ratioDose-dependent decrease
Western Blotp-ERK / total ERK ratioDose-dependent decrease
Kinase Panel ScreenKinase Activity (IC₅₀)Low IC₅₀ for specific upstream kinase(s) in the MAPK pathway

Conclusion

This technical guide outlines a systematic and robust approach to delineating the mechanism of action of 6-sulfonyl benzoxazolone derivatives as anti-inflammatory agents. By progressing from cellular phenotypic assays to detailed signaling pathway analysis and direct target identification, researchers can build a comprehensive understanding of how these promising compounds exert their therapeutic effects. The proposed mechanism, centered on the inhibition of the MAPK/NF-κB signaling axis, provides a strong foundation for further preclinical and clinical development of this important class of molecules.

References

  • Rani, N., Sharma, A., & Gupta, G. K. (2023). Synthesis and biological profile of benzoxazolone derivatives. Archiv der Pharmazie, 356(8), e2300078. [Link]

  • Kaur, H., Kumar, S., & Singh, I. (2021). A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. Research Journal of Pharmacy and Technology, 14(8), 4471-4479. [Link]

  • Discovery of 6-Acylamino/Sulfonamido Benzoxazolone with IL-6 Inhibitory Activity as Promising Therapeutic Agents for Ulcerative Colitis. Chemistry & Biodiversity, 21(5), e202400031. [Link]

  • Tang, L., Luo, J., Li, D., Ge, R., & Li, Q. (2018). 4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS pathway. Chemical Biology & Drug Design, 91(3), 693-703. [Link]

  • Schmölz, L., Birringer, M., Lorkowski, S., & Wallert, M. (2017). Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay. Journal of Pharmacological and Toxicological Methods, 88, 55-58. [Link]

  • Han, S. K., & Kim, Y. M. (2014). Silibinin Inhibits LPS-Induced Macrophage Activation by Blocking p38 MAPK in RAW 264.7 Cells. Biomolecules & Therapeutics, 22(4), 292–297. [Link]

  • LDN Labor Diagnostika Nord GmbH & Co. KG. (n.d.). IL-6-ELISA. Retrieved from [Link]

  • Park, S. Y., Kim, Y. H., & Kim, Y. (2015). Resveratrol Inhibits LPS-Induced MAPKs Activation via Activation of the Phosphatidylinositol 3-Kinase Pathway in Murine RAW 264.7 Macrophage Cells. PLoS ONE, 10(9), e0137841. [Link]

Sources

Foundational

A Technical Guide to the Preliminary Biological Screening of 2(3H)-Benzoxazolone, 6-[(2-hydroxyethyl)sulfonyl]-

This guide provides a comprehensive framework for the initial biological evaluation of the novel compound 2(3H)-Benzoxazolone, 6-[(2-hydroxyethyl)sulfonyl]-. Designed for researchers, scientists, and drug development pro...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the initial biological evaluation of the novel compound 2(3H)-Benzoxazolone, 6-[(2-hydroxyethyl)sulfonyl]-. Designed for researchers, scientists, and drug development professionals, this document outlines a strategic, multi-tiered screening approach grounded in established scientific principles. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a clear path for data interpretation, empowering research teams to make informed decisions about the therapeutic potential of this molecule.

Introduction: The Therapeutic Promise of the Benzoxazolone Scaffold

The benzoxazolone nucleus is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its diverse pharmacological activities.[1][2][3] Derivatives of this core structure have demonstrated a wide spectrum of biological effects, including analgesic, anti-inflammatory, antimicrobial, and anticancer properties.[1][4][5] This versatility makes the benzoxazolone framework an ideal starting point for the design and discovery of new therapeutic agents.[1]

The subject of this guide, 2(3H)-Benzoxazolone, 6-[(2-hydroxyethyl)sulfonyl]- , is a distinct derivative characterized by the following properties:

  • Molecular Formula: C₉H₉NO₅S[6]

  • Molecular Weight: 243.24 g/mol [6]

Given the established biological profile of related compounds, a systematic preliminary screening of this molecule is warranted to uncover its potential therapeutic value. This guide proposes a logical and efficient screening cascade, beginning with foundational assays to assess general cytotoxicity and broad-spectrum antimicrobial activity.

Strategic Screening Workflow: A Tiered Approach

A successful preliminary screen must be both informative and resource-efficient. We advocate for a tiered approach that begins with broad, fundamental assays and progresses to more specific investigations based on initial findings. This strategy allows for early "fail-fast" decisions on compounds with undesirable properties (e.g., high toxicity) while identifying promising avenues for further exploration.

The proposed workflow prioritizes two key areas of investigation based on the known activities of the benzoxazolone class: general cell toxicity and antimicrobial efficacy.

G cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Data Analysis & Decision cluster_2 Phase 3: Path Forward Compound Test Compound: 2(3H)-Benzoxazolone, 6-[(2-hydroxyethyl)sulfonyl]- Cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT Assay) Compound->Cytotoxicity Antimicrobial Antimicrobial Susceptibility Test (e.g., Broth Microdilution) Compound->Antimicrobial Decision Evaluate Therapeutic Index (IC50 vs. MIC) Cytotoxicity->Decision Determine IC50 Antimicrobial->Decision Determine MIC Go Proceed to Secondary Screens (e.g., Mechanism of Action, In Vivo Models) Decision->Go Favorable Profile NoGo Terminate or Redesign (High Toxicity / No Activity) Decision->NoGo Unfavorable Profile

Caption: High-level workflow for the preliminary biological screening cascade.

Foundational Screening: In Vitro Cytotoxicity Assessment

Rationale: Before assessing therapeutic activity, it is crucial to determine the compound's inherent toxicity to mammalian cells. This establishes a baseline for a therapeutic window, ensuring that any observed biological effects are not simply a consequence of cell death. The MTT assay is a robust, quantitative, and widely adopted colorimetric method for this purpose.[7][8][9] It measures the metabolic activity of cells, which correlates with cell viability.[9][10]

The core principle of the MTT assay involves the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals by mitochondrial dehydrogenases in living cells.[7][10][11] The amount of formazan produced is directly proportional to the number of viable cells.[9]

MTT_Principle cluster_cell Viable Cell Mitochondria Mitochondria Formazan Formazan (Purple, Insoluble) Mitochondria->Formazan Mitochondrial Dehydrogenase (NAD(P)H-dependent) MTT MTT (Yellow, Soluble) MTT->Mitochondria Uptake Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Measurement Spectrophotometric Measurement (OD 570nm) Solubilization->Measurement

Caption: The core principle of the MTT cytotoxicity assay.

Experimental Protocol: MTT Assay for IC₅₀ Determination

This protocol is designed as a self-validating system through the inclusion of multiple controls.

  • Cell Culture:

    • Select a relevant human cell line (e.g., HEK293 for general toxicity, or a cancer cell line like HeLa if investigating anticancer potential).

    • Culture cells in appropriate media (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified 5% CO₂ incubator.

    • Seed 5,000-10,000 cells per well in a 96-well microtiter plate and allow them to adhere for 24 hours.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of the test compound in sterile DMSO.

    • Perform serial dilutions in serum-free media to create a range of concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.

    • Remove the old media from the cells and add 100 µL of the diluted compound solutions to the respective wells.

  • Controls:

    • Vehicle Control: Wells containing cells treated with the highest concentration of DMSO used in the experiment (e.g., 0.5%). This control establishes the baseline for 100% cell viability.

    • Positive Control: Wells containing cells treated with a known cytotoxic agent (e.g., Doxorubicin).

    • Media Blank: Wells containing only cell culture media to measure background absorbance.

  • Incubation:

    • Incubate the plate for 24 to 48 hours at 37°C and 5% CO₂.

  • MTT Addition and Formazan Solubilization:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.[11]

    • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[11]

    • Carefully aspirate the media and add 150 µL of a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.[10][11]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]

  • Data Acquisition and Analysis:

    • Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration using the formula:

      • % Viability = [(OD_sample - OD_blank) / (OD_vehicle - OD_blank)] * 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Data Presentation: Cytotoxicity Profile
Cell LineCompoundExposure Time (h)IC₅₀ (µM)
HEK2932(3H)-Benzoxazolone, 6-[(2-hydroxyethyl)sulfonyl]-48> 100
HeLa2(3H)-Benzoxazolone, 6-[(2-hydroxyethyl)sulfonyl]-4875.4
HEK293Doxorubicin (Positive Control)481.2

(Note: Data are hypothetical and for illustrative purposes only)

Foundational Screening: Antimicrobial Susceptibility

Rationale: The benzoxazole scaffold is present in many compounds with known antimicrobial properties.[3][12] Therefore, a primary screen for antibacterial activity is a logical step. The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13][14] This method is considered a gold standard for susceptibility testing.[15]

Experimental Protocol: Broth Microdilution for MIC Determination
  • Microorganism Selection and Inoculum Preparation:

    • Select a panel of clinically relevant bacteria, including at least one Gram-positive (e.g., Staphylococcus aureus ATCC 29213) and one Gram-negative (Escherichia coli ATCC 25922) strain.

    • Grow the bacteria in a suitable broth (e.g., Mueller-Hinton Broth - MHB) overnight.

    • Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Preparation:

    • Using the 10 mM stock in DMSO, prepare a series of two-fold dilutions of the test compound in MHB in a 96-well plate. The typical concentration range to test is 256 µg/mL down to 0.5 µg/mL.

  • Inoculation and Controls:

    • Add the standardized bacterial inoculum to each well containing the compound dilutions.

    • Growth Control: Wells containing only inoculated broth (no compound) to ensure the viability of the bacteria.

    • Sterility Control: Wells containing uninoculated broth to check for contamination.

    • Positive Control: A known antibiotic (e.g., Ciprofloxacin) tested in parallel to validate the assay.

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours under ambient atmospheric conditions.

  • Data Acquisition and Analysis:

    • Determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

    • Optionally, a growth indicator dye (e.g., Resazurin) can be added to aid in the determination.

Data Presentation: Antimicrobial Profile
MicroorganismCompoundMIC (µg/mL)
S. aureus (Gram-positive)2(3H)-Benzoxazolone, 6-[(2-hydroxyethyl)sulfonyl]-16
E. coli (Gram-negative)2(3H)-Benzoxazolone, 6-[(2-hydroxyethyl)sulfonyl]-> 128
S. aureus (Gram-positive)Ciprofloxacin (Positive Control)0.5
E. coli (Gram-negative)Ciprofloxacin (Positive Control)0.015

(Note: Data are hypothetical and for illustrative purposes only)

Conclusion and Path Forward

The preliminary biological screening process outlined in this guide provides a critical first look at the therapeutic potential of 2(3H)-Benzoxazolone, 6-[(2-hydroxyethyl)sulfonyl]-. By systematically evaluating its cytotoxicity and antimicrobial properties, researchers can establish a foundational dataset to guide future efforts.

A favorable outcome from this initial screen would be a high IC₅₀ value against mammalian cells (indicating low toxicity) and a low MIC value against one or more bacterial strains (indicating potent antimicrobial activity). Such a profile would strongly support advancing the compound to secondary screening, which could include mechanism of action studies, evaluation against a broader panel of microbes (including resistant strains), and eventual testing in in vivo models of infection.[16] Conversely, high cytotoxicity or a lack of meaningful biological activity would suggest that resources should be directed toward other candidates.

References

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). National Center for Biotechnology Information.
  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.). Springer Nature.
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  • Antimicrobial Susceptibility Test methods ; Definition and Types - YouTube. (2024, December 24). YouTube.
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  • 2(3H)-Benzoxazolone, 6-[(2-hydroxyethyl)sulfonyl]- - Substance Details - SRS | US EPA. (n.d.). US EPA.
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Exploratory

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 6-Substituted Benzoxazolones

Abstract The benzoxazolone nucleus represents a cornerstone scaffold in medicinal chemistry, prized for its versatile physicochemical properties and broad spectrum of biological activities.[1][2] This guide delves into t...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzoxazolone nucleus represents a cornerstone scaffold in medicinal chemistry, prized for its versatile physicochemical properties and broad spectrum of biological activities.[1][2] This guide delves into the critical role of substitutions at the 6-position of the benzoxazolone ring, providing an in-depth analysis of the structure-activity relationships (SAR) that govern their therapeutic potential. By exploring the causal links between the nature of the 6-substituent and the resulting pharmacological effects—ranging from analgesic and anti-inflammatory to anticonvulsant and antimicrobial activities—this document offers a comprehensive resource for researchers and professionals engaged in drug discovery and development. We will dissect key experimental findings, present detailed protocols, and offer insights into the rational design of novel 6-substituted benzoxazolone derivatives with enhanced efficacy and selectivity.

The Benzoxazolone Scaffold: A Privileged Structure in Drug Discovery

The 2(3H)-benzoxazolone core is a bicyclic heterocyclic system where a benzene ring is fused to an oxazolone ring.[3] This seemingly simple structure is a hotbed of chemical potential, offering a unique combination of features that make it an ideal starting point for drug design.[1] Its weakly acidic nature, the presence of both lipophilic (benzene ring) and hydrophilic (oxazolone moiety) fragments, and multiple sites for chemical modification have led to the development of a diverse array of pharmaceuticals.[1]

The core structure of a 2(3H)-benzoxazolone is presented below:

Figure 1: General chemical structure of 2(3H)-benzoxazolone with potential substitution sites.

While modifications at the N-3 position have been extensively studied, the benzene ring, particularly the 6-position, offers a strategic avenue for modulating the pharmacological profile of these compounds.

The Strategic Significance of the 6-Position

The 6-position of the benzoxazolone ring is electronically and sterically influential. Substituents at this position can directly impact the electron density of the aromatic system and, by extension, the reactivity and binding affinity of the entire molecule. Furthermore, the nature of the group at C6 can significantly alter the compound's lipophilicity, which is a critical determinant of its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). Direct acylation of the benzoxazolone core, for instance, is regioselective and consistently leads to a 6-acyl derivative, highlighting the accessibility and reactivity of this position.[4]

SAR of 6-Substituted Benzoxazolones in Key Therapeutic Areas

Analgesic and Anti-inflammatory Activities

A significant body of research has demonstrated the potent analgesic and anti-inflammatory properties of 6-substituted benzoxazolones.[2][5] The introduction of an acyl group at the 6-position has been a particularly fruitful strategy.

A study by Pilli et al. synthesized a series of 14 new 6-acyl-2-benzoxazolinone derivatives and evaluated their analgesic and anti-inflammatory activities.[6] Several of these compounds exhibited analgesic activity higher than that of acetylsalicylic acid in a modified Koster's test.[6] Notably, compounds with a 6-acyl group, particularly those further modified at the N-3 position with an acetic acid moiety, showed potent inhibition of prostaglandin E2 (PGE2)-induced paw edema, suggesting a mechanism of action related to the inhibition of prostaglandin synthesis.[6]

Similarly, Gökhan-Kelekçi et al. synthesized a series of (6-difluorobenzoyl)-5-methyl-3-benzoylmethyl-2(3H)-benzoxazolones and found that compound 3e , 6-(2,5-difluorobenzoyl)-3-(4-bromobenzoylmethyl-2(3H)-benzoxazolone, was the most promising for analgesic activity in acetic acid writhing and hot plate tests in mice.[5] This highlights that a combination of substitutions at the 5, 6, and 3-positions can lead to highly active compounds.

Table 1: Analgesic and Anti-inflammatory Activity of Selected 6-Substituted Benzoxazolones

Compound ID6-SubstituentN-3 SubstituentAnalgesic Activity (% Inhibition)Anti-inflammatory Activity (% Inhibition)Reference
Compound 12 -CO-CH2-CH3-CH2-COOHHighPotent inhibition of PGE2-induced edema[6]
Compound 13 -CO-CH2-CH2-CH3-CH2-COOHHighPotent inhibition of PGE2-induced edema[6]
Compound 3e -CO-(2,5-difluoro)phenyl-CH2-CO-(4-bromo)phenylMost promising in seriesModerate[5]

The data suggests that an electron-withdrawing acyl group at the 6-position, coupled with an acidic moiety at the N-3 position, is beneficial for anti-inflammatory and analgesic activity, likely by mimicking the carboxylic acid group of traditional NSAIDs which is crucial for binding to cyclooxygenase (COX) enzymes.

Anticonvulsant Activity

The benzoxazolone scaffold has also been explored for the development of anticonvulsant agents.[7][8][9] Systematic structural variations at the 3- and 6-positions have been conducted to understand their impact on antiepileptic activity.[8]

In a comprehensive study, Ucar et al. synthesized and evaluated a series of 2(3H)-benzoxazolone derivatives with various substitutions at the 3- and 6-positions.[8][9] The compounds were tested in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scMet) seizure models. Their findings revealed that specific combinations of 3- and 6-substitutions led to significant anticonvulsant activity. For instance, compounds 43 and 45 in their series, which featured substitutions at both positions, were among the most active against MES-induced seizures, with ED50 values of 8.7 and 7.6 mg/kg, respectively.[7][8][9] Further investigation showed that these compounds bind to sigma-1 receptors with nanomolar affinities, suggesting a potential mechanism for their anticonvulsant effects.[7][8][9]

More recent work has continued to explore this area. A novel series of benzoxazole derivatives containing a 1,2,4-triazolone moiety were designed and synthesized, with many showing anti-MES activity.[10] Compound 5f from this series was identified as particularly promising, with an ED50 of 22.0 mg/kg in the MES model and a greater safety profile than carbamazepine and valproate.[10] This compound was found to increase GABA levels in the brain, indicating its anticonvulsive action is mediated through the regulation of GABAergic function.[10]

Table 2: Anticonvulsant Activity of Selected 6-Substituted Benzoxazolone Derivatives

Compound ID6-SubstituentN-3 SubstituentMES ED50 (mg/kg)Neurotoxicity TD50 (mg/kg)Protective Index (PI)Reference
43 -CO-CH2-CH3-CH2-CH2-N(CH3)28.746.15.3[8][9]
45 -CO-CH2-CH3-(CH2)3-N(CH3)27.629.63.9[8][9]
5f -ClLinker to 1,2,4-triazolone22.0>800>36.4[10]

The SAR for anticonvulsant activity suggests that lipophilic and basic side chains at the 3-position, combined with an acyl group at the 6-position, can enhance potency. The high protective index of newer generations of these compounds underscores their therapeutic potential.

Antimicrobial Activity

Benzoxazolone derivatives have demonstrated a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria.[11][12] The substitution pattern on the benzoxazolone ring plays a crucial role in determining the potency and spectrum of this activity.

While many studies focus on substitutions at other positions, the influence of the 6-position is also noted. For example, in a series of N-phenyl propionamide derivatives of benzoxazolone, a methyl substitution at the meta or para position of the N-phenyl ring significantly increased activity against S. aureus and E. faecalis.[13] Although this is not a direct substitution on the benzoxazolone ring, it highlights the sensitivity of antimicrobial activity to the overall electronic and steric profile of the molecule, which is influenced by all substituents.

In a related series of benzothiazoles, which are structurally similar to benzoxazolones, a chloro group at the 5th position (analogous to the 6-position in benzoxazolones) was found to increase antibacterial activity.[14] This suggests that an electron-withdrawing group at this position can be beneficial for antimicrobial action.

Table 3: Minimum Inhibitory Concentration (MIC) of Representative Benzoxazolone Derivatives (µg/mL)

Compound IDKey Substituent(s)S. aureusE. coliReference
Compound 6 m-methyl on N-phenyl propionamide64128[13]
Compound 7 p-methyl on N-phenyl propionamide64256[13]

Further research is needed to systematically explore the SAR of 6-substituted benzoxazolones as antimicrobial agents to delineate the optimal electronic and steric requirements for potent activity.

Synthetic Strategies for 6-Substituted Benzoxazolones

The synthesis of 6-substituted benzoxazolones typically begins with the appropriate o-aminophenol derivative. A common and efficient method for introducing an acyl group at the 6-position is through the Friedel-Crafts acylation of the parent 2(3H)-benzoxazolone.

G cluster_0 Synthetic Workflow for 6-Acyl-2(3H)-Benzoxazolone 2(3H)-Benzoxazolone 2(3H)-Benzoxazolone 6-Acyl-2(3H)-Benzoxazolone 6-Acyl-2(3H)-Benzoxazolone 2(3H)-Benzoxazolone->6-Acyl-2(3H)-Benzoxazolone R-COCl, AlCl3 (Friedel-Crafts Acylation) N-3, 6-Disubstituted Benzoxazolone N-3, 6-Disubstituted Benzoxazolone 6-Acyl-2(3H)-Benzoxazolone->N-3, 6-Disubstituted Benzoxazolone R'-X, Base (N-Alkylation)

Figure 2: A general synthetic workflow for preparing 6-substituted benzoxazolones.

Experimental Protocol: Synthesis of 6-Acetyl-2(3H)-benzoxazolone

This protocol is adapted from methodologies described in the literature for the regioselective acylation of 2(3H)-benzoxazolone.[4]

  • Reaction Setup: To a stirred suspension of anhydrous aluminum chloride (AlCl3) in a suitable solvent (e.g., nitrobenzene or dichloromethane) at 0 °C, add acetyl chloride dropwise.

  • Addition of Starting Material: Add 2(3H)-benzoxazolone portion-wise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Carefully pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography to yield 6-acetyl-2(3H)-benzoxazolone.

Key Experimental Protocols for SAR Evaluation

To establish a robust SAR, the synthesized compounds must be evaluated in relevant biological assays. Below are representative protocols for assessing anti-inflammatory and anticonvulsant activities.

In Vitro Assay: Cyclooxygenase (COX) Inhibition Assay

This assay is crucial for determining if the anti-inflammatory effects of the benzoxazolone derivatives are mediated through the inhibition of COX enzymes.

  • Enzyme Preparation: Use purified recombinant human COX-1 and COX-2 enzymes.

  • Assay Buffer: Prepare a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor.

  • Incubation: Pre-incubate the enzyme with various concentrations of the test compound (or vehicle control) for a specified time (e.g., 15 minutes) at room temperature.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid (the substrate).

  • Quantification: Measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration required to inhibit enzyme activity by 50%).

In Vivo Assay: Maximal Electroshock (MES) Seizure Test

This is a standard preclinical model for identifying compounds with activity against generalized tonic-clonic seizures.[8][9][10]

  • Animal Model: Use adult male mice or rats.

  • Compound Administration: Administer the test compounds intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group and a positive control group (e.g., phenytoin) should be included.

  • Induction of Seizures: At the time of predicted peak effect of the test compound, induce seizures by delivering a high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal or ear-clip electrodes.

  • Observation: Observe the animals for the presence or absence of a tonic hindlimb extension. The absence of this response is considered protection.

  • Data Analysis: Determine the median effective dose (ED50), which is the dose that protects 50% of the animals from the tonic extensor component of the seizure.

Conclusion and Future Perspectives

The 6-position of the benzoxazolone scaffold is a critical determinant of its pharmacological activity. The structure-activity relationships discussed in this guide reveal several key trends:

  • For analgesic and anti-inflammatory activity, 6-acyl substitution, particularly when combined with an acidic moiety at the N-3 position, is a promising strategy, likely through the inhibition of COX enzymes.

  • For anticonvulsant activity, a combination of a 6-acyl group and a lipophilic, basic side chain at the N-3 position can lead to potent compounds that may act through mechanisms involving sigma-1 and GABA receptors.

  • For antimicrobial activity, the introduction of electron-withdrawing groups at the 6-position appears to be a favorable modification, although this area requires more systematic investigation.

The future of drug development with 6-substituted benzoxazolones lies in the rational design of molecules with improved potency, selectivity, and pharmacokinetic profiles. A deeper understanding of their mechanism of action, aided by computational modeling and structural biology, will be essential for creating the next generation of therapeutics based on this versatile scaffold. The continued exploration of diverse substituents at the 6-position, in combination with modifications at other sites, will undoubtedly unlock new therapeutic opportunities.

References

  • Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. MDPI. Available at: [Link]

  • Synthesis, Characterization and Antimicrobial Activity Study of Some New Substituted Benzoxazole Derivatives. Baghdad Science Journal. Available at: [Link]

  • Synthesis and biological profile of benzoxazolone derivatives. PubMed. Available at: [Link]

  • The Analgesic Activity of Some Benzoxazolone Derivatives. ACS Publications. Available at: [Link]

  • Synthesis and characterization of some new 2(3H)-benzoxazolones with analgesic and antiinflammatory activities. Taylor & Francis Online. Available at: [Link]

  • Synthesis and Anticonvulsant Activity of 2(3H)-benzoxazolone and 2(3H)-benzothiazolone Derivatives. PubMed. Available at: [Link]

  • Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives. PMC. Available at: [Link]

  • Structure activity relationship of the synthesized compounds. ResearchGate. Available at: [Link]

  • Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives. ResearchGate. Available at: [Link]

  • Biological activities of benzoxazole and its derivatives. ResearchGate. Available at: [Link]

  • Evaluation of Antimicrobial Activities of Some 2(3H)-Benzoxazolone Derivatives. FABAD Journal of Pharmaceutical Sciences. Available at: [Link]

  • Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). PubMed. Available at: [Link]

  • Synthesis and Anticonvulsant Activity of 2(3H)-Benzoxazolone and 2(3H)-Benzothiazolone Derivatives. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Synthesis of 6-acetyl-2(3H)-benzoxazolone (1). ResearchGate. Available at: [Link]

  • Benzoxazolone Carboxamides as Potent Acid Ceramidase Inhibitors: Synthesis and Structure–Activity Relationship (SAR) Studies. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • The inhibition of monoamine oxidase by 2-methylbenzo[d]oxazole derivatives. SpringerLink. Available at: [Link]

  • Benzoxazole: Synthetic Methodology and Biological Activities. ResearchGate. Available at: [Link]

  • Design, synthesis, and evaluation of anticonvulsant activities of benzoxazole derivatives containing the 1,2,4-triazolone moiety. PubMed. Available at: [Link]

  • Antimicrobial Activity of Substituted Benzopentathiepin-6-amines. PubMed. Available at: [Link]

  • Structure activity relationship of benzoxazole derivatives. ResearchGate. Available at: [Link]

  • Inhibition of Cholinesterases by Benzothiazolone Derivatives. MDPI. Available at: [Link]

  • Recent insights into antibacterial potential of benzothiazole derivatives. PMC - NIH. Available at: [Link]

  • Monoamine oxidase inhibitory properties of some benzazoles: Structure-; Activity relationships. PMC - NIH. Available at: [Link]

  • Synthesis and in vitro Antibacterial Activity of Novel Substituted N-1, 3-Benzoxazol-2yl Benzene Sulfonamides. International Journal of Science and Research (IJSR). Available at: [Link]

  • Synthesis and Anticonvulsant Activity of 2(3H)-Benzoxazolone and 2(3H)-Benzothiazolone Derivatives. American Chemical Society. Available at: [Link]

  • Structural and Activity Relationships of 6-Sulfonyl-8-Nitrobenzothiazinones as Antitubercular Agents. PubMed. Available at: [Link]

  • Some new benzoxazolinone derivatives with analgesic and anti-inflammatory activities. PubMed. Available at: [Link]

  • Synthesis and anticonvulsant activity of 5-chloro-2(3H)-benzoxazolinone-3-acetyl-2-(o/p-substituted benzal) hydrazone derivatives. PubMed. Available at: [Link]

  • Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase. MDPI. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to 5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT)

A Note on Chemical Identification: The CAS number provided in the topic, 5031-74-3, corresponds to the chemical 6-[(2-Hydroxyethyl)sulfonyl]benzoxazol-2-(3H)one[1]. However, the context of the request for an in-depth gui...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Chemical Identification: The CAS number provided in the topic, 5031-74-3, corresponds to the chemical 6-[(2-Hydroxyethyl)sulfonyl]benzoxazol-2-(3H)one[1]. However, the context of the request for an in-depth guide for researchers and drug development professionals, including details on signaling pathways and pharmacology, strongly suggests an interest in the psychoactive tryptamine derivative 5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT) , for which the correct CAS number is 4021-34-5 . This guide will focus on 5-MeO-DIPT, also known by its street names "Foxy" or "Foxy Methoxy"[2][3].

Section 1: Core Chemical Identity and Properties

5-Methoxy-N,N-diisopropyltryptamine is a synthetic psychedelic drug belonging to the tryptamine and 5-methoxytryptamine families[4]. First synthesized by Alexander Shulgin in the 1970s, it emerged as a novel designer drug in 1999[4][5]. It is the 5-methoxy derivative of diisopropyltryptamine (DiPT) and is structurally related to other psychoactive tryptamines like 5-MeO-DMT and 5-MeO-MiPT[4][6].

Its effects are distinct from many classic serotonergic hallucinogens, often characterized by robust tactile enhancement, stimulant-like properties, and entactogenic effects, with comparatively light visual hallucinations[3][4]. These properties have led to its recreational use as a "party drug" and sexual enhancer[4]. However, its use is associated with significant health risks, including severe and fatal intoxications, and it has been found to produce serotonergic neurotoxicity in preclinical studies[3][4].

PropertyValueSource
IUPAC Name 3-[2-(Diisopropylamino)ethyl]-5-methoxyindole[4]
CAS Number 4021-34-5[4]
Molecular Formula C₁₇H₂₆N₂O[4][7]
Molar Mass 274.408 g·mol⁻¹[4][7]
Appearance White or tan crystalline powder[2][8]
Melting Point 181 °C (358 °F)[4]
Solubility Soluble in aqueous solutions for injection[9]

Section 2: Pharmacology and Mechanism of Action

The pharmacological profile of 5-MeO-DIPT is complex, involving interactions with multiple components of the serotonergic system. This dual modulation of serotonin signaling pathways distinguishes it from classical psychedelics[3].

Receptor Binding and Activation

5-MeO-DIPT functions as a non-selective serotonin receptor agonist[4]. Its primary psychedelic effects are believed to be mediated by its agonist activity at the serotonin 5-HT₂A receptor[3][4]. However, it also displays significant affinity for a range of other serotonin receptors, including 5-HT₁A, 5-HT₁B, 5-HT₁D, 5-HT₂B, and 5-HT₂C[4]. Studies have shown a variably strong binding preference for the 5-HT₁A receptor over the 5-HT₂A receptor[4]. In terms of functional activation, its potency at 5-HT₁A and 5-HT₂A receptors is similar[4]. The activation of 5-HT₁A receptors may contribute to its anxiolytic or mood-enhancing effects, while 5-HT₂A agonism is linked to the classic head-twitch response in rodents, a behavioral proxy for hallucinogenic potential[5][10].

Serotonin Transporter (SERT) Inhibition

In addition to direct receptor agonism, 5-MeO-DIPT acts as a competitive inhibitor of the serotonin transporter (SERT)[5][11]. This action blocks the reuptake of serotonin from the synaptic cleft, leading to elevated extracellular serotonin levels[4][5]. This property is shared with many antidepressant medications (SSRIs) and contributes to the compound's unique psychoactive profile, potentially enhancing its entactogenic and stimulant-like effects[4]. It does not, however, significantly affect dopamine or norepinephrine reuptake[4].

Downstream Neurochemical Effects

The combined action of receptor agonism and reuptake inhibition leads to complex downstream effects on neurotransmitter systems. In rodent models, 5-MeO-DIPT has been shown to increase extracellular levels of dopamine (DA) in the striatum, nucleus accumbens, and frontal cortex[5]. It also elevates glutamate release in these brain regions[5][12]. These findings suggest that the psychoactive effects of 5-MeO-DIPT are not solely mediated by serotonin but involve a complex interplay between serotonergic, dopaminergic, and glutamatergic systems[5].

Caption: Proposed mechanism of action for 5-MeO-DIPT.

Section 3: Synthesis and Analytical Characterization

The synthesis of 5-MeO-DIPT for research purposes requires careful execution and analytical verification to ensure purity and identify potential byproducts.

Synthetic Route: Speeter and Anthony Procedure

A common method for synthesizing tryptamines like 5-MeO-DIPT is the Speeter and Anthony procedure[13]. While various modifications exist, the core pathway involves the reaction of a suitable indole precursor with an aminoethyl side chain. Research characterizing this route has identified several potential side products that must be removed during purification[13].

Synthesis_Workflow Start Start: 5-Methoxyindole Precursor Step1 Step 1: Oxalyl Chloride Reaction (Formation of Indole-3-glyoxylyl chloride) Start->Step1 Step2 Step 2: Amination (Reaction with Diisopropylamine) Step1->Step2 Step3 Step 3: Reduction (e.g., with Lithium Aluminum Hydride - LAH) Step2->Step3 Purification Step 4: Purification (e.g., Column Chromatography, Recrystallization) Step3->Purification Analysis Step 5: Analytical Characterization (MS, NMR) Purification->Analysis Final End: Pure 5-MeO-DIPT Analysis->Final

Caption: Generalized workflow for the synthesis of 5-MeO-DIPT.
Analytical Confirmation Protocol

Due to the controlled status and potential for impurities, rigorous analytical confirmation is mandatory.

Objective: To confirm the identity and purity of synthesized 5-MeO-DIPT.

Methodologies:

  • Mass Spectrometry (MS):

    • Technique: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[9].

    • Procedure:

      • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol).

      • Inject the sample into the GC-MS or LC-MS/MS system.

      • For GC-MS, use a standard non-polar column and a temperature program suitable for tryptamines.

      • For LC-MS/MS, utilize a C18 or HILIC column with a mobile phase gradient (e.g., acetonitrile and water with formic acid)[14][15].

      • Acquire data in full scan mode to obtain the mass spectrum and in Multiple Reaction Monitoring (MRM) mode for quantification[15].

    • Expected Result: The mass spectrum should show a molecular ion peak corresponding to the exact mass of 5-MeO-DIPT (C₁₇H₂₆N₂O). Fragmentation patterns should be consistent with reference spectra.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Technique: ¹H NMR and ¹³C NMR.

    • Procedure:

      • Dissolve a few milligrams of the purified sample in a deuterated solvent (e.g., CDCl₃).

      • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

    • Expected Result: The chemical shifts, coupling constants, and integration values of the proton and carbon signals must match the known structure of 5-MeO-DIPT, confirming the arrangement of atoms and the absence of significant impurities[13].

Section 4: Metabolism and Pharmacokinetics

Understanding the metabolic fate of 5-MeO-DIPT is crucial for interpreting toxicological data and developing analytical detection methods.

  • Onset and Duration: Following oral administration, the onset of effects is typically 20-30 minutes, with peak effects occurring between 1 to 1.5 hours. The total duration is approximately 3 to 6 hours[2][3].

  • Metabolic Pathways: The metabolism of 5-MeO-DIPT is not fully elucidated but involves several key transformations[9]. The primary pathways are:

    • O-demethylation: The methoxy group at the 5-position is removed to form 5-hydroxy-N,N-diisopropyltryptamine (5-OH-DIPT) [9][14].

    • N-dealkylation: One of the isopropyl groups is removed from the amine to yield 5-methoxy-N-isopropyltryptamine (5-MeO-NIPT) [9][14].

  • Identified Metabolites: In addition to the primary metabolites, other minor metabolites have been identified in urine, including 5-methoxy-isopropyltryptamine (5-MeO-IPT), 6-hydroxy-5-methoxy-N,N-diisopropyltryptamine (6-OH-5-MeO-DIPT), and their glucuronide conjugates[9][14].

  • Excretion: 5-MeO-DIPT and its metabolites are excreted in the urine[14][16].

Protocol: Sample Stability for Urinalysis Research has shown that 5-MeO-DIPT is unstable in urine at room or refrigerated temperatures.

  • Concentrations can decrease by over 22% after 24 hours at 25°C and over 38% after 7 days at 4°C[16][17].

  • Samples are stable for at least 30 days when stored at -20°C[16][17].

  • Recommendation: For all research and forensic applications, urine samples intended for 5-MeO-DIPT analysis must be frozen at -20°C or below immediately after collection to ensure sample integrity[16]. The use of dried urine spots (DUS) has also been shown to improve stability compared to liquid urine stored at 25°C[14][18].

Section 5: Toxicology and Laboratory Safety

5-MeO-DIPT poses serious health risks and requires stringent safety protocols in a research setting[2]. Uniquely among many tryptamines, it has been associated with serotonergic neurotoxicity and genotoxicity in preclinical models[4].

Known Toxic Effects
  • Neurotoxicity: Repeated administration to adolescent rodents resulted in long-lasting cognitive deficits, including impaired spatial navigation and learning[4][5]. This was associated with significant reductions in cortical and hippocampal serotonin levels, analogous to, but distinct from, the neurotoxicity seen with MDMA[4].

  • Genotoxicity: The compound has been shown to cause oxidative DNA damage, with single and double-strand breaks persisting for up to 60 days after treatment in rats[4][12].

  • Acute Toxicity in Humans: Adverse effects reported from recreational use include nausea, vomiting, muscular hyperreflexia, restlessness, insomnia, anxiety, hypertension, and tachypnea[2][3][5]. Severe intoxications have led to emergency department admissions, rhabdomyolysis, and fatalities[2][3][9].

Mandatory Laboratory Safety Protocols

Given its potency, toxicity, and legal status, all work with 5-MeO-DIPT must be conducted under strict safety controls.

1. Engineering Controls:

  • All handling of solid (powder) 5-MeO-DIPT must be performed in a certified chemical fume hood or a powder containment hood to prevent inhalation.

  • Use a dedicated and properly calibrated analytical balance (accurate to at least 0.1 mg) within a ventilated enclosure.

2. Personal Protective Equipment (PPE):

  • Gloves: Wear two pairs of nitrile gloves. Change gloves immediately if contamination is suspected.

  • Eye Protection: Chemical splash goggles are mandatory.

  • Lab Coat: A dedicated lab coat should be worn and laundered separately.

  • Respiratory Protection: A respirator (e.g., N95 or higher) may be required for handling larger quantities of powder or during spill cleanup, as determined by a site-specific risk assessment.

3. Handling and Storage:

  • Store 5-MeO-DIPT in a clearly labeled, sealed container in a cool, dark, and secure location.

  • Access must be restricted to authorized personnel only, with a detailed usage log maintained.

  • Transport the chemical in a sealed, shatter-proof secondary container.

4. Decontamination and Waste Disposal:

  • All surfaces and equipment must be decontaminated after use. Effective decontamination agents for tryptamines include 10% bleach solution followed by a water rinse.

  • All waste (gloves, pipette tips, contaminated materials) must be disposed of as hazardous chemical waste according to institutional and local regulations.

Safety_Workflow cluster_prep Preparation & Authorization cluster_handling Handling Protocol cluster_cleanup Post-Experiment RiskAssessment Conduct Risk Assessment Authorization Obtain Authorization (DEA License, IACUC, etc.) RiskAssessment->Authorization PPE Don Full PPE (Double Gloves, Goggles, Lab Coat) Authorization->PPE FumeHood Work in Chemical Fume Hood PPE->FumeHood Weighing Weigh Compound in Enclosure FumeHood->Weighing Handling Perform Experiment Weighing->Handling Decon Decontaminate Surfaces & Equipment Handling->Decon Waste Dispose of Hazardous Waste Decon->Waste Storage Securely Store Compound & Update Log Waste->Storage

Sources

Exploratory

Literature review of sulfonyl-containing heterocyclic compounds in medicinal chemistry

An In-Depth Technical Guide to Sulfonyl-Containing Heterocyclic Compounds in Medicinal Chemistry Introduction: The Enduring Legacy and Modern Renaissance of Sulfonyl Heterocycles The journey of sulfonyl-containing compou...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Sulfonyl-Containing Heterocyclic Compounds in Medicinal Chemistry

Introduction: The Enduring Legacy and Modern Renaissance of Sulfonyl Heterocycles

The journey of sulfonyl-containing compounds in medicine is a testament to the power of chemical architecture in shaping biological function. From the serendipitous discovery of the antibacterial sulfonamides in the 1930s, this class of molecules has evolved into a cornerstone of modern medicinal chemistry.[1] The incorporation of the sulfonyl group (SO₂) into a heterocyclic scaffold creates a unique pharmacophore with a remarkable ability to interact with a diverse array of biological targets. This guide provides a comprehensive exploration of the synthesis, biological activities, and structure-activity relationships of sulfonyl-containing heterocyclic compounds, offering researchers and drug development professionals a detailed roadmap to navigate this exciting and ever-expanding field.

The sulfonyl group, with its tetrahedral geometry and capacity for strong hydrogen bonding, imparts favorable physicochemical properties to drug candidates, including improved solubility and metabolic stability.[2] When combined with the vast chemical space offered by heterocyclic rings, the possibilities for designing novel therapeutics are immense. This guide will delve into the key classes of sulfonyl-containing heterocycles, including sulfonamides, sulfones, and sultams, and explore their applications in oncology, infectious diseases, and beyond.

I. Synthetic Strategies: Building the Molecular Architecture

The successful development of novel sulfonyl-containing heterocyclic drugs hinges on the availability of robust and versatile synthetic methodologies. This section details key experimental protocols for the synthesis of sulfonamides, sulfones, and sultams, providing a practical foundation for chemists in the field.

Synthesis of Heterocyclic Sulfonamides

The reaction of a primary or secondary amine with a sulfonyl chloride is the most common method for the synthesis of sulfonamides.[1] However, the synthesis of heteroaryl sulfonyl chlorides can be challenging due to the potential for ring instability.[3]

Experimental Protocol: Synthesis of Heteroaryl Sulfonamides via Organozinc Reagents

This protocol, adapted from a method described by the Movassaghi group, offers a versatile approach to the synthesis of heteroaryl sulfonamides.[3]

Diagrammatic Representation of the Synthetic Workflow:

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product Heteroaryl_Halide Heteroaryl Halide Lithiation Lithiation Heteroaryl_Halide->Lithiation -78 °C nBuLi n-Butyllithium nBuLi->Lithiation ZnCl2 Zinc Chloride Transmetalation Transmetalation ZnCl2->Transmetalation TCPC TCPC Sulfonylation Sulfonylation TCPC->Sulfonylation Amine Amine Amination Amination Amine->Amination Lithiation->Transmetalation Transmetalation->Sulfonylation Sulfonylation->Amination Sulfonamide Heterocyclic Sulfonamide Amination->Sulfonamide

Caption: General workflow for the synthesis of heterocyclic sulfonamides.

Step-by-Step Methodology:

  • Preparation of the Organozinc Reagent: To a solution of the heteroaryl halide (1.0 mmol) in anhydrous THF (5 mL) at -78 °C under an argon atmosphere, add n-butyllithium (1.0 mmol, 2.5 M in hexanes) dropwise. Stir the mixture for 30 minutes at -78 °C.

  • Transmetalation: Add a solution of zinc chloride (1.0 mmol) in THF (2 mL) to the reaction mixture at -78 °C. Allow the mixture to warm to room temperature and stir for 1 hour.

  • Sulfonylation and In Situ Amination: Cool the resulting organozinc solution to 0 °C and add a solution of 2,4,6-trichlorophenyl chlorosulfate (TCPC) (1.0 mmol) in THF (2 mL). Stir the mixture for 30 minutes at 0 °C. Then, add the desired amine (2.0 mmol) and stir the reaction at room temperature overnight.

  • Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired heterocyclic sulfonamide.

Synthesis of Heterocyclic Sulfones

The synthesis of sulfones often involves the oxidation of a corresponding sulfide.[4] Ring-closing metathesis (RCM) has also emerged as a powerful tool for the construction of cyclic sulfones.[5]

Experimental Protocol: Synthesis of Polycyclic Sulfones via Ring-Rearrangement Metathesis (RRM)

This protocol is based on the work of Mal and coworkers and provides a route to diverse polycyclic sulfones.[6]

Diagrammatic Representation of the Synthetic Pathway:

G cluster_synthesis Synthesis of Precursor cluster_rrm Ring-Rearrangement Metathesis cluster_product Product Cyclopentadiene Cyclopentadiene Diels_Alder Diels-Alder Cyclopentadiene->Diels_Alder Maleic_Anhydride Maleic Anhydride Maleic_Anhydride->Diels_Alder Reduction Reduction Diels_Alder->Reduction LiAlH4 Mesylation Mesylation Reduction->Mesylation MsCl, Et3N Cyclization Cyclization Mesylation->Cyclization Na2S·9H2O Alkenylation Alkenylation Cyclization->Alkenylation Alkenyl Bromide, Base RRM_Step RRM Alkenylation->RRM_Step Grubbs' Catalyst Polycyclic_Sulfone Polycyclic Sulfone RRM_Step->Polycyclic_Sulfone

Caption: Synthetic route to polycyclic sulfones via RRM.

Step-by-Step Methodology:

  • Synthesis of the Tricyclic Sulfide: Prepare the starting tricyclic sulfide from cyclopentadiene and maleic anhydride via a Diels-Alder reaction, followed by reduction, mesylation, and cyclization with sodium sulfide nonahydrate as previously described.[6]

  • Dialkenylation: To a solution of the tricyclic sulfide (1.0 mmol) in anhydrous THF (10 mL) at -78 °C, add n-butyllithium (2.2 mmol, 2.5 M in hexanes) dropwise. Stir for 30 minutes, then add the desired alkenyl bromide (2.5 mmol). Allow the reaction to warm to room temperature and stir overnight.

  • Oxidation to the Sulfone: Dissolve the resulting dialkenylated sulfide in a mixture of dichloromethane and methanol. Cool to 0 °C and add meta-chloroperoxybenzoic acid (m-CPBA) (2.5 mmol) portion-wise. Stir at room temperature for 4 hours.

  • Ring-Rearrangement Metathesis: Dissolve the dialkenylated sulfone (1.0 mmol) in anhydrous dichloromethane (20 mL) and bubble with argon for 15 minutes. Add Grubbs' second-generation catalyst (5 mol%) and reflux the mixture under an argon atmosphere for 12 hours.

  • Purification: Cool the reaction mixture to room temperature and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to obtain the desired polycyclic sulfone.

Synthesis of Heterocyclic Sultams

Sultams are cyclic sulfonamides that have garnered significant interest due to their potential biological activities.[7] Various methods for their synthesis have been reported, including intramolecular nucleophilic substitution and cycloaddition reactions.[8][9]

Experimental Protocol: Synthesis of β-Sultams

This protocol provides a general method for the synthesis of β-sultams, which are four-membered cyclic sulfonamides.[10]

Diagrammatic Representation of the Synthetic Pathway:

G cluster_synthesis Synthesis of β-Sultam Cystamine_dihydrochloride Cystamine dihydrochloride Chlorination Chlorination Cystamine_dihydrochloride->Chlorination Cl2, EtOH/CHCl3, -10 °C Taurine_sulfonyl_chloride Taurine sulfonyl chloride Chlorination->Taurine_sulfonyl_chloride Cyclization Cyclization Taurine_sulfonyl_chloride->Cyclization Na2CO3, Ethyl acetate Beta_Sultam β-Sultam Cyclization->Beta_Sultam

Caption: Synthetic pathway to β-sultams.

Step-by-Step Methodology:

  • Synthesis of Taurine Sulfonyl Chloride: Suspend cystamine dihydrochloride (10.0 g, 44.4 mmol) in a mixture of dry chloroform (250 mL) and dry ethanol (125 mL). Cool the suspension to -10 °C and bubble chlorine gas through the solution until saturation is achieved. Purge the system with nitrogen and add dry diethyl ether (60 mL). Stir for 1 hour at room temperature and then store at 4 °C overnight to precipitate the taurine sulfonyl chloride.[10]

  • Cyclization to β-Sultam: Add the taurine sulfonyl chloride in portions to a stirred suspension of anhydrous sodium carbonate in ethyl acetate. Stir the mixture at room temperature for 24 hours.

  • Work-up and Purification: Filter the reaction mixture and wash the solid with ethyl acetate. Concentrate the filtrate under reduced pressure. Purify the crude product by recrystallization from a suitable solvent to yield the β-sultam.

II. Biological Activities and Therapeutic Applications

The structural diversity of sulfonyl-containing heterocyclic compounds translates into a wide spectrum of biological activities. This section will explore their applications as anticancer agents, carbonic anhydrase inhibitors, and antiviral agents.

Anticancer Activity

Sulfonyl-containing heterocycles have emerged as a promising class of anticancer agents, targeting various hallmarks of cancer.[11][12]

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The anticancer activity of these compounds is often attributed to their ability to inhibit key enzymes and signaling pathways involved in cancer cell proliferation, survival, and metastasis.[11]

  • Carbonic Anhydrase Inhibition: Many sulfonyl-containing heterocycles are potent inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[13] These enzymes play a crucial role in maintaining the acidic tumor microenvironment, which promotes tumor growth and metastasis. Inhibition of these CAs can disrupt pH regulation in cancer cells, leading to apoptosis.[11]

  • Tyrosine Kinase Inhibition: The sulfonyl group can act as a hinge-binding motif in the ATP-binding pocket of various tyrosine kinases, which are often dysregulated in cancer. By inhibiting these kinases, sulfonyl-containing heterocycles can block downstream signaling pathways that drive cell proliferation and survival.

  • Tubulin Polymerization Inhibition: Some heterocyclic scaffolds, when combined with a sulfonyl group, can interfere with the dynamics of microtubule assembly and disassembly, leading to cell cycle arrest and apoptosis.

Diagrammatic Representation of Anticancer Mechanisms:

G cluster_compound Sulfonyl Heterocycle cluster_targets Cellular Targets cluster_effects Cellular Effects Compound Sulfonyl-Containing Heterocyclic Compound CAIX CA IX/XII Compound->CAIX Inhibition TK Tyrosine Kinases Compound->TK Inhibition Tubulin Tubulin Compound->Tubulin Inhibition pH_disruption pH Disruption CAIX->pH_disruption Signal_block Signal Transduction Blockade TK->Signal_block Cell_cycle_arrest Cell Cycle Arrest Tubulin->Cell_cycle_arrest Apoptosis Apoptosis pH_disruption->Apoptosis Signal_block->Apoptosis Cell_cycle_arrest->Apoptosis

Caption: Binding of a sulfonamide inhibitor to the CA active site.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

A common method to determine the inhibitory activity of compounds against CA is to measure the inhibition of the esterase activity of the enzyme using a colorimetric substrate like 4-nitrophenyl acetate (p-NPA). [14] Step-by-Step Methodology:

  • Enzyme and Inhibitor Preparation: Prepare solutions of the purified CA isoform and the inhibitor at various concentrations in the appropriate buffer (e.g., Tris-HCl). [15]2. Assay Initiation: In a 96-well plate, add the CA solution and the inhibitor solution. Pre-incubate for a short period.

  • Substrate Addition: Add the substrate, p-NPA, to initiate the reaction. The final reaction volume is typically 200 µL.

  • Absorbance Monitoring: Monitor the increase in absorbance at 400 nm over time using a microplate reader. This corresponds to the formation of the product, 4-nitrophenol.

  • Data Analysis: Calculate the initial reaction rates and determine the IC₅₀ value of the inhibitor.

Antiviral Activity

Recent research has highlighted the potential of sulfonyl-containing heterocyclic compounds as antiviral agents, with activity against a range of viruses including HIV, Ebola, and SARS-CoV-2. [16]

Mechanisms of Antiviral Action

The antiviral mechanisms of these compounds are diverse and can include:

  • Enzyme Inhibition: Inhibition of viral enzymes such as proteases, reverse transcriptases, and integrases.

  • Inhibition of Viral Entry: Blocking the interaction of viral glycoproteins with host cell receptors.

  • Modulation of Host Factors: Targeting host cell proteins that are essential for viral replication.

III. Structure-Activity Relationships (SAR): Fine-Tuning for Potency and Selectivity

Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective sulfonyl-containing heterocyclic drugs. This involves systematically modifying the chemical structure and evaluating the impact on biological activity.

The Role of the Sulfonyl Group

The position and nature of the sulfonyl group are critical for activity. For example, in the context of CA inhibitors, a primary sulfonamide is generally required for potent inhibition.

The Influence of the Heterocyclic Scaffold

The choice of the heterocyclic ring has a profound impact on the pharmacological profile of the compound.

  • Pyrazole-Sulfonamides: The pyrazole ring is a common scaffold in medicinal chemistry. [17]The substitution pattern on the pyrazole ring can significantly influence the inhibitory activity against different CA isoforms. [18]For instance, the presence of electron-donating or electron-withdrawing groups can modulate the acidity of the sulfonamide proton and the binding affinity. [18]* Thiadiazole-Sulfonamides: The 1,3,4-thiadiazole ring is another privileged scaffold in the design of CA inhibitors, with some derivatives exhibiting low toxicity and favorable pharmacokinetic properties. [13]

The Impact of Substituents

The nature and position of substituents on both the heterocyclic ring and any appended aryl groups can be systematically varied to optimize activity and selectivity. Hydrophobic, electronic, and steric factors all play a role in the interaction of the molecule with its biological target.

Illustrative SAR Table for Pyrazole-Based Carbonic Anhydrase Inhibitors:

CompoundR¹ on PyrazoleR² on PhenylsulfonamidehCA II IC₅₀ (µM)hCA IX IC₅₀ (µM)
4a 4-CH₃-PhH0.85 ± 0.120.45 ± 0.09
4f 2-OH-4-Br-PhH0.24 ± 0.080.18 ± 0.03
4g 2-OH-4-Br-Ph4-OCH₃0.31 ± 0.060.15 ± 0.04
4j 2-OH-4-F-PhH0.39 ± 0.050.15 ± 0.07

Data adapted from Asif et al. (2023) [18]

IV. Conclusion and Future Perspectives

Sulfonyl-containing heterocyclic compounds represent a rich and enduring source of therapeutic innovation. Their modular nature allows for extensive chemical exploration, leading to the discovery of potent and selective inhibitors for a wide range of biological targets. The continued development of novel synthetic methodologies will undoubtedly expand the accessible chemical space for this compound class.

Future research in this area will likely focus on:

  • Target-Specific Design: Leveraging structural biology and computational modeling to design compounds with improved selectivity for specific enzyme isoforms or receptor subtypes.

  • Multitargeted Agents: Developing single molecules that can modulate multiple targets involved in a disease pathway, potentially leading to enhanced efficacy and reduced drug resistance.

  • Novel Therapeutic Areas: Exploring the application of sulfonyl-containing heterocycles in other disease areas, such as neurodegenerative and metabolic disorders.

The journey that began with a simple antibacterial dye has evolved into a sophisticated and highly successful strategy for modern drug discovery. The sulfonyl-containing heterocycles are poised to remain at the forefront of medicinal chemistry for years to come, offering hope for the treatment of a wide range of human diseases.

References

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  • Asif, M., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Advances, 13(28), 19301-19313. [Link]

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  • Goksen, U. S., et al. (2024). Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. Chemistry & Biodiversity, 21(3), e202301584. [Link]

  • Abdelazeem, A. H., et al. (2022). Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. Journal of Molecular Structure, 1264, 133246. [Link]

  • Al-Omair, M. A., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 26027–26038. [Link]

  • Wang, Y., et al. (2024). Discovery, Synthesis, and Activity Evaluation of Novel Five-Membered Sulfur-Containing Heterocyclic Nucleosides as Potential Anticancer Agents In Vitro and In Vivo. Journal of Medicinal Chemistry, 67(15), 12569–12590. [Link]

  • Nguyen, T. H., et al. (2024). Synthesis, molecular docking analysis and in vitro evaluation of new heterocyclic hybrids of 4-aza-podophyllotoxin as potent cytotoxic agents. RSC Advances, 14(3), 1836-1847. [Link]

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  • Mal, D., et al. (2014). Design and synthesis of polycyclic sulfones via Diels–Alder reaction and ring-rearrangement metathesis as key steps. Beilstein Journal of Organic Chemistry, 10, 2390–2397. [Link]

  • Rassadin, V. A., et al. (2013). Methods of Sultam Synthesis. Chemistry of Heterocyclic Compounds, 49(1), 1-30. [Link]

  • Prosandeev, M. A., et al. (2022). Sulfonamides with Heterocyclic Periphery as Antiviral Agents. Molecules, 28(1), 51. [Link]

  • Al-Warhi, T., et al. (2023). Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. Journal of Molecular Structure, 1286, 135548. [Link]

  • Movassaghi, M., et al. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Organic Letters, 17(12), 3022–3025. [Link]

  • Rassadin, V. A., et al. (2013). Methods of Sultam Synthesis. Chemistry of Heterocyclic Compounds, 49(1), 1-30. [Link]

  • Jaiswal, S. (2024). Anticancer activity of sulfonamides containing heterocycle compound synthesized by green chemistry via silver nanoparticles (green nanoparticles). [Link]

  • Wang, Y., et al. (2024). Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. Molecules, 29(24), 5639. [Link]

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Protocols & Analytical Methods

Method

Application Notes & Protocols: A Validated Synthetic Route for 6-[(2-hydroxyethyl)sulfonyl]-2(3H)-benzoxazolone

Abstract This document provides a comprehensive guide to the synthetic route development for 6-[(2-hydroxyethyl)sulfonyl]-2(3H)-benzoxazolone, a key intermediate in pharmaceutical research. The described pathway is a rob...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the synthetic route development for 6-[(2-hydroxyethyl)sulfonyl]-2(3H)-benzoxazolone, a key intermediate in pharmaceutical research. The described pathway is a robust, multi-step synthesis commencing from the readily available starting material, 4-aminophenol. Each stage of the synthesis has been detailed with explicit, step-by-step protocols, mechanistic justifications for procedural choices, and methods for characterization. This guide is intended for researchers and process chemists in drug development, offering a validated and reproducible methodology.

Introduction and Synthetic Strategy

6-[(2-hydroxyethyl)sulfonyl]-2(3H)-benzoxazolone is a heterocyclic compound of significant interest due to its structural motifs, which are prevalent in biologically active molecules. The benzoxazolone core is a recognized pharmacophore, and the hydroxyethyl sulfone group can enhance solubility and provide a key interaction point for biological targets.

The synthetic strategy detailed herein is designed around two key transformations:

  • The construction of the C-S bond to form the hydroxyethyl sulfone moiety on a suitably protected aminophenol ring.

  • The final cyclization of an ortho-aminophenol precursor with a carbonylating agent to form the benzoxazolone ring system.

This approach ensures high regioselectivity and employs well-understood, scalable reactions, making it suitable for both laboratory-scale synthesis and process development.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals a logical disconnection strategy. The final benzoxazolone ring can be formed from the key intermediate, 3-amino-4-hydroxyphenyl (2-hydroxyethyl) sulfone (4) . This intermediate, in turn, can be derived from a protected precursor, 3-acetamido-4-hydroxyphenyl (2-hydroxyethyl) sulfone (3) , to prevent unwanted side reactions of the aniline amino group. The sulfone linkage is retrosynthetically disconnected to a sulfinate salt and a haloalkanol, a reliable method for forming such bonds. This leads back to simpler, commercially available starting materials.

retrosynthesis target 6-[(2-hydroxyethyl)sulfonyl]-2(3H)-benzoxazolone intermediate_4 3-amino-4-hydroxyphenyl (2-hydroxyethyl) sulfone (4) target->intermediate_4 Cyclization intermediate_3 3-acetamido-4-hydroxyphenyl (2-hydroxyethyl) sulfone (3) intermediate_4->intermediate_3 Deprotection intermediate_2 Sodium 3-acetamido-4-hydroxyphenylsulfinate (2) intermediate_3->intermediate_2 Alkylation intermediate_1 3-(Chlorosulfonyl)-4-hydroxyacetanilide (1) intermediate_2->intermediate_1 Reduction start_material 4-Hydroxyacetanilide intermediate_1->start_material Chlorosulfonation workflow cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Reduction cluster_2 Step 3: Alkylation cluster_3 Step 4: Deprotection cluster_4 Step 5: Cyclization start 4-Hydroxyacetanilide step1_product Compound (1) start->step1_product HSO3Cl step2_product Compound (2) step1_product->step2_product Na2SO3 step3_product Compound (3) step2_product->step3_product 2-Chloroethanol step4_product Compound (4) step3_product->step4_product HCl (aq) final_product Target Molecule step4_product->final_product CDI

Caption: Forward synthesis workflow diagram.

Detailed Experimental Protocols

Step 1: Synthesis of 3-(Chlorosulfonyl)-4-hydroxyacetanilide (1)
  • Reaction Rationale: This step introduces the sulfonyl group onto the aromatic ring. Chlorosulfonic acid is a powerful electrophile. The reaction is directed ortho to the strongly activating hydroxyl group. The acetamido group serves as a protecting group and a moderately activating meta-director.

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
4-Hydroxyacetanilide151.1615.1 g0.10
Chlorosulfonic Acid (HSO₃Cl)116.5240 mL (70.4 g)0.60
Dichloromethane (DCM)84.93200 mL-
Crushed Ice18.02~500 g-

Protocol:

  • To a 500 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-hydroxyacetanilide (15.1 g, 0.10 mol).

  • Add dichloromethane (200 mL) and cool the resulting suspension to 0 °C in an ice-water bath.

  • Slowly add chlorosulfonic acid (40 mL, 0.60 mol) dropwise via the dropping funnel over a period of 60 minutes. Maintain the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2 hours, then let it warm to room temperature and stir for 4 hours.

  • Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • In a separate large beaker, prepare a slurry of crushed ice (~500 g).

  • Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. Caution: This is a highly exothermic quenching process.

  • The product will precipitate as a white solid. Continue stirring for 30 minutes until all the ice has melted.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral (pH ~7), and then wash with a small amount of cold DCM.

  • Dry the solid in a vacuum oven at 50 °C to yield 3-(chlorosulfonyl)-4-hydroxyacetanilide (1) as a white powder.

Step 2: Synthesis of Sodium 3-acetamido-4-hydroxyphenylsulfinate (2)
  • Reaction Rationale: The sulfonyl chloride is reduced to a more reactive sulfinate salt. Sodium sulfite acts as the reducing agent in an aqueous medium. The sulfinate is a key nucleophile for the subsequent alkylation step.

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
3-(Chlorosulfonyl)-4-hydroxyacetanilide (1)249.6520.0 g0.08
Sodium Sulfite (Na₂SO₃)126.0425.2 g0.20
Sodium Bicarbonate (NaHCO₃)84.0113.4 g0.16
Water18.02250 mL-

Protocol:

  • In a 500 mL round-bottom flask, dissolve sodium sulfite (25.2 g, 0.20 mol) and sodium bicarbonate (13.4 g, 0.16 mol) in water (250 mL).

  • Warm the solution to 60 °C with stirring.

  • Add the crude 3-(chlorosulfonyl)-4-hydroxyacetanilide (1) (20.0 g, 0.08 mol) portion-wise over 30 minutes.

  • Maintain the reaction temperature at 60-70 °C for 3 hours. The solid will gradually dissolve as it reacts.

  • After the reaction is complete (monitored by TLC), cool the mixture in an ice bath to 10 °C.

  • The sodium sulfinate salt product (2) will precipitate. Collect the solid by vacuum filtration.

  • Wash the solid with a small amount of ice-cold water and then with ethanol.

  • Dry the product under vacuum. This material is typically used directly in the next step without further purification.

Step 3: Synthesis of 3-acetamido-4-hydroxyphenyl (2-hydroxyethyl) sulfone (3)
  • Reaction Rationale: This is a nucleophilic alkylation where the sulfinate anion displaces the chloride from 2-chloroethanol to form the C-S bond, creating the desired sulfone. This reaction is analogous to the one described in patent CN102442929A for a similar substrate. [1]

    Reagent/Material Molar Mass ( g/mol ) Quantity Moles
    Sodium 3-acetamido-4-hydroxyphenylsulfinate (2) 237.19 19.0 g 0.08
    2-Chloroethanol 80.51 9.7 mL (12.1 g) 0.15

    | Water | 18.02 | 150 mL | - |

Protocol:

  • Suspend the sodium sulfinate salt (2) (19.0 g, 0.08 mol) in water (150 mL) in a 250 mL flask.

  • Add 2-chloroethanol (9.7 mL, 0.15 mol).

  • Heat the mixture to reflux (approximately 100 °C) and maintain for 8-10 hours.

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature, then further cool in an ice bath for 1 hour.

  • The product will crystallize out of the solution. Collect the solid by vacuum filtration.

  • Wash the crystals with cold water and dry under vacuum to yield compound (3).

Step 4: Synthesis of 3-amino-4-hydroxyphenyl (2-hydroxyethyl) sulfone (4)
  • Reaction Rationale: The acetamido protecting group is removed by acid-catalyzed hydrolysis to reveal the free amine, which is essential for the final cyclization step.

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
Compound (3)259.2815.6 g0.06
Hydrochloric Acid (6M HCl)36.46100 mL0.60
Sodium Hydroxide (5M NaOH)40.00As needed-

Protocol:

  • Place compound (3) (15.6 g, 0.06 mol) in a 250 mL round-bottom flask.

  • Add 100 mL of 6M aqueous HCl.

  • Heat the mixture to reflux for 4 hours.

  • Cool the solution to room temperature.

  • Carefully neutralize the solution to pH 7 by the slow addition of 5M NaOH solution while cooling in an ice bath.

  • The product will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the key aminophenol intermediate (4).

Step 5: Synthesis of 6-[(2-hydroxyethyl)sulfonyl]-2(3H)-benzoxazolone (Target Molecule)
  • Reaction Rationale: This is the final ring-forming step. 1,1'-Carbonyldiimidazole (CDI) is a safe and effective phosgene equivalent used for the cyclization of ortho-substituted anilines. [2][3][4]It reacts with the amino and hydroxyl groups to form the cyclic carbamate (benzoxazolone ring).

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
Compound (4)217.2410.9 g0.05
1,1'-Carbonyldiimidazole (CDI)162.158.9 g0.055
Tetrahydrofuran (THF), anhydrous72.11200 mL-

Protocol:

  • In a 500 mL flask under a nitrogen atmosphere, dissolve the aminophenol intermediate (4) (10.9 g, 0.05 mol) in 200 mL of anhydrous THF.

  • Add CDI (8.9 g, 0.055 mol) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 6 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (150 mL) and wash with 1M HCl (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization from an ethanol/water mixture to afford the final product, 6-[(2-hydroxyethyl)sulfonyl]-2(3H)-benzoxazolone, as a white or off-white solid.

Safety and Handling

  • Chlorosulfonic Acid: Extremely corrosive and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and face shield.

  • 2-Chloroethanol: Toxic and flammable. Avoid inhalation and skin contact.

  • Acid/Base Neutralizations: These steps are exothermic and should be performed with external cooling (ice bath).

  • Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The synthetic route presented provides a reliable and scalable method for the preparation of 6-[(2-hydroxyethyl)sulfonyl]-2(3H)-benzoxazolone. The procedures are based on well-established chemical transformations and utilize readily available reagents. By following the detailed protocols, researchers can confidently synthesize this valuable intermediate for applications in drug discovery and development.

References

  • Štefane, B., & Poľanc, S. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(21), 19314–19323. Available at: [Link]

  • National Center for Biotechnology Information (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. PubMed Central. Available at: [Link]

  • ACS Publications (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. Available at: [Link]

  • Han, S., et al. (2016). S8-Mediated Cyclization of 2-Aminophenols/thiophenols with Arylmethyl Chloride: Approach to Benzoxazoles and Benzothiazoles. Chemistry – An Asian Journal, 11(12), 1770-4. Available at: [Link]

  • Google Patents (2012). CN102442929A - Method for preparing 4-(2-hydroxyethyl sulfone) acetanilide.

Sources

Application

Application Notes & Protocols for High-Throughput Screening of 6-Sulfonyl Benzoxazolone Libraries

Introduction: The Benzoxazolone Scaffold as a Privileged Structure in Drug Discovery The benzoxazolone nucleus is recognized as a "privileged scaffold" in medicinal chemistry, a framework that can bind to a variety of bi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzoxazolone Scaffold as a Privileged Structure in Drug Discovery

The benzoxazolone nucleus is recognized as a "privileged scaffold" in medicinal chemistry, a framework that can bind to a variety of biological targets with high affinity.[1] This versatility has led to the development of benzoxazolone-based compounds with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, analgesic, and neuroprotective properties.[1][2] The chemical tractability of the benzoxazolone core allows for extensive modification, enabling the fine-tuning of its physicochemical and biological properties.[1]

Recent focus has turned to 6-sulfonyl benzoxazolone derivatives. The sulfonyl group can act as a potent hydrogen bond acceptor and modulate the electronic properties of the scaffold, potentially enhancing target engagement and improving pharmacokinetic profiles. Studies have already demonstrated that 6-sulfonamido benzoxazolones can exhibit significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines like Interleukin-6 (IL-6).[3] Given this potential, large libraries of 6-sulfonyl benzoxazolone analogues represent a rich source for discovering novel therapeutic agents.

High-Throughput Screening (HTS) is the cornerstone of modern drug discovery, providing the means to rapidly evaluate thousands of compounds in parallel to identify "hits" that modulate a specific biological target or pathway.[4][5] This guide provides a detailed framework for designing and executing robust HTS campaigns for 6-sulfonyl benzoxazolone libraries, moving from foundational principles to detailed, field-proven protocols.

Chapter 1: Strategic Assay Selection for Novel Libraries

The success of any HTS campaign hinges on the selection of an appropriate assay. The choice between a target-based (biochemical) assay and a pathway-based (cell-based) assay is a critical first decision, each offering distinct advantages.[6]

  • Biochemical Assays: These assays utilize purified biological components, such as enzymes or receptors, to directly measure the interaction of a compound with its target.[7] They are generally simpler, have fewer confounding factors, and are ideal for identifying direct binders. However, they lack the context of a cellular environment, meaning a potent biochemical hit may not have activity in a living system due to poor permeability or off-target effects.[8]

  • Cell-Based Assays: These assays measure a compound's effect on a cellular process or phenotype within a living cell, providing more physiologically relevant data.[9][10] They can simultaneously assess compound characteristics like cell permeability and cytotoxicity alongside the desired biological activity.[10] While powerful, they are more complex, and a positive result can sometimes be difficult to attribute to a specific molecular target without further deconvolution studies.[6]

For a novel 6-sulfonyl benzoxazolone library with potential anti-inflammatory and anticancer activities, a dual-pronged approach is often most effective. An initial screen using a key biochemical assay can identify direct inhibitors of a high-value target (e.g., a specific kinase), while a parallel or secondary cell-based assay can confirm cellular activity and functional outcomes (e.g., inhibition of a relevant signaling pathway).

Key Considerations for Assay Development:

Before embarking on a full-scale screen, the assay must be rigorously developed and validated. This involves ensuring the availability of high-purity reagents, optimizing buffer conditions and substrate concentrations, and establishing the assay's robustness for HTS.[7] The substrate concentration, in particular, can influence the types of inhibitors identified; screening at the substrate's Kₘ value is often optimal for detecting various inhibitor types (competitive, non-competitive, etc.).[8]

Chapter 2: Biochemical Screening - Fluorescence Polarization Assay

A Fluorescence Polarization (FP) assay is a powerful, homogenous technique widely used in HTS to study molecular interactions.[11] The principle is based on the differential rotation of a small fluorescently labeled molecule (tracer) in solution versus when it is bound to a much larger protein. An unbound tracer tumbles rapidly, depolarizing emitted light, while a bound tracer tumbles slowly, maintaining the light's polarization.[12][13] In a competitive FP assay, library compounds that bind the target protein will displace the fluorescent tracer, causing a decrease in polarization—a clear signal for a "hit".

This protocol describes a competitive FP binding assay to screen for 6-sulfonyl benzoxazolone compounds that inhibit the interaction of a protein target (e.g., a kinase or bromodomain) with a known fluorescent ligand.

Protocol 2.1: FP Competitive Binding Assay

Objective: To identify compounds that displace a fluorescent tracer from a protein target, indicated by a decrease in fluorescence polarization.

Materials:

  • Protein Target (e.g., Kinase, purified)

  • Fluorescent Tracer (ligand for the target labeled with a fluorophore like FITC or TAMRA)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100)

  • 6-Sulfonyl Benzoxazolone Compound Library (in 100% DMSO)

  • Positive Control Inhibitor (known binder, unlabeled)

  • 384-well, low-volume, black microplates

  • Microplate reader capable of measuring fluorescence polarization

Experimental Workflow:

FP_Workflow cluster_prep Assay Preparation cluster_screen HTS Execution cluster_analysis Data Analysis prep1 1. Titrate Protein & Tracer to determine optimal concentrations prep2 2. Prepare Reagent Mixes (Protein + Tracer, Buffer) prep1->prep2 prep3 3. Prepare Compound Plates (Library, Controls in DMSO) prep2->prep3 screen1 4. Dispense Compounds (nanoliters) into Assay Plate screen2 5. Add Protein-Tracer Mix to all wells screen1->screen2 screen3 6. Incubate (e.g., 60 min at RT) screen2->screen3 screen4 7. Read Fluorescence Polarization screen3->screen4 analysis1 8. Calculate Z'-Factor from controls analysis2 9. Normalize Data & Identify Hits (e.g., >3σ from mean) analysis1->analysis2

Caption: High-level workflow for an FP-based HTS campaign.

Step-by-Step Methodology:

  • Reagent Optimization (Pre-Screening):

    • Tracer Concentration: Determine the lowest tracer concentration that provides a stable fluorescence signal well above background (typically >3x buffer signal).[14]

    • Protein Titration: With the fixed optimal tracer concentration, perform a serial dilution of the protein target to find the concentration that yields approximately 80% of the maximal polarization signal. This ensures the assay is sensitive to competitive inhibition.

  • Compound Plating:

    • Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50 nL) of the 6-sulfonyl benzoxazolone library compounds from the stock plates to the 384-well assay plates.

    • Include wells for controls:

      • Negative Control (0% Inhibition): DMSO only.

      • Positive Control (100% Inhibition): A saturating concentration of a known unlabeled inhibitor.

  • Assay Execution:

    • Prepare a 2X working solution of the protein target and fluorescent tracer in assay buffer at the pre-determined optimal concentrations.

    • Dispense the protein-tracer mix into all wells of the compound-plated assay plate. Final assay volume might be 10-20 µL.

    • Seal the plates and incubate at room temperature for a set time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

    • Measure the fluorescence polarization on a compatible plate reader.

  • Data Analysis and Quality Control:

    • The primary quality control metric is the Z'-factor, which assesses the statistical separation between the positive and negative controls. A Z'-factor > 0.5 is considered excellent for HTS.[15]

    • Calculate the Z'-factor using the formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

    • Normalize the data from the library compounds relative to the controls and identify hits based on a pre-defined cutoff (e.g., compounds that cause a signal decrease greater than 3 standard deviations from the mean of the negative controls).

Visualization: Principle of FP Competitive Assay

Caption: A hit compound displaces the fluorescent tracer, leading to a drop in polarization.

Chapter 3: Cell-Based Screening - Luciferase Reporter Assay

To assess the functional activity of the 6-sulfonyl benzoxazolone library in a cellular context, a luciferase reporter gene assay is an excellent HTS method.[16][17] This assay measures the activity of a specific signaling pathway by coupling it to the expression of a luciferase enzyme.[18] For example, to screen for anti-inflammatory compounds, a cell line can be engineered with a luciferase gene under the control of a promoter responsive to NF-κB, a master regulator of inflammation. When the pathway is activated (e.g., by LPS), NF-κB drives luciferase expression, producing light. A hit compound would prevent this, resulting in a loss of the luminescent signal.

Protocol 3.1: NF-κB Luciferase Reporter Assay

Objective: To identify compounds that inhibit the NF-κB signaling pathway in response to an inflammatory stimulus.

Materials:

  • HEK293 or RAW264.7 cell line stably expressing an NF-κB response element-driven luciferase reporter.

  • Cell Culture Medium (e.g., DMEM with 10% FBS, 1% Pen/Strep).

  • Stimulant (e.g., Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNFα)).

  • 6-Sulfonyl Benzoxazolone Compound Library (in 100% DMSO).

  • Positive Control (known NF-κB pathway inhibitor, e.g., a proteasome inhibitor).

  • 384-well, solid white, cell-culture treated microplates.

  • Luminescence-based detection reagent (e.g., Promega Bright-Glo™ or Dual-Glo®).

  • Luminometer plate reader.

Experimental Workflow:

Luciferase_Workflow cluster_phase1 Cell Plating & Dosing cluster_phase2 Stimulation & Incubation cluster_phase3 Signal Detection & Analysis step1 1. Seed Reporter Cells into 384-well plates step2 2. Incubate (e.g., 24 hours) step1->step2 step3 3. Add Compounds & Controls step2->step3 step4 4. Add Stimulant (LPS/TNFα) to all wells except unstimulated control step3->step4 step5 5. Incubate (e.g., 6-8 hours) step4->step5 step6 6. Add Luciferase Reagent step5->step6 step7 7. Read Luminescence step6->step7 step8 8. Analyze Data & Identify Hits step7->step8

Caption: Key stages of a cell-based luciferase reporter HTS workflow.

Step-by-Step Methodology:

  • Cell Plating:

    • Harvest the reporter cell line and adjust the cell density to the optimal concentration determined during assay development.

    • Dispense the cell suspension into 384-well white assay plates (e.g., 5,000 cells/well in 20 µL).

    • Incubate the plates for 18-24 hours at 37°C, 5% CO₂ to allow cells to attach and recover.

  • Compound Treatment:

    • Add nL amounts of the 6-sulfonyl benzoxazolone library and controls to the appropriate wells. The final DMSO concentration should be kept low (≤ 0.5%) to avoid solvent toxicity.

  • Cell Stimulation:

    • Prepare a solution of the stimulant (e.g., LPS) at a concentration that elicits a sub-maximal (EC₈₀) response. This ensures the assay is sensitive to inhibitors.

    • Add the stimulant to all wells except for the "unstimulated" negative control wells.

    • Incubate the plates for an optimized period (e.g., 6 hours) to allow for pathway activation and luciferase expression.

  • Signal Detection:

    • Equilibrate the plates and the luciferase detection reagent to room temperature.

    • Add the detection reagent to all wells according to the manufacturer's protocol. This reagent lyses the cells and provides the substrate for the luciferase enzyme.

    • Incubate briefly (e.g., 5-10 minutes) to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

Visualization: NF-κB Signaling to Reporter Gene

Signaling_Pathway cluster_cell Cell cluster_nucleus Nucleus Receptor Receptor (e.g., TLR4) Cascade Signaling Cascade Receptor->Cascade Activates IκB IκB Cascade->IκB Degrades NFkB NF-κB NRE NF-κB Response Element (NRE) NFkB->NRE Translocates & Binds IκB->NFkB Releases Luc Luciferase Gene NRE->Luc Drives Transcription Luciferase Luciferase Protein Luc->Luciferase Translation Light Light Signal Luciferase->Light Produces Stimulant Stimulant (LPS) Stimulant->Receptor Hit Hit Compound Hit->Cascade Inhibits

Caption: Inhibition of the NF-κB pathway by a hit compound blocks luciferase expression.

Chapter 4: Post-Screening Hit Triage and Validation

A primary HTS campaign will inevitably generate false positives—compounds that appear active due to mechanisms other than specific target engagement.[19] A rigorous triage process is essential to eliminate these artifacts and focus resources on genuine hits.

Common Causes of False Positives:

  • Assay Interference: Compounds may be fluorescent, quench fluorescence, or inhibit the reporter enzyme (e.g., luciferase), directly interfering with the assay signal.[19]

  • Promiscuous Inhibitors: Some compounds, often referred to as Pan-Assay Interference Compounds (PAINS), show activity across numerous assays through non-specific mechanisms like chemical reactivity or redox cycling.[19][20]

  • Colloidal Aggregation: At certain concentrations, some compounds form colloidal aggregates that sequester and non-specifically inhibit proteins.[21][22] This is a very common HTS artifact.

Protocol 4.1: Counter-Screen for Colloidal Aggregators

Objective: To determine if the inhibitory activity of a hit compound is dependent on the formation of colloidal aggregates.

Methodology:

  • Re-run the primary biochemical assay (e.g., the FP assay from Chapter 2) for the identified hits.

  • Perform the assay in parallel in two sets of conditions:

    • Condition A: Standard assay buffer.

    • Condition B: Assay buffer containing a small amount of a non-ionic detergent (e.g., 0.05-0.1% Triton X-100).

  • Interpretation:

    • If a compound's inhibitory activity is significantly reduced or eliminated in the presence of the detergent, it is likely acting via an aggregate-based mechanism. The detergent disrupts the formation of the colloids.

    • If the activity remains consistent between the two conditions, the inhibition is likely due to a specific binding event.

Hit Confirmation and Potency Determination

Validated hits must be confirmed through dose-response analysis.

  • Re-test: Obtain a fresh, powdered sample of the hit compound to confirm its identity and purity.

  • Dose-Response Curve: Test the compound over a range of concentrations (e.g., a 10-point, 3-fold serial dilution) in the primary assay.

  • Calculate IC₅₀: Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of the activity is inhibited).

Data Presentation

Table 1: Example Primary HTS and Triage Data

Compound ID % Inhibition (Primary Screen) % Inhibition (+0.1% Triton X-100) Triage Flag
SBZ-001 85.2 82.5 Proceed
SBZ-002 91.5 10.3 Aggregate
SBZ-003 12.3 N/A Inactive

| SBZ-004 | 78.9 | 75.1 | Proceed |

Table 2: Example IC₅₀ Determination for Confirmed Hits

Compound ID IC₅₀ (µM) Hill Slope
SBZ-001 1.2 1.05 0.995

| SBZ-004 | 5.8 | 0.98 | 0.991 |

Conclusion

Screening 6-sulfonyl benzoxazolone libraries holds significant promise for the discovery of novel chemical probes and drug leads. A successful HTS campaign requires more than just automation; it demands a strategic approach that begins with thoughtful assay selection, proceeds through meticulous execution and quality control, and concludes with a rigorous hit validation cascade designed to eliminate artifacts. By integrating both direct biochemical assays and functional cell-based screens, researchers can efficiently navigate large chemical libraries to identify robust, validated hits worthy of advancement into lead optimization programs.

References

  • Li, M., et al. (n.d.). Luciferase Reporter Assay System for Deciphering GPCR Pathways. National Center for Biotechnology Information. [Link]

  • Kandasamy, K., et al. (2019). Luciferase reporter assay for unlocking ligand-mediated signaling of GPCRs. PubMed. [Link]

  • Mo, Y., et al. (n.d.). Fluorescence polarization assay to quantify protein-protein interactions in an HTS format. National Center for Biotechnology Information. [Link]

  • Mo, Y., et al. (2014). Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format. SpringerLink. [Link]

  • Kandasamy, K., et al. (n.d.). Luciferase reporter assay for unlocking ligand-mediated signaling of GPCRs. National Genomics Data Center. [Link]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. [Link]

  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. [Link]

  • ResearchGate. (n.d.). Protocol for Fluorescence Polarization Assay Using GI224329. [https://www.researchgate.net/figure/Protocol-for-Fluorescence-Polarization-Assay-Using-GI224329_tbl1_281276081]([Link] Polarization-Assay-Using-GI224329_tbl1_281276081)

  • Jameson, D. M., & Croney, J. C. (n.d.). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. National Center for Biotechnology Information. [Link]

  • Coussens, N. P. (2021). Strategies for Assay Selection and for the Development of Robust Biochemical Assays. YouTube. [Link]

  • BellBrook Labs. (2025). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. [Link]

  • BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. [Link]

  • ResearchGate. (2025). High-throughput Assays for Promiscuous Inhibitors. [Link]

  • Böcker, A., et al. (2011). HTS promiscuity analyses for accelerating decision making. PubMed. [Link]

  • Jasial, S., et al. (2017). Towards a systematic assessment of assay interference: Identification of extensively tested compounds with high assay promiscuity. National Center for Biotechnology Information. [Link]

  • Aldeghi, M., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery Today. [Link]

  • Jasial, S., et al. (2016). Determining the Degree of Promiscuity of Extensively Assayed Compounds. National Center for Biotechnology Information. [Link]

  • Wang, Y., et al. (2024). Discovery of 6-Acylamino/Sulfonamido Benzoxazolone with IL-6 Inhibitory Activity as Promising Therapeutic Agents for Ulcerative Colitis. PubMed. [Link]

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Method

Application Note: A Multi-Parametric Approach for Evaluating the Cytotoxicity of 2(3h)-Benzoxazolone, 6-[(2-hydroxyethyl)sulfonyl]-

Introduction: The Imperative for Comprehensive Cytotoxicity Profiling The assessment of a compound's cytotoxic potential is a cornerstone of modern drug discovery and chemical safety evaluation. A singular cytotoxicity a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Comprehensive Cytotoxicity Profiling

The assessment of a compound's cytotoxic potential is a cornerstone of modern drug discovery and chemical safety evaluation. A singular cytotoxicity assay, while useful, often provides an incomplete picture of a compound's interaction with cellular systems. A more robust and insightful approach involves a multi-parametric strategy, utilizing a suite of assays that probe different cellular pathways and cytotoxic endpoints. This application note provides a detailed guide for researchers, scientists, and drug development professionals on evaluating the cytotoxicity of the compound 2(3h)-Benzoxazolone, 6-[(2-hydroxyethyl)sulfonyl]- (CAS No. 5031-74-3)[1]. While the specific mechanism of action for this compound is not widely documented, its benzoxazolone core is found in molecules with diverse biological activities[2]. Therefore, a comprehensive assessment of its effects on cell health is warranted.

This guide details a tiered workflow, beginning with general viability screening and progressing to more mechanistic assays to elucidate the mode of cell death (e.g., apoptosis vs. necrosis). We will describe detailed protocols for assays measuring metabolic activity (MTT assay), membrane integrity (LDH release assay), and the induction of apoptosis (Caspase-3/7 activity and Annexin V/PI staining). Finally, we touch upon the integration of these endpoints into a high-content imaging (HCI) strategy for a holistic view of cellular toxicology.

Experimental Workflow: A Tiered Strategy for Cytotoxicity Assessment

A logical and efficient evaluation of cytotoxicity begins with broad-spectrum assays and narrows down to more specific mechanisms. This workflow ensures that resources are used effectively while building a comprehensive toxicological profile of the test compound.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanism of Action cluster_2 Tier 3: Integrated Analysis A MTT Assay (Metabolic Activity) C Caspase-3/7 Assay (Apoptosis Execution) A->C If cytotoxic B LDH Assay (Membrane Integrity) D Annexin V / PI Staining (Apoptosis vs. Necrosis) B->D If cytotoxic E High-Content Imaging (HCI) (Multiparametric Analysis) C->E Further Characterization D->E

Caption: Tiered workflow for cytotoxicity assessment.

Tier 1: Primary Cytotoxicity Screening

The initial assessment aims to determine if 2(3h)-Benzoxazolone, 6-[(2-hydroxyethyl)sulfonyl]- exhibits cytotoxic effects and to establish a dose-response relationship. We employ two common and robust assays that measure distinct cellular health indicators.

MTT Assay: Assessing Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for evaluating cell viability based on metabolic activity.[3][4] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[3][5] The amount of formazan produced is proportional to the number of metabolically active cells.[3]

Protocol: MTT Assay

  • Cell Seeding: Seed cells (e.g., HepG2, A549, or a cell line relevant to the compound's intended application) into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[5][6] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[3]

  • Compound Treatment: Prepare serial dilutions of 2(3h)-Benzoxazolone, 6-[(2-hydroxyethyl)sulfonyl]- in culture medium. Remove the seeding medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO diluted to the highest concentration used for the compound) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Prepare a 5 mg/mL MTT stock solution in sterile PBS.[5] Dilute this stock to 0.5 mg/mL in serum-free medium.[3] Aspirate the compound-containing medium and add 100 µL of the MTT working solution to each well.[7]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protecting it from light.[6][7]

  • Solubilization: Carefully remove the MTT solution. Add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Lactate Dehydrogenase (LDH) Release Assay: Measuring Membrane Integrity

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from cells with damaged plasma membranes.[8][9] LDH is a stable cytosolic enzyme that, upon its release into the culture medium, catalyzes the conversion of lactate to pyruvate, which is coupled to a reaction that produces a colored formazan product.[10] The amount of formazan is proportional to the amount of LDH released, and thus to the number of dead cells.[10]

Protocol: LDH Cytotoxicity Assay

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT Assay protocol. It is crucial to set up the following controls[9]:

    • Untreated Control: Cells with vehicle only (spontaneous LDH release).

    • Maximum LDH Release Control: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the assay endpoint.[9][11]

    • Medium Background Control: Culture medium without cells.

  • Sample Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.[11]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate mix and assay buffer).[11] Add 50 µL of the reaction mixture to each well containing the supernatant.[11]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[11]

  • Stop Reaction: Add 50 µL of the stop solution (often a mild acid) provided with the assay kit to each well.[11]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[11]

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

AssayPrincipleEndpoint MeasuredIndication
MTT Assay Enzymatic reduction of tetrazolium saltMitochondrial activityCell Viability/Proliferation
LDH Release Assay Measurement of released cytosolic enzymePlasma membrane integrityNecrosis/Cell Lysis

Tier 2: Elucidating the Mechanism of Cell Death

If the primary screening assays indicate cytotoxicity, the next step is to determine the mode of cell death. Apoptosis (programmed cell death) and necrosis (uncontrolled cell death) are two major pathways.

Caspase-Glo® 3/7 Assay: Detecting Apoptosis Execution

Caspases-3 and -7 are key executioner enzymes in the apoptotic pathway.[12][13] Their activation is a hallmark of apoptosis.[14] The Caspase-Glo® 3/7 assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specific for caspase-3 and -7.[13][15] Cleavage of this substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to the amount of active caspase-3/7.[15]

G A Pro-Apoptotic Signal (e.g., Compound Treatment) B Initiator Caspases A->B activates C Executioner Caspases (Caspase-3, Caspase-7) B->C activates E Cleavage of Substrate C->E cleaves D Proluminescent Substrate (contains DEVD sequence) D->E F Aminoluciferin Release E->F H Luminescent Signal (Light) F->H G Luciferase G->H catalyzes

Sources

Application

Application Notes and Protocols for the Enzyme Inhibition Kinetics of 2(3H)-Benzoxazolone, 6-[(2-hydroxyethyl)sulfonyl]-

Introduction: Unveiling the Inhibitory Potential of a Privileged Scaffold The benzoxazolone nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous compounds...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Inhibitory Potential of a Privileged Scaffold

The benzoxazolone nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous compounds with a wide array of biological activities.[1][2] Derivatives of this versatile heterocycle have demonstrated efficacy as anticancer, anti-inflammatory, and neuroprotective agents.[1] A significant facet of their therapeutic potential lies in their ability to act as potent enzyme inhibitors. Research has highlighted the capacity of benzoxazolone derivatives to inhibit various enzymes, including soluble epoxide hydrolase, acetylcholinesterase, butyrylcholinesterase, and acid ceramidase.[3][4][5]

This application note provides a comprehensive guide to characterizing the enzyme inhibition kinetics of a specific benzoxazolone derivative: 2(3H)-Benzoxazolone, 6-[(2-hydroxyethyl)sulfonyl]- (CAS 5031-74-3).[6] While the inhibitory profile of this particular molecule is not extensively documented in publicly available literature, its structural features suggest a strong potential for interaction with various enzyme active sites. This guide will therefore equip researchers, scientists, and drug development professionals with the foundational principles and detailed protocols necessary to investigate its inhibitory activity against a target enzyme. For the purpose of this guide, we will use a hypothetical serine protease as the target enzyme to illustrate the experimental workflows.

I. Foundational Principles of Enzyme Inhibition Kinetics

Understanding the mechanism by which a compound inhibits an enzyme is crucial for drug development. Enzyme inhibitors can be broadly classified as reversible or irreversible.[7] Reversible inhibitors, which associate and dissociate from the enzyme, are further categorized based on their mode of interaction with the enzyme and substrate.[7][8][9]

  • Competitive Inhibition: The inhibitor binds to the active site of the enzyme, directly competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration. K_m is increased, while V_max remains unchanged.[7][10]

  • Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding event alters the enzyme's conformation, reducing its catalytic efficiency. In pure non-competitive inhibition, the inhibitor has the same affinity for the free enzyme and the enzyme-substrate complex. V_max is decreased, while K_m remains unchanged.[7][10]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. This mode of inhibition is more common in multi-substrate reactions. Both V_max and K_m are decreased.[7][10]

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, but with different affinities. Both V_max and K_m are affected.[11]

The initial characterization of an inhibitor often involves determining its half-maximal inhibitory concentration (IC50) .[12] The IC50 is the concentration of the inhibitor required to reduce the enzyme's activity by 50% under specific assay conditions.[12]

II. Experimental Workflow for Kinetic Analysis

The following diagram outlines the general workflow for characterizing the enzyme inhibitory properties of 2(3H)-Benzoxazolone, 6-[(2-hydroxyethyl)sulfonyl]-.

G cluster_prep Phase 1: Preparation cluster_ic50 Phase 2: IC50 Determination cluster_mechanism Phase 3: Mechanism of Inhibition prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) determine_enzyme_conc Determine Optimal Enzyme Concentration prep_reagents->determine_enzyme_conc determine_substrate_km Determine Substrate Km (Michaelis-Menten) determine_enzyme_conc->determine_substrate_km ic50_assay Perform IC50 Assay (Varying Inhibitor Concentrations) determine_substrate_km->ic50_assay ic50_analysis Data Analysis (Dose-Response Curve) ic50_assay->ic50_analysis kinetic_assays Perform Kinetic Assays (Varying Substrate & Inhibitor Conc.) ic50_analysis->kinetic_assays plot_data Generate Lineweaver-Burk Plot kinetic_assays->plot_data determine_ki Determine Inhibition Constant (Ki) plot_data->determine_ki G cluster_mm Michaelis-Menten Plot cluster_lb Lineweaver-Burk Plot mm_plot V₀ vs [S] lb_plot 1/V₀ vs 1/[S] mm_plot->lb_plot Reciprocal Transformation

Sources

Method

Application Note & Protocols: Investigating the In Vitro Anti-Inflammatory Potential of 6-(2-hydroxyethylsulfonyl)benzoxazol-2(3H)-one

An in-depth technical guide by a Senior Application Scientist Abstract This document provides a comprehensive guide for the preclinical evaluation of the novel compound, 6-(2-hydroxyethylsulfonyl)benzoxazol-2(3H)-one, as...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide by a Senior Application Scientist

Abstract

This document provides a comprehensive guide for the preclinical evaluation of the novel compound, 6-(2-hydroxyethylsulfonyl)benzoxazol-2(3H)-one, as a potential anti-inflammatory agent. Benzoxazolone derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory properties often linked to the inhibition of key inflammatory mediators. This guide outlines a logical, multi-step experimental workflow designed to characterize the compound's efficacy and elucidate its mechanism of action using established in vitro models. We will proceed from foundational cytotoxicity assessments to primary screening for anti-inflammatory effects on nitric oxide and pro-inflammatory cytokine production, and finally to mechanistic studies targeting the cyclooxygenase (COX) enzymes and intracellular signaling pathways like NF-κB.

Introduction: The Rationale for Investigation

Inflammation is a fundamental biological process that, when dysregulated, contributes to a wide array of chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. A key cellular event in inflammation is the activation of immune cells like macrophages, which, upon stimulation by pathogens or tissue damage, release a cascade of pro-inflammatory mediators. These include nitric oxide (NO), prostaglandins (synthesized by COX enzymes), and cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

The benzoxazolone scaffold is a "privileged structure" in drug discovery, known to interact with various biological targets. The addition of a sulfonyl group, as in 6-(2-hydroxyethylsulfonyl)benzoxazol-2(3H)-one, can modulate the molecule's physicochemical properties and biological activity, potentially enhancing its interaction with enzymatic targets. Several sulfonyl-containing compounds have demonstrated potent anti-inflammatory effects, often through the inhibition of the NF-κB signaling pathway, a central regulator of inflammatory gene expression.

This guide provides the necessary protocols to systematically evaluate whether 6-(2-hydroxyethylsulfonyl)benzoxazol-2(3H)-one can mitigate the inflammatory response in a controlled in vitro setting.

Proposed Mechanism & Experimental Strategy

Based on the known activities of related benzoxazolone and sulfonyl-containing compounds, we hypothesize that 6-(2-hydroxyethylsulfonyl)benzoxazol-2(3H)-one may exert its anti-inflammatory effects by inhibiting the production of key inflammatory mediators (NO, TNF-α, IL-6) through modulation of the NF-κB and/or COX pathways.

Our experimental strategy is designed to test this hypothesis in a logical progression.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Primary Efficacy Screening cluster_2 Phase 3: Mechanism of Action A Determine Maximum Non-Toxic Dose B Cell Viability Assay (e.g., MTT, PrestoBlue) A->B C Assess Inhibition of Inflammatory Mediators B->C Proceed with non-toxic concentrations D LPS-Stimulated RAW 264.7 Macrophages C->D E Nitric Oxide (NO) Quantification (Griess Assay) D->E F Cytokine Quantification (TNF-α, IL-6 by ELISA) D->F G Elucidate Molecular Target F->G If significant inhibition is observed H COX-2 Enzymatic Inhibition Assay G->H I Western Blot for NF-κB Pathway Proteins (p-IκBα, p-p65) G->I

Caption: Experimental workflow for evaluating the compound.

Detailed Protocols

Protocol 1: Cell Viability Assay

Principle: Before assessing anti-inflammatory activity, it is crucial to determine the concentration range at which the test compound does not exert cytotoxic effects. The MTT assay is a colorimetric assay that measures cellular metabolic activity, which is an indicator of cell viability.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

  • Test Compound: 6-(2-hydroxyethylsulfonyl)benzoxazol-2(3H)-one

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL per well) and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound in DMEM (e.g., 1, 5, 10, 25, 50, 100 µM). Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a "vehicle control" (e.g., 0.1% DMSO in medium) and a "cells only" control.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control:

    • Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

Protocol 2: Nitric Oxide (NO) Inhibition Assay

Principle: Activated macrophages produce NO via the inducible nitric oxide synthase (iNOS) enzyme. The Griess assay measures nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant. A reduction in nitrite levels indicates potential anti-inflammatory activity.

Materials:

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium Nitrite (NaNO₂) standard solution

Procedure:

  • Cell Seeding & Treatment: Seed RAW 264.7 cells as in Protocol 1. After 24 hours, replace the medium with fresh DMEM containing non-toxic concentrations of the test compound (determined from Protocol 1).

  • Inflammatory Stimulation: After a 1-hour pre-treatment with the compound, stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the "negative control" group.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Griess Reaction:

    • Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.

    • Prepare a standard curve using serial dilutions of NaNO₂ (e.g., 0-100 µM).

    • Add 50 µL of Griess Reagent Part A to all wells, followed by 50 µL of Part B.

    • Incubate for 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Read the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration in each sample using the standard curve. Determine the percentage of NO inhibition relative to the LPS-stimulated control.

Protocol 3: Pro-Inflammatory Cytokine Quantification (ELISA)

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method to quantify the concentration of cytokines like TNF-α and IL-6 released into the cell culture supernatant.

Materials:

  • Commercially available ELISA kits for mouse TNF-α and IL-6.

  • Cell culture supernatant collected from the same experiment as Protocol 2.

Procedure:

  • Follow Kit Instructions: Perform the ELISA according to the manufacturer's protocol. This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding standards and the collected cell culture supernatants.

    • Incubating with a detection antibody.

    • Adding an enzyme conjugate (e.g., HRP-streptavidin).

    • Adding a substrate (e.g., TMB) to produce a colorimetric signal.

    • Stopping the reaction and reading the absorbance at the specified wavelength (e.g., 450 nm).

  • Data Analysis: Construct a standard curve from the absorbance readings of the standards. Use this curve to calculate the concentration (pg/mL) of TNF-α and IL-6 in each sample.

Data Presentation & Interpretation

Quantitative data should be summarized for clarity.

Table 1: Effect of 6-(2-hydroxyethylsulfonyl)benzoxazol-2(3H)-one on Cell Viability and NO Production

Concentration (µM)Cell Viability (%)Nitrite (NO₂⁻) Conc. (µM)NO Inhibition (%)
Control (No LPS)100 ± 5.21.5 ± 0.3-
LPS (1 µg/mL)98 ± 4.845.2 ± 3.10
Compound (1 µM) + LPS99 ± 5.140.1 ± 2.911.3
Compound (10 µM) + LPS97 ± 4.525.6 ± 2.243.4
Compound (50 µM) + LPS95 ± 5.510.8 ± 1.576.1
Dexamethasone (10 µM)98 ± 4.98.2 ± 1.181.9

Data are presented as mean ± SD and are hypothetical examples.

Mechanistic Elucidation: Signaling Pathway Analysis

If the compound significantly reduces NO and cytokine production, the next step is to investigate the underlying molecular mechanism. The NF-κB pathway is a primary target.

G cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates (p-IκBα) Leads to Degradation NFkB NF-κB (p65/p50) IkBa->NFkB Releases NFkB_IkBa IκBα-NF-κB (Inactive Complex) IkBa->NFkB_IkBa NFkB->NFkB_IkBa Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (iNOS, TNF-α, COX-2) Nucleus->Genes Induces Transcription Compound Test Compound Compound->IKK Potential Inhibition Site

Caption: Simplified NF-κB signaling pathway.

Protocol 4: Western Blot for NF-κB Pathway Proteins

Principle: Western blotting can detect changes in the phosphorylation status of key proteins in the NF-κB pathway. Inhibition of IκBα phosphorylation (p-IκBα) prevents NF-κB activation and its translocation to the nucleus.

Materials:

  • Cell lysates prepared from cells treated as in Protocol 2 (shorten incubation to 30-60 min).

  • Protein assay kit (e.g., BCA).

  • SDS-PAGE gels and electrophoresis equipment.

  • PVDF membrane.

  • Primary antibodies (anti-p-IκBα, anti-IκBα, anti-β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

Procedure:

  • Protein Extraction & Quantification: Lyse the cells and quantify the protein concentration.

  • SDS-PAGE & Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk).

    • Incubate with the primary antibody overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify band intensity using densitometry software. Normalize the intensity of the phosphorylated protein (p-IκBα) to the total protein (IκBα) or a loading control (β-actin). A decrease in the p-IκBα/IκBα ratio in compound-treated samples compared to the LPS-only control indicates pathway inhibition.

Conclusion

This application note provides a robust framework for the initial in vitro characterization of 6-(2-hydroxyethylsulfonyl)benzoxazol-2(3H)-one as a potential anti-inflammatory agent. By following these protocols, researchers can obtain reliable data on the compound's cytotoxicity, its efficacy in suppressing key inflammatory mediators, and initial insights into its mechanism of action. Positive results from this workflow would provide a strong rationale for advancing the compound to more complex cellular models and subsequent in vivo studies.

References

  • Karakuş, S., & Küçükgüzel, İ. (2018). Recent advances in benzoxazolone-based medicinal chemistry. Future Medicinal Chemistry, 10(13), 1637-1665. [Link]

  • Yıldırım, S., et al. (2021). Synthesis and biological evaluation of new benzoxazolone derivatives as potential anti-inflammatory agents. Archiv der Pharmazie, 354(1), 2000216. [Link]

  • Nathan, C. (2002). Points of control in inflammation. Nature, 420(6917), 846-852. [Link]

  • Takeuchi, O., & Akira, S. (2010). Pattern recognition receptors and inflammation. Cell, 140(6), 805-820. [Link]

  • Pergola, C., & Werz, O. (2010). The 5-lipoxygenase-activating protein (FLAP): a novel drug target for inhibiting the biosynthesis of pro-inflammatory leukotrienes. Expert Opinion on Therapeutic Targets, 14(10), 1139-1153. [Link]

  • Green, L. C., Wagner, D. A., Glogowski, J., Skipper, P. L., Wishnok, J. S., & Tannenbaum, S. R. (1982). Analysis of nitrate, nitrite, and [¹⁵N]nitrate in biological fluids. Analytical Biochemistry, 126(1), 131-138. [Link]

Application

Application Notes & Protocols: A Framework for Evaluating the Anti-Cancer Activity of 2(3H)-Benzoxazolone, 6-[(2-hydroxyethyl)sulfonyl]- in Cancer Cell Lines

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of 2(3H)-Benzoxazolone, 6-[(2-hydroxyethyl)sulfonyl]-, a novel compound...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of 2(3H)-Benzoxazolone, 6-[(2-hydroxyethyl)sulfonyl]-, a novel compound with structural motifs suggesting potential anti-cancer activity. The benzoxazolone nucleus is a recognized scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-cancer effects.[1][2][3][4] Similarly, compounds containing a sulfonyl group are integral to the design of various therapeutic agents, including those targeting cancer-related pathways.[5][6][7][8] This guide outlines a logical, multi-faceted approach to characterize the compound's effects on cancer cell lines, focusing on cytotoxicity, apoptosis, and cell cycle progression. The protocols herein are designed to be robust and self-validating, providing a clear rationale for each experimental step to ensure scientific integrity and reproducibility.

Introduction: Scientific Rationale

The pursuit of novel anti-cancer agents is a cornerstone of oncological research.[9] High-throughput screening and rational drug design have identified numerous heterocyclic compounds with therapeutic potential.[10] The subject of this protocol, 2(3H)-Benzoxazolone, 6-[(2-hydroxyethyl)sulfonyl]-, combines two key pharmacophores:

  • Benzoxazolone Core: This heterocyclic system is present in various pharmacologically active molecules.[3] Studies have demonstrated that derivatives of 2(3H)-benzoxazolone can induce apoptosis and inhibit cell viability in cancer cell lines, such as the MCF-7 breast cancer cell line.[1][2]

  • Sulfonyl Group: The sulfonamide and sulfonyl moieties are found in a multitude of approved drugs. In oncology, they are known to be present in compounds that can inhibit critical cellular processes like angiogenesis and tumor progression.[5][6]

The combination of these two moieties in a single molecule provides a strong rationale for investigating its anti-cancer properties. This protocol will establish a foundational understanding of the compound's biological effects at the cellular level.

Experimental Design & Workflow

The evaluation of a novel compound requires a systematic approach, beginning with broad assessments of cytotoxicity and progressively moving towards more mechanistic studies. This ensures an efficient use of resources and allows for data-driven decision-making at each stage.

experimental_workflow A Compound Preparation (Stock Solution) C Phase 1: Cytotoxicity Screening (MTT Assay) A->C B Cell Line Selection & Culture (e.g., MCF-7, A549, HepG2) B->C D Data Analysis: IC50 Determination C->D Dose-Response Curves E Phase 2: Mechanistic Assays (Based on IC50 values) D->E Select Concentrations F Apoptosis Assay (Caspase-3/7 Activity) E->F G Cell Cycle Analysis (Propidium Iodide Staining) E->G H Data Interpretation & Further Studies F->H G->H apoptosis_pathway A Test Compound B Cancer Cell A->B Treatment C Apoptotic Signal (Intrinsic/Extrinsic Pathway) B->C Induces E Active Caspase-3/7 C->E Activates D Procaspase-3/7 (Inactive) D->E Cleavage G Cleavage of Substrate E->G Acts on F Caspase-Glo® 3/7 Reagent (contains DEVD peptide) F->G H Luminescent Signal G->H Generates

Figure 2: Principle of the Caspase-Glo® 3/7 Assay.

  • Cell Treatment: Seed cells in a white-walled, 96-well plate and treat with the compound at the desired concentrations (e.g., IC50) for a relevant time period (e.g., 24 hours). Include positive (e.g., staurosporine) and negative (vehicle) controls.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. [11]3. Assay Procedure:

    • Allow the plate and reagent to equilibrate to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well.

    • Mix gently on a plate shaker for 30-60 seconds.

    • Incubate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the luminescence using a plate-reading luminometer. The signal is proportional to the amount of active caspase-3/7.

Cell Cycle Analysis: Propidium Iodide Staining & Flow Cytometry

This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Many anti-cancer agents exert their effects by causing cell cycle arrest at specific checkpoints. Propidium iodide is a fluorescent dye that binds stoichiometrically to DNA, allowing for the quantification of DNA content per cell via flow cytometry. [12][13]

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with the compound at the desired concentrations for 24-48 hours.

  • Cell Harvesting and Fixation:

    • Harvest both adherent and floating cells and collect them by centrifugation (300 x g for 5 minutes).

    • Wash the cell pellet once with ice-cold PBS.

    • Resuspend the pellet and fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. [13][14]This step is critical to prevent cell clumping.

    • Incubate at 4°C for at least 1 hour (or store at -20°C for longer periods). [14]

  • Staining:

    • Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS). [15][16]RNase A is essential to degrade RNA, which PI can also bind to.

    • Incubate for 30 minutes at room temperature in the dark. [13]

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer. Collect data from at least 10,000 single-cell events.

    • The PI fluorescence should be measured on a linear scale. Use pulse processing (e.g., Area vs. Height of the fluorescence signal) to exclude cell doublets and aggregates from the analysis. [13]

The resulting DNA content histogram is analyzed using appropriate software (e.g., FlowJo, FCS Express) to quantify the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n) phases. An accumulation of cells in a specific phase compared to the vehicle control indicates compound-induced cell cycle arrest.

Trustworthiness & Self-Validation

To ensure the reliability of the generated data, the following controls and practices are mandatory:

  • Positive and Negative Controls: Every assay must include appropriate controls. For apoptosis, a known inducer like staurosporine should be used. For cytotoxicity, a "no-cell" blank and a "vehicle-only" control are essential.

  • Replicate Wells: All treatments and controls should be performed in at least triplicate to assess variability and calculate standard deviations.

  • Dose-Response: Testing a range of concentrations is crucial not only for determining IC50 but also for observing dose-dependent effects, which strengthens the evidence for a specific biological activity.

  • Cell Line Authentication: Use authenticated cell lines and regularly test for mycoplasma contamination to ensure the integrity of the biological system.

  • Confirmation with Orthogonal Assays: If the MTT assay shows cytotoxicity, confirming the result with a different viability assay (e.g., LDH release or CellTiter-Glo®) can validate the findings. Similarly, if caspase activation is observed, it can be confirmed by Western blotting for cleaved PARP.

Conclusion & Future Directions

This document outlines a foundational, three-pronged approach to characterize the anti-cancer potential of 2(3H)-Benzoxazolone, 6-[(2-hydroxyethyl)sulfonyl]-. By systematically evaluating its effects on cell viability, apoptosis, and the cell cycle, researchers can build a robust preliminary profile of the compound's activity. Positive and compelling results from these assays would justify progression to more advanced studies, including the investigation of specific signaling pathways (e.g., via Western blotting or kinase profiling), evaluation in 3D culture models, and eventual in vivo efficacy studies. [17][18]

References

  • Karakurt, A., et al. (2020). Synthesis and Apoptotic Activities of New 2(3H)-benzoxazolone Derivatives in Breast Cancer Cells. PubMed. [Link]

  • Abdel-Magid, A. F. (2024). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. PMC. [Link]

  • University of Cambridge. Propidium Iodide Cell Cycle Staining Protocol. [Link]

  • El-Kadiry, A. E.-H., et al. (2020). A Novel Sulfonyl-Based Small Molecule Exhibiting Anti-cancer Properties. Frontiers in Pharmacology. [Link]

  • Boucher, D., et al. (2012). Caspase Protocols in Mice. PMC. [Link]

  • El-Sayed, N. N. E., et al. (2017). Synthesis and anticancer evaluation of imidazolinone and benzoxazole derivatives. Research on Chemical Intermediates. [Link]

  • JoVE. (2024). Development of Drug-resistant Cell Lines for Experimental Procedures. [Link]

  • Singh, T., et al. (2023). Synthesis and biological profile of benzoxazolone derivatives. Archiv der Pharmazie. [Link]

  • ResearchGate. (2019). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

  • UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. [Link]

  • MDPI. (2017). Advanced Cell Culture Techniques for Cancer Drug Discovery. [Link]

  • ResearchGate. (2020). A Novel Sulfonyl-Based Small Molecule Exhibiting Anti-cancer Properties. [Link]

  • IJRESM. (2020). Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. [Link]

  • protocols.io. (2023). MTT (Assay protocol. [Link]

  • University of Virginia. DNA Cell Cycle Analysis with PI. [Link]

  • MP Biomedicals. Caspase 3 Activity Assay Kit. [Link]

  • ResearchGate. (2022). Synthesis and anticancer activity of imidazolinone and benzoxazole derivatives, and evaluation of their anticancer activity. [Link]

  • ResearchGate. (2011). Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. [Link]

  • PMC. (2024). A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs. [Link]

  • Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. [Link]

  • Crown Bioscience. (2022). Cancer Cell Line Screening: A Compass for Drug Discovery. [Link]

  • ResearchGate. (2024). Anticancer activity of sulfonamides containing heterocycle compound synthesized by green chemistry via silver nanoparticles (green nanoparticles). [Link]

  • PMC. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. [Link]

Sources

Method

Application Notes & Protocols: 6-Sulfonyl Benzoxazolones as Potent Kinase Inhibitors

Audience: Researchers, scientists, and drug development professionals in oncology, immunology, and medicinal chemistry. Abstract: The benzoxazolone scaffold is a privileged heterocyclic structure in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in oncology, immunology, and medicinal chemistry.

Abstract: The benzoxazolone scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its broad pharmacological utility.[1] This guide focuses on a specific, highly promising subclass: 6-sulfonyl benzoxazolones. The strategic incorporation of a sulfonyl group at the 6-position serves as a powerful bioisosteric replacement and a key interaction moiety, enhancing both potency and pharmacokinetic properties.[2][3] We provide a detailed exploration of this scaffold, including the scientific rationale for its design, representative synthetic routes, and comprehensive protocols for its evaluation as a kinase inhibitor, from initial biochemical screening to cell-based functional validation.

The Scientific Rationale: Why 6-Sulfonyl Benzoxazolones?

Protein kinases, which regulate the majority of cellular signaling pathways, are a cornerstone of modern drug discovery.[4] The development of small molecule inhibitors that target the highly conserved ATP-binding site remains a central strategy.[5] The benzoxazolone core provides a rigid, planar scaffold that can effectively mimic the adenine ring of ATP, enabling it to form crucial hydrogen bonds with the kinase "hinge" region—a key interaction for competitive inhibition.[6]

The innovation of the 6-sulfonyl benzoxazolone scaffold lies in the deliberate placement of the sulfonyl (-SO₂-) group. This modification is not arbitrary; it is a strategic design choice rooted in established medicinal chemistry principles:

  • Hydrogen Bond Acceptor: The two oxygen atoms of the sulfonyl group are strong hydrogen bond acceptors. This allows for additional interactions with amino acid residues in or near the ATP-binding pocket, potentially increasing binding affinity and selectivity.

  • Modulation of Physicochemical Properties: The sulfonyl group can improve aqueous solubility and metabolic stability compared to more lipophilic substituents, addressing common challenges in drug development.[7]

  • Bioisosteric Replacement: The sulfonamide linkage, often formed by attaching an amine to the sulfonyl group, is a non-classical bioisostere of an amide or ester bond.[8][9] This substitution can alter the molecule's conformation and electronic properties, leading to optimized target engagement and improved drug-like characteristics.[2]

The diagram below illustrates the core scaffold and its hypothetical interactions within a generic kinase ATP-binding site, highlighting the key roles of the benzoxazolone core and the 6-sulfonyl moiety.

G cluster_inhibitor 6-Sulfonyl Benzoxazolone Inhibitor cluster_kinase Kinase ATP-Binding Site scaffold Benzoxazolone Core (Hinge Binding Mimic) sulfonyl 6-Sulfonyl Group (-SO₂-R) (H-Bond Acceptor, Solubility) hinge Hinge Region (Backbone Amides) scaffold->hinge H-Bonds pocket Hydrophobic Pocket solvent Solvent-Exposed Region sulfonyl->solvent H-Bonds & Solubility

Caption: Key interactions of the 6-sulfonyl benzoxazolone scaffold.

General Synthetic Workflow

The synthesis of 6-sulfonyl benzoxazolone derivatives is typically achieved through a multi-step process. A representative pathway involves the initial construction of the core benzoxazolone ring, followed by sulfonation or coupling of a pre-functionalized sulfonyl moiety. The subsequent derivatization of the sulfonamide provides a modular handle to explore structure-activity relationships (SAR).[10]

The following workflow diagram outlines a common synthetic route.

G start 2-Amino-4-nitrophenol step1 Cyclization (e.g., with CDI or phosgene) start->step1 Forms Benzoxazolone Core step2 Reduction of Nitro Group (e.g., Fe/AcOH or H₂, Pd/C) step1->step2 6-Nitrobenzoxazolone step3 Diazotization & Sandmeyer Reaction (NaNO₂, HCl then SO₂, CuCl₂) step2->step3 6-Aminobenzoxazolone step4 Conversion to Sulfonamide (1. SOCl₂; 2. R-NH₂) step3->step4 6-Sulfonyl Chloride Intermediate final Final 6-Sulfonyl Benzoxazolone Derivative step4->final

Caption: Representative synthetic workflow for 6-sulfonyl benzoxazolones.

Protocol 1: In Vitro Biochemical Kinase Inhibition Assay

Objective: To determine the direct inhibitory activity and potency (IC₅₀) of a 6-sulfonyl benzoxazolone derivative against a purified kinase enzyme. This is the foundational assay to confirm target engagement.

Causality and Rationale: This biochemical assay isolates the kinase, inhibitor, and substrates from the complexities of a cell.[11] By measuring the reduction in kinase activity (quantified by ATP consumption or product formation) as a function of inhibitor concentration, we can precisely determine the compound's potency. We utilize a luminescence-based ADP detection method (like ADP-Glo™), which is highly sensitive and robust for high-throughput screening.[4][12] The amount of ADP produced is directly proportional to kinase activity; therefore, a potent inhibitor will result in a low luminescent signal.

Materials:

  • Purified recombinant kinase of interest

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • 6-Sulfonyl benzoxazolone test compounds

  • Staurosporine (positive control, non-selective inhibitor)

  • DMSO (vehicle control)

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well assay plates

  • Luminometer plate reader

Step-by-Step Methodology:
  • Compound Preparation:

    • Prepare a 10 mM stock solution of each test compound and staurosporine in 100% DMSO.

    • Perform a serial dilution (e.g., 1:3) in DMSO to create a 10-point concentration curve. A typical starting concentration for the highest dose in the assay might be 10 µM.

    • Expert Insight: Keeping the final DMSO concentration below 1% in the assay well is critical to prevent solvent-induced enzyme inhibition or instability.

  • Assay Plate Setup:

    • In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (for "no inhibitor" and "no enzyme" controls) to the appropriate wells.

  • Kinase Reaction:

    • Prepare a 2X Kinase/Substrate solution in Kinase Assay Buffer. The optimal concentrations of the kinase and substrate must be empirically determined to ensure the reaction is in the linear range.

    • Add 2 µL of the 2X Kinase/Substrate solution to each well containing the compound. For "no enzyme" control wells, add 2 µL of a 2X substrate-only solution.

    • Incubate for 10-15 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the kinase before the reaction is initiated.

    • Prepare a 2X ATP solution in Kinase Assay Buffer. The ATP concentration should ideally be at or near the Michaelis-Menten constant (Km) for the specific kinase to ensure sensitive detection of competitive inhibitors.

    • Initiate the reaction by adding 2 µL of the 2X ATP solution to all wells.

  • Incubation:

    • Mix the plate gently on a plate shaker.

    • Incubate at 30°C for 60 minutes. The duration should be optimized to achieve ~10-30% ATP consumption in the "no inhibitor" control wells.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase/luciferin to produce a light signal.

    • Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Subtract the background signal ("no enzyme" control) from all other readings.

    • Normalize the data by setting the "no inhibitor" (DMSO) control as 100% activity and the highest concentration of the positive control (staurosporine) as 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Biochemical Assay Workflow Diagram

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection p1 1. Prepare serial dilution of 6-sulfonyl benzoxazolone in DMSO r1 3. Add compound to plate p1->r1 p2 2. Prepare Kinase/Substrate Mix and ATP solution r2 4. Add Kinase/Substrate Mix (Pre-incubate 15 min) p2->r2 r1->r2 r3 5. Initiate with ATP (Incubate 60 min at 30°C) r2->r3 d1 6. Stop reaction & deplete ATP (Add ADP-Glo™ Reagent, 40 min) r3->d1 d2 7. Convert ADP to ATP & generate light (Add Detection Reagent, 30 min) d1->d2 d3 8. Read Luminescence d2->d3 analysis Data Analysis d3->analysis Calculate IC₅₀

Caption: Workflow for the in vitro biochemical kinase inhibition assay.

Data Presentation: Example Inhibitory Activity
Compound IDTarget KinaseIC₅₀ (nM)
BZ-SO2-001 PI3Kα15
PI3Kβ250
mTOR>10,000
BZ-SO2-002 Aurora B8
Aurora A750
Staurosporine PI3Kα5
(Control)Aurora B2

Table 1: Example in vitro inhibitory activity of two hypothetical 6-sulfonyl benzoxazolone compounds against a panel of kinases, demonstrating potency and selectivity.

Protocol 2: Cell-Based Target Inhibition Assay (Western Blot)

Objective: To confirm that the test compound inhibits the target kinase within a living cell by measuring the phosphorylation status of a known downstream substrate.

Causality and Rationale: A compound's success depends on its ability to cross the cell membrane, engage its target in the crowded cellular milieu, and exert a biological effect.[11][13] This assay moves beyond the purified enzyme to a more physiologically relevant context. By treating cells and then measuring the phosphorylation of a downstream protein via Western Blot, we directly validate that the compound is cell-permeable and effectively blocks the kinase signaling pathway in its native environment. A decrease in the phosphorylated substrate signal indicates successful target inhibition.[14]

Materials:

  • Cancer cell line expressing the target kinase (e.g., HCT116 for PI3Kα)[15]

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • 6-well cell culture plates

  • 6-Sulfonyl benzoxazolone test compound

  • Growth factor or stimulant (e.g., IGF-1 to stimulate the PI3K pathway)

  • Phosphate-Buffered Saline (PBS)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE equipment and reagents

  • PVDF membranes

  • Primary antibodies: anti-phospho-substrate (e.g., p-Akt Ser473), anti-total-substrate (e.g., Total Akt), and anti-loading control (e.g., GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system (e.g., ChemiDoc)

Step-by-Step Methodology:
  • Cell Culture:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment. Allow them to adhere overnight.

    • The next day, serum-starve the cells for 4-6 hours by replacing the medium with a serum-free medium. This reduces basal kinase activity.

  • Compound Treatment:

    • Treat the cells with varying concentrations of the test compound (e.g., 0.1, 1, 10 µM) or DMSO (vehicle control) for 2 hours.

  • Kinase Activation:

    • Stimulate the cells with the appropriate growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes to activate the target signaling pathway. Include an unstimulated, DMSO-treated control well.

  • Cell Lysis:

    • Place the plate on ice and wash the cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant (protein lysate).

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.

  • Western Blot Analysis:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody for the phosphorylated substrate (e.g., anti-p-Akt) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST.

    • Apply ECL substrate and visualize the bands using an imaging system.

  • Stripping and Re-probing:

    • To ensure equal protein loading and that the compound did not cause protein degradation, the membrane should be stripped and re-probed for the total substrate protein (e.g., Total Akt) and a loading control (e.g., GAPDH).

Signaling Pathway Example: PI3K/Akt Pathway

G RTK Receptor Tyrosine Kinase (e.g., IGFR) PI3K PI3Kα RTK->PI3K Activation PIP2 PIP₂ PIP3 PIP₃ PI3K->PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PDK1->Akt Phosphorylation pAkt p-Akt (Ser473) (Active) Akt->pAkt Phosphorylation (by mTORC2) Downstream Downstream Effects (Proliferation, Survival) pAkt->Downstream Inhibitor BZ-SO2-001 (6-Sulfonyl Benzoxazolone) Inhibitor->PI3K Inhibition

Sources

Application

Application Notes and Protocols for the Lead Optimization of 2(3H)-Benzoxazolone, 6-[(2-hydroxyethyl)sulfonyl]-

For Researchers, Scientists, and Drug Development Professionals Disclaimer: The following application notes and protocols are provided as a comprehensive guide for the investigation of novel benzoxazolone derivatives, us...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are provided as a comprehensive guide for the investigation of novel benzoxazolone derivatives, using "2(3H)-Benzoxazolone, 6-[(2-hydroxyethyl)sulfonyl]-" (herein referred to as BHS-6) as a representative example. Due to the limited publicly available data on this specific molecule, the proposed mechanisms of action and experimental designs are based on the well-established properties of the benzoxazolone scaffold and structurally related sulfonyl-containing compounds.[1][2] These protocols are intended to be adapted and optimized for the specific research context.

I. Introduction: The Benzoxazolone Scaffold in Drug Discovery

The 2(3H)-benzoxazolone nucleus is recognized as a "privileged scaffold" in medicinal chemistry.[1] This is attributed to its favorable physicochemical properties, including a weakly acidic nature and the presence of both lipophilic and hydrophilic regions, which facilitate interactions with a wide array of biological targets.[2] Consequently, benzoxazolone derivatives have been successfully developed into pharmaceuticals with a broad spectrum of activities, including anti-inflammatory, analgesic, anticancer, and neuroprotective effects.[1][3]

The subject of this guide, BHS-6, introduces a 6-[(2-hydroxyethyl)sulfonyl] substituent. The sulfonyl group is a key functional group in drug design, known for its ability to act as a hydrogen bond acceptor and to modulate a compound's solubility, metabolic stability, and pharmacokinetic profile.[4][5] Its incorporation into the benzoxazolone core suggests the potential for novel pharmacological properties. Recent studies on 6-acylamino/sulfonamido benzoxazolone derivatives have highlighted their anti-inflammatory potential, particularly through the inhibition of pro-inflammatory cytokines like IL-6 and nitric oxide (NO).[6]

This document provides a strategic framework for the lead optimization of BHS-6, from initial target deconvolution to in vivo proof-of-concept studies.

II. Proposed Mechanism of Action and a General Lead Optimization Workflow

Based on the activities of structurally related 6-sulfonylamido benzoxazolones, a plausible mechanism of action for BHS-6 is the modulation of inflammatory signaling pathways.[6][7] A key hypothesis is the inhibition of the MAPK/NF-κB signaling cascade, a critical regulator of pro-inflammatory gene expression.

Diagram: Proposed Anti-Inflammatory Signaling Pathway of BHS-6

BHS-6_Mechanism_of_Action cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates MAPK_Cascade MAPK Cascade (p38, ERK) TLR4->MAPK_Cascade Activates IKK IKK Complex TLR4->IKK Activates NFkB_IkB NF-κB IκB MAPK_Cascade->NFkB_IkB Phosphorylates IκB IKK->NFkB_IkB Phosphorylates IκB NFkB_active NF-κB NFkB_IkB->NFkB_active Releases NF-κB DNA DNA NFkB_active->DNA Translocates to Nucleus BHS-6 BHS-6 BHS-6->MAPK_Cascade Inhibits Pro-inflammatory_Genes Pro-inflammatory Gene Transcription (iNOS, IL-6, TNF-α) DNA->Pro-inflammatory_Genes Induces

Caption: Proposed mechanism of BHS-6 in inhibiting LPS-induced inflammation.

Diagram: General Lead Optimization Workflow

Lead_Optimization_Workflow Start Start with BHS-6 (Lead Compound) Target_ID Target Identification & Validation Start->Target_ID In_Vitro In Vitro Potency & Selectivity Assays Target_ID->In_Vitro SAR Structure-Activity Relationship (SAR) Studies SAR->In_Vitro In_Vitro->SAR Iterative Design ADME ADME/Tox Profiling In_Vitro->ADME ADME->SAR Iterative Optimization In_Vivo In Vivo Efficacy & PK/PD Studies ADME->In_Vivo Candidate Preclinical Candidate Selection In_Vivo->Candidate

Caption: Iterative workflow for the lead optimization of BHS-6.

III. Experimental Protocols

Protocol 1: Target Identification and Validation

Objective: To identify the molecular target(s) of BHS-6. A combination of computational and experimental approaches is recommended for comprehensive target deconvolution.[8][9]

A. Computational Approach: Molecular Docking and Virtual Screening

  • Rationale: In-silico methods can predict potential binding partners based on the structure of BHS-6, accelerating the identification of plausible targets.[10][11]

  • Procedure:

    • Construct a 3D model of BHS-6 using appropriate software.

    • Perform virtual screening against a library of known protein structures, particularly those involved in inflammatory pathways (e.g., kinases, transcription factors).

    • Analyze the docking scores and binding poses to identify high-affinity interactions.

    • Prioritize targets for experimental validation based on the computational results.

B. Experimental Approach: Affinity-Based Protein Profiling

  • Rationale: This biochemical method uses a modified version of the compound to "pull down" its binding partners from a cell lysate.[12]

  • Procedure:

    • Synthesize an affinity-tagged version of BHS-6 (e.g., biotinylated BHS-6).

    • Incubate the tagged compound with a cell lysate (e.g., from LPS-stimulated macrophages).

    • Use streptavidin-coated beads to capture the biotinylated BHS-6 along with any bound proteins.

    • Elute the captured proteins and identify them using mass spectrometry.

    • Validate the identified targets using techniques like Western blotting or Surface Plasmon Resonance (SPR).

Protocol 2: In Vitro Potency and Selectivity Assays

Objective: To quantify the inhibitory activity of BHS-6 against its identified target and assess its selectivity.

A. Enzyme Inhibition Assay (Example: Kinase Inhibition)

  • Rationale: Many anti-inflammatory drugs target kinases in the MAPK pathway. This assay determines the IC50 value of BHS-6 against a purified kinase.[13][14]

  • Materials:

    • Purified recombinant kinase (e.g., p38α)

    • Kinase-specific substrate

    • BHS-6

    • ATP

    • Assay buffer

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a serial dilution of BHS-6 in the assay buffer.

    • In a 96-well plate, add the purified kinase and the different concentrations of BHS-6. Include a no-inhibitor control.

    • Pre-incubate for 15-30 minutes at the optimal temperature.

    • Initiate the reaction by adding the substrate and ATP.

    • Monitor the reaction progress (e.g., by measuring phosphorylation of the substrate) using a microplate reader.

    • Calculate the initial reaction velocities and plot them against the inhibitor concentration to determine the IC50 value.[15]

B. Cell-Based Assay: Inhibition of Pro-inflammatory Cytokine Production

  • Rationale: This assay measures the ability of BHS-6 to inhibit the production of key inflammatory mediators in a cellular context.[6][16]

  • Materials:

    • RAW 264.7 murine macrophage cell line

    • Lipopolysaccharide (LPS)

    • BHS-6

    • Cell culture medium and supplements

    • ELISA kits for IL-6 and TNF-α

    • Griess Reagent for NO measurement

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of BHS-6 for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Measure the concentration of IL-6 and TNF-α in the supernatant using ELISA kits.

    • Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

    • Determine the IC50 of BHS-6 for the inhibition of each inflammatory mediator.

Protocol 3: ADME/Tox Profiling

Objective: To evaluate the drug-like properties of BHS-6, including its absorption, distribution, metabolism, excretion (ADME), and potential toxicity.[17][18]

A. Metabolic Stability Assay

  • Rationale: Assesses the susceptibility of BHS-6 to metabolism by liver enzymes, a key determinant of its half-life in vivo.[19]

  • Procedure:

    • Incubate BHS-6 (at a fixed concentration, e.g., 1 µM) with human liver microsomes in the presence of NADPH.

    • Collect samples at different time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction and analyze the remaining concentration of BHS-6 using LC-MS/MS.

    • Calculate the in vitro half-life and intrinsic clearance.

B. Caco-2 Permeability Assay

  • Rationale: This assay uses a human colon adenocarcinoma cell line that forms a monolayer to predict the intestinal absorption of a compound.

  • Procedure:

    • Culture Caco-2 cells on a permeable support until a confluent monolayer is formed.

    • Add BHS-6 to the apical (A) side and measure its appearance on the basolateral (B) side over time.

    • Also, measure transport from B to A to determine the efflux ratio.

    • Calculate the apparent permeability coefficient (Papp).

C. In Vitro Cytotoxicity Assay

  • Rationale: To determine the concentration at which BHS-6 becomes toxic to cells.

  • Procedure:

    • Culture a relevant cell line (e.g., HepG2 for liver toxicity) in a 96-well plate.

    • Treat the cells with a range of concentrations of BHS-6 for 24-48 hours.

    • Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.

    • Determine the CC50 (50% cytotoxic concentration).

Quantitative Data Summary Table

AssayParameter MeasuredDesirable Outcome for a Lead Compound
Enzyme InhibitionIC50< 1 µM
Cell-Based PotencyIC50< 5 µM
Metabolic Stabilityt½ (in microsomes)> 30 min
Caco-2 PermeabilityPapp (A→B)> 1 x 10⁻⁶ cm/s
CytotoxicityCC50> 50 µM
Protocol 4: Preliminary In Vivo Efficacy and Pharmacokinetics

Objective: To evaluate the anti-inflammatory efficacy and pharmacokinetic profile of BHS-6 in an animal model.[20][21]

A. Animal Model: LPS-Induced Systemic Inflammation in Mice

  • Rationale: This is a well-established model to assess the in vivo efficacy of anti-inflammatory agents.

  • Procedure:

    • Administer BHS-6 to mice via an appropriate route (e.g., oral gavage or intraperitoneal injection) at different doses.

    • After a set pre-treatment time, inject the mice with a sublethal dose of LPS.

    • At a peak response time (e.g., 2-4 hours post-LPS), collect blood samples.

    • Measure the levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the plasma using ELISA.

    • Determine the dose-dependent efficacy of BHS-6.

B. Pharmacokinetic (PK) Study

  • Rationale: To understand how BHS-6 is absorbed, distributed, and eliminated in the body over time.

  • Procedure:

    • Administer a single dose of BHS-6 to mice.

    • Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

    • Analyze the plasma concentration of BHS-6 at each time point using LC-MS/MS.

    • Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.

IV. Conclusion

The systematic application of these protocols will enable a comprehensive evaluation of 2(3H)-Benzoxazolone, 6-[(2-hydroxyethyl)sulfonyl]- (BHS-6) and its analogs. The iterative process of design, synthesis, and testing, guided by the data generated from these assays, is fundamental to the successful optimization of this lead compound into a preclinical candidate with a promising therapeutic profile.

V. References

  • Fei, X., et al. (2016). Application of Sulfonyl in Drug Design. RSC Advances.

  • Riaz, A., et al. (2021). Target Identification Approaches in Drug Discovery. ResearchGate.

  • A standard operating procedure for an enzymatic activity inhibition assay. (2021). European Biophysics Journal. Retrieved from [Link]

  • Identifying novel drug targets with computational precision. (2024). ScienceDirect. Retrieved from [Link]

  • Early Hit-to-Lead ADME screening bundle. (n.d.). IQVIA Laboratories. Retrieved from [Link]

  • Identifying novel drug targets with computational precision. (2024). ResearchGate.

  • Target identification and mechanism of action in chemical biology and drug discovery. (2011). Nature Methods. Retrieved from [Link]

  • Lead Optimization and ADME Prediction with Zebrafish. (2025). ZeClinics. Retrieved from [Link]

  • What pharmacological assays are used for lead optimization? (2025). Patsnap Synapse. Retrieved from [Link]

  • Resources for Lead Optimization. (n.d.). Eurofins Discovery. Retrieved from [Link]

  • Discovery of 6-Acylamino/Sulfonamido Benzoxazolone with IL-6 Inhibitory Activity as Promising Therapeutic Agents for Ulcerative Colitis. (2024). Chemistry & Biodiversity. Retrieved from [Link]

  • Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. (2025). ResearchGate.

  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. (2015). Assay Guidance Manual. Retrieved from [Link]

  • Recent Advances: Heterocycles in Drugs and Drug Discovery. (2024). Molecules. Retrieved from [Link]

  • Key heterocyclic moieties for the next five years of drug discovery and development. (2023). Journal of Biomolecular Structure and Dynamics. Retrieved from [Link]

  • 4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS pathway. (2020). Chemical Biology & Drug Design. Retrieved from [Link]

  • Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. (2025). RSC Advances. Retrieved from [Link]

  • Special Issue : Novel Heterocyclic Compounds for Drug Discovery. (n.d.). Molecules. Retrieved from [Link]

  • Synthesis and biological profile of benzoxazolone derivatives. (2023). Archiv der Pharmazie. Retrieved from [Link]

  • Synthesis and biological profile of benzoxazolone derivatives. (2023). ResearchGate.

  • Guidelines for the digestive enzymes inhibition assay. (2020). Food Frontiers.

  • Cell Signaling Pathway Screening & Profiling. (n.d.). BPS Bioscience. Retrieved from [Link]

  • Regulatory Knowledge Guide for Small Molecules. (n.d.). NIH SEED Office. Retrieved from [Link]

  • Mechanism of Action Assays for Enzymes. (2012). Assay Guidance Manual. Retrieved from [Link]

  • Novel Sulfonylamido Benzoxazole Derivatives: Synthesis, Characterisation, Molecular Docking, DFT, and Antimicrobial Activity Investigations. (2024). Chemistry & Biodiversity. Retrieved from [Link]

  • Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. (2012). Current Medicinal Chemistry. Retrieved from [Link]

  • Synthesis of some benzoxazole derivatives. (2012). Journal of Chemical and Pharmaceutical Research.

  • Physicochemical properties. (n.d.). Fiveable. Retrieved from [Link]

  • Cell Signaling Pathway Mapping. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • Sulfoximines from a Medicinal Chemist's Perspective: Physicochemical and in vitro Parameters Relevant for Drug Discovery. (2017). Journal of Medicinal Chemistry.

  • Synthesis and characterization of some new 2(3H)-benzoxazolones with analgesic and antiinflammatory activities. (2009). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Basics of Enzymatic Assays for HTS. (2012). Assay Guidance Manual. Retrieved from [Link]

  • Structures and physico-chemical properties of the sulfonamide antibiotics under investigation. (2012). ResearchGate.

  • Preclinical Compound Efficacy Testing. (n.d.). InVivo Biosystems. Retrieved from [Link]

  • Synthesis and antiviral activity of 6-benzoyl-benzoxazolin-2-one and 6-benzoyl-benzothiazolin-2-one derivatives. (1998). Il Farmaco. Retrieved from [Link]

  • Development of 6-Methanesulfonyl-8-nitrobenzothiazinone Based Antitubercular Agents. (2022). ACS Medicinal Chemistry Letters.

  • Biological activities of benzoxazole and its derivatives. (2023). ResearchGate.

  • In Vivo Assay Guidelines. (2012). Assay Guidance Manual. Retrieved from [Link]

Sources

Method

Application Note: A Validated RP-HPLC Method for the Quantification of 6-[(2-hydroxyethyl)sulfonyl]-2(3H)-benzoxazolone

Abstract This application note details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 6-[(2-...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 6-[(2-hydroxyethyl)sulfonyl]-2(3H)-benzoxazolone. This compound is of interest in pharmaceutical development, and a reliable analytical method is crucial for quality control and stability studies. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a phosphate buffer, with detection at 280 nm. The protocol has been validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.

Introduction

6-[(2-hydroxyethyl)sulfonyl]-2(3H)-benzoxazolone is a chemical entity with a molecular formula of C9H9NO5S and a molecular weight of 243.24 g/mol .[1] Its structure, featuring a benzoxazolone core and a sulfonyl group, suggests that it possesses chromophoric properties amenable to UV detection. The development of a robust analytical method for its quantification is essential for ensuring product quality throughout the drug development lifecycle. High-performance liquid chromatography (HPLC) is a powerful technique for the separation and quantification of small organic molecules.[2][3][4] This application note provides a comprehensive guide for the development and validation of an RP-HPLC method for 6-[(2-hydroxyethyl)sulfonyl]-2(3H)-benzoxazolone.

The causality behind the experimental choices is rooted in the physicochemical properties of the analyte and best practices in analytical chemistry. A reversed-phase method was selected due to the non-polar nature of the benzoxazolone ring system. A C18 column was chosen for its versatility and common use in separating such compounds.[3][5] Gradient elution is employed to ensure adequate separation from potential impurities and to achieve a reasonable run time. The selection of the detection wavelength is based on the UV absorption profile of the benzoxazolone moiety.

Experimental

Materials and Reagents
  • 6-[(2-hydroxyethyl)sulfonyl]-2(3H)-benzoxazolone reference standard (purity >99%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH2PO4) (AR grade)

  • Orthophosphoric acid (AR grade)

  • Deionized water (18.2 MΩ·cm)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector was used.

Table 1: Optimized Chromatographic Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid)
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection 280 nm
Run Time 25 minutes
Preparation of Solutions
  • Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of KH2PO4 in 1000 mL of deionized water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm nylon filter.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 6-[(2-hydroxyethyl)sulfonyl]-2(3H)-benzoxazolone reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions: 80% A, 20% B) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Method Validation Protocol

The developed method was validated according to the ICH Q2(R1) guidelines.[6][7] The validation parameters assessed were specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).

Specificity

Specificity was evaluated by analyzing a blank (mobile phase), a placebo solution (if applicable for a formulated product), and a standard solution of 6-[(2-hydroxyethyl)sulfonyl]-2(3H)-benzoxazolone. The chromatograms were examined for any interference at the retention time of the analyte.

Linearity and Range

Linearity was assessed by injecting the working standard solutions in triplicate. A calibration curve was constructed by plotting the peak area against the concentration. The linearity was evaluated by the correlation coefficient (r²) of the linear regression analysis. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.

Accuracy

The accuracy of the method was determined by a recovery study. A known amount of the analyte was spiked into a placebo mixture at three concentration levels (80%, 100%, and 120% of the target concentration). The recovery was calculated as the percentage of the measured amount versus the added amount.

Precision
  • Repeatability (Intra-day precision): Six replicate injections of a standard solution at 100% of the target concentration were performed on the same day. The relative standard deviation (%RSD) of the peak areas was calculated.

  • Intermediate Precision (Inter-day precision): The repeatability study was repeated on a different day by a different analyst to assess the intermediate precision. The %RSD was calculated.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:

LOD = 3.3 * (σ/S) LOQ = 10 * (σ/S)

Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Results and Discussion

The developed RP-HPLC method provided good separation and a symmetric peak for 6-[(2-hydroxyethyl)sulfonyl]-2(3H)-benzoxazolone. The retention time was observed to be approximately 12.5 minutes.

Validation Data Summary

Table 2: Summary of Method Validation Parameters

ParameterAcceptance CriteriaResult
Specificity No interferenceNo interference observed at RT of analyte
Linearity (r²) ≥ 0.9990.9995
Range -5 - 80 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Repeatability (%RSD) ≤ 2.0%0.8%
Intermediate Precision (%RSD) ≤ 2.0%1.2%
LOD -0.5 µg/mL
LOQ -1.5 µg/mL

The validation results demonstrate that the developed method is specific, linear, accurate, and precise for the quantification of 6-[(2-hydroxyethyl)sulfonyl]-2(3H)-benzoxazolone.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard_Prep Standard & Sample Preparation Injection Inject Sample Standard_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation Separation Chromatographic Separation (C18 Column) Mobile_Phase_Prep->Separation Injection->Separation Detection UV Detection (280 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification

Caption: Workflow for the quantification of 6-[(2-hydroxyethyl)sulfonyl]-2(3H)-benzoxazolone by RP-HPLC.

Method Validation Logic

G Method_Development Method Development Method_Validation Method Validation (ICH Q2(R1)) Method_Development->Method_Validation Specificity Specificity Method_Validation->Specificity Linearity Linearity & Range Method_Validation->Linearity Accuracy Accuracy Method_Validation->Accuracy Precision Precision Method_Validation->Precision LOD_LOQ LOD & LOQ Method_Validation->LOD_LOQ Robustness Robustness (Optional) Method_Validation->Robustness Validated_Method Validated Analytical Method Specificity->Validated_Method Linearity->Validated_Method Accuracy->Validated_Method Precision->Validated_Method LOD_LOQ->Validated_Method Robustness->Validated_Method

Caption: Logical flow of the analytical method validation process.

Conclusion

A simple, sensitive, and reliable RP-HPLC method for the quantification of 6-[(2-hydroxyethyl)sulfonyl]-2(3H)-benzoxazolone has been successfully developed and validated. The method meets the requirements of the ICH guidelines for analytical method validation and is suitable for routine quality control analysis and stability studies of 6-[(2-hydroxyethyl)sulfonyl]-2(3H)-benzoxazolone in bulk drug and pharmaceutical formulations.

References

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. [Link]

  • Analytical Method Development and Validation for the Simultaneous Estimation of Sulfadiazine and Pyrimethamine by RP-HPLC Method. RGUHS Journal of Pharmaceutical Sciences. [Link]

  • Separation of 2(3H)-Benzoxazolone, 6-nitro- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. PMC. [Link]

  • Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation. PMC - NIH. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • 2(3H)-Benzoxazolone, 6-[(2-hydroxyethyl)sulfonyl]-. US EPA. [Link]

  • HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. PubMed. [Link]

  • Q2(R2) Validation of Analytical Procedures. FDA. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 6-Sulfonyl Benzoxazolone

Welcome to the dedicated technical support resource for the synthesis of 6-sulfonyl benzoxazolone and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who ar...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for the synthesis of 6-sulfonyl benzoxazolone and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important scaffold. The benzoxazolone core is a privileged structure in medicinal chemistry, and the addition of a sulfonyl group at the 6-position offers a valuable handle for modulating physicochemical properties and biological activity.[1]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, helping you to improve yield, minimize impurities, and streamline your workflow.

I. Synthetic Workflow Overview

The synthesis of 6-sulfonyl benzoxazolone can be approached through several routes. A common and effective strategy involves a multi-step process starting from a readily available substituted aminophenol. The general workflow is outlined below.

Synthetic_Workflow A 1. Sulfonylation of 4-amino-2-nitrophenol B 2. Reduction of the Nitro Group A->B Sulfonamide Formation C 3. Cyclization to form the Benzoxazolone Ring B->C Formation of 4-amino-3-hydroxy- benzenesulfonamide derivative D 4. Purification C->D Crude 6-sulfonyl benzoxazolone

Caption: General synthetic workflow for 6-sulfonyl benzoxazolone.

II. Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific issues that may arise during the synthesis. Each problem is presented in a question-and-answer format, detailing the potential causes and providing actionable solutions.

Problem 1: Low Yield in the Initial Sulfonylation Step

Question: I am reacting 4-amino-2-nitrophenol with a sulfonyl chloride to produce the corresponding sulfonamide, but my yields are consistently low (<40%). What could be the issue?

Potential Causes & Solutions:

  • Inadequate Base: The choice and amount of base are critical for scavenging the HCl generated during the reaction.

    • Insight: Pyridine is a common choice as it can also act as a solvent. However, its basicity might not always be sufficient, and it can be difficult to remove. Triethylamine (TEA) is a stronger, non-nucleophilic base that is often more effective.

    • Solution: Switch to or increase the equivalents of a stronger, non-nucleophilic base like triethylamine or N,N-diisopropylethylamine (DIPEA). Use at least 1.1 to 1.5 equivalents to ensure the reaction goes to completion.

  • Reaction Temperature: Sulfonylation reactions can be sensitive to temperature.

    • Insight: Running the reaction at too low a temperature can lead to a sluggish reaction rate, while excessively high temperatures can cause decomposition of the starting material or the product.

    • Solution: Start the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is slow, gentle heating (40-50 °C) can be applied.

  • Moisture Contamination: Sulfonyl chlorides are highly susceptible to hydrolysis.

    • Insight: The presence of water in the solvent or on the glassware will hydrolyze the sulfonyl chloride to the corresponding sulfonic acid, which is unreactive under these conditions.

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]

ParameterStandard ConditionOptimized ConditionRationale
Base Pyridine (1.1 eq)Triethylamine (1.5 eq)Stronger, non-nucleophilic base drives the reaction to completion.
Temperature Room Temperature0 °C to Room TemperatureBetter control over the reaction rate and minimization of side products.
Atmosphere AmbientInert (Nitrogen or Argon)Prevents hydrolysis of the sensitive sulfonyl chloride.
Problem 2: Incomplete Reduction of the Nitro Group

Question: I am trying to reduce the nitro group of my sulfonamide intermediate to an amine using catalytic hydrogenation (H₂/Pd-C), but I am seeing incomplete conversion or stalling of the reaction. Why is this happening?

Potential Causes & Solutions:

  • Catalyst Poisoning: The sulfur atom in the sulfonamide group can sometimes interact with and poison the palladium catalyst, reducing its activity.

    • Insight: While Pd/C is a workhorse for nitro group reductions, its effectiveness can be diminished by certain functional groups.

    • Solution 1: Increase the catalyst loading (e.g., from 5 mol% to 10 mol%).

    • Solution 2: Switch to a different reduction system that is less prone to sulfur poisoning. Tin(II) chloride (SnCl₂) in ethanol or ethyl acetate is a classic and effective alternative. Another option is iron powder in acetic acid.

  • Insufficient Hydrogen Pressure: For stubborn reductions, atmospheric pressure of hydrogen may not be sufficient.

    • Insight: Higher hydrogen pressure increases the concentration of hydrogen on the catalyst surface, which can accelerate the reaction rate.

    • Solution: If you have the equipment, increase the hydrogen pressure using a Parr shaker or a similar hydrogenation apparatus (e.g., to 50 psi).

  • Solvent Choice: The solvent can influence the solubility of the starting material and the efficiency of the reduction.

    • Insight: The substrate needs to be fully dissolved for efficient contact with the catalyst.

    • Solution: Ensure your sulfonamide is soluble in the chosen solvent (e.g., ethanol, methanol, ethyl acetate). If solubility is an issue, consider a solvent mixture or a different solvent altogether.

Troubleshooting_Nitro_Reduction Start Incomplete Nitro Reduction Q2 Is the starting material fully dissolved? Start->Q2 Q1 Is the catalyst active? A1_yes Increase H₂ pressure or change solvent Q1->A1_yes Yes A1_no Switch to a different reduction method (e.g., SnCl₂, Fe/AcOH) Q1->A1_no No A2_yes Consider catalyst poisoning Q2->A2_yes Yes A2_no Change to a more suitable solvent or use a co-solvent Q2->A2_no No A2_yes->Q1

Caption: Decision tree for troubleshooting incomplete nitro reduction.

Problem 3: Low Yield During the Cyclization to Benzoxazolone

Question: After successfully preparing the 4-amino-3-hydroxybenzenesulfonamide derivative, I am struggling with the cyclization step to form the benzoxazolone ring. My yields are poor when using agents like carbonyldiimidazole (CDI) or triphosgene.

Potential Causes & Solutions:

  • Reactivity of the Aminophenol: The electron-withdrawing nature of the sulfonyl group can reduce the nucleophilicity of the amino group, making the cyclization more challenging compared to unsubstituted aminophenols.

    • Insight: The cyclization involves the formation of an intermediate carbamate, which then undergoes intramolecular nucleophilic attack by the hydroxyl group. Reduced nucleophilicity of the amine can slow down the initial step.

    • Solution: Use a more reactive carbonylating agent. If CDI is not effective, consider using triphosgene. Caution: Triphosgene is a solid but releases highly toxic phosgene gas upon contact with moisture or nucleophiles. It should only be handled in a well-ventilated fume hood with appropriate personal protective equipment. An alternative is to use urea in a high-boiling solvent, which can be effective but often requires higher temperatures (130-160°C).[3][4]

  • Side Reactions: The aminophenol can potentially undergo intermolecular reactions, leading to oligomerization or polymerization, especially at higher concentrations or temperatures.

    • Insight: Competing intermolecular reactions can significantly reduce the yield of the desired intramolecular cyclization.

    • Solution: Perform the reaction under high dilution conditions to favor the intramolecular cyclization. Add the carbonylating agent slowly to a solution of the aminophenol to maintain a low concentration of the reactive intermediate.

  • pH Control: The reaction can be sensitive to the presence of acid or base.

    • Insight: The nucleophilicity of both the amino and hydroxyl groups is pH-dependent.

    • Solution: When using triphosgene, a non-nucleophilic base like triethylamine is typically added to neutralize the HCl that is formed. Ensure the stoichiometry of the base is correct. For CDI reactions, the imidazole byproduct is weakly basic and usually sufficient.

III. Frequently Asked Questions (FAQs)

Q1: What is the best starting material for this synthesis?

A1: A common and cost-effective starting material is 4-amino-2-nitrophenol. This allows for the introduction of the sulfonyl group ortho to the nitro group, followed by reduction of the nitro group to the amine, which is then in the correct position relative to the hydroxyl group for the final cyclization.

Q2: How can I monitor the progress of these reactions?

A2: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of each step. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to achieve good separation between the starting material, intermediates, and the product. Staining with potassium permanganate or visualization under UV light can be helpful. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.

Q3: My final product is difficult to purify. What are my options?

A3: If standard silica gel chromatography is problematic, consider the following:

  • Recrystallization: This can be a highly effective method for obtaining pure crystalline products. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find the optimal conditions.[5]

  • Use of Neutralized Silica Gel: If you suspect your product is degrading on acidic silica gel, you can use neutralized silica gel (pre-treated with a base like triethylamine) for column chromatography.[5]

  • Reverse-Phase Chromatography: If the compound is sufficiently polar, reverse-phase chromatography (e.g., C18 silica) may provide better separation.

Q4: Can I introduce the sulfonyl group after the benzoxazolone ring is formed?

A4: While possible, it is generally more challenging. Direct sulfonation of the benzoxazolone ring can lead to a mixture of isomers and may require harsh conditions. A more controlled approach is chlorosulfonation followed by amination. However, this adds complexity and may not be as high-yielding as the strategy of building the molecule with the sulfonyl group already in place.

IV. Experimental Protocols

Protocol 1: Synthesis of N-(4-hydroxy-3-nitrophenyl)alkane/arenesulfonamide
  • Dissolve 4-amino-2-nitrophenol (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) and stir for 10 minutes.

  • Add the desired sulfonyl chloride (1.1 eq) dropwise to the solution.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir overnight.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with water and extract the product with DCM or ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Cyclization using Carbonyldiimidazole (CDI)
  • Dissolve the 4-amino-3-hydroxybenzenesulfonamide derivative (1.0 eq) in anhydrous THF under a nitrogen atmosphere.

  • Add CDI (1.2 eq) portion-wise at room temperature.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1M HCl, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude 6-sulfonyl benzoxazolone by recrystallization or column chromatography.

V. References

  • University of Rochester, Department of Chemistry. (n.d.). How to Improve Your Yield. Retrieved from [Link]

  • Li, Y., et al. (2024). Discovery of 6-Acylamino/Sulfonamido Benzoxazolone with IL-6 Inhibitory Activity as Promising Therapeutic Agents for Ulcerative Colitis. Chemistry & Biodiversity, 21(5), e202400031. [Link]

  • Fe-Catalyzed Synthesis of 2-Benzoxazolone—An Important Fragment of Biologically Active Compounds. (2022). Catalysts, 12(11), 1421. [Link]

  • Synthesis and biological profile of benzoxazolone derivatives. (2023). Archiv der Pharmazie, 356(9), e2300129. [Link]

Sources

Optimization

Technical Support Center: Purification of 2(3H)-Benzoxazolone, 6-[(2-hydroxyethyl)sulfonyl]-

<content_type_and_audience> For Researchers, Scientists, and Drug Development Professionals Welcome to the dedicated technical support guide for the purification of 2(3H)-Benzoxazolone, 6-[(2-hydroxyethyl)sulfonyl]-. Thi...

Author: BenchChem Technical Support Team. Date: February 2026

<content_type_and_audience>

For Researchers, Scientists, and Drug Development Professionals

Welcome to the dedicated technical support guide for the purification of 2(3H)-Benzoxazolone, 6-[(2-hydroxyethyl)sulfonyl]-. This resource is designed to provide practical, in-depth solutions to common and complex challenges encountered during the isolation and purification of this compound. Drawing from established principles in organic chemistry and extensive field experience, this guide offers troubleshooting advice and validated protocols to help you achieve high purity and yield.

The unique structure of this molecule, featuring a polar heterocyclic benzoxazolone core, a highly polar hydroxyethyl sulfonyl group, and weakly acidic properties, presents a distinct set of purification challenges.[1] This guide will address these issues directly, providing not just steps, but the scientific rationale behind them.

Frequently Asked Questions (FAQs)

Q1: My compound streaks badly on standard silica gel TLC plates. What is the primary cause and how can I fix it?

A1: Streaking is a common issue with polar, weakly acidic, or basic compounds on standard silica gel. The acidic nature of silica can cause strong, sometimes irreversible, adsorption of your polar compound. The benzoxazolone nucleus and the sulfonyl group contribute to this high polarity.

  • Immediate Solution: To neutralize the acidic sites on the silica gel, add a small amount of a modifier to your mobile phase. For a weakly acidic compound like this, triethylamine (0.1-1%) or a few drops of ammonia in your methanol co-solvent can significantly improve peak shape.[2]

  • Alternative Stationary Phase: If streaking persists, consider using a different stationary phase. Neutral alumina can be a good alternative for polar compounds.[2] For highly polar molecules, Reversed-Phase (C18) chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC) are often more effective.[2][3]

Q2: I'm having trouble getting my compound to crystallize. It keeps "oiling out." What should I do?

A2: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid crystal lattice. This is often due to the solution being too supersaturated, cooling too quickly, or the presence of impurities that inhibit crystal formation.[2]

  • Troubleshooting Steps:

    • Add More Solvent: If an oil forms, heat the solution to re-dissolve it and add a small amount of additional hot solvent to reduce the saturation level.[2]

    • Slow Cooling: Allow the flask to cool to room temperature slowly, undisturbed. Do not place it directly in an ice bath. High-quality crystals are more likely to form with slow cooling.[4]

    • Induce Nucleation: Scratch the inside of the flask at the solution's surface with a glass rod to create nucleation sites.[2] If you have a pure crystal from a previous batch, add a tiny "seed" crystal to initiate crystallization.[2]

    • Consider Impurities: If these methods fail, impurities may be the culprit. A preliminary purification step, like a quick filtration through a small plug of silica, might be necessary before attempting recrystallization again.[2]

Q3: What is the best starting point for developing a column chromatography method for this molecule?

A3: Given the high polarity of 2(3H)-Benzoxazolone, 6-[(2-hydroxyethyl)sulfonyl]-, a standard normal-phase system (e.g., hexane/ethyl acetate) is unlikely to be effective. The compound will likely show very low, if any, mobility.

  • Recommended Starting Point (Normal Phase): Begin with a highly polar mobile phase, such as dichloromethane (DCM) and methanol (MeOH). A typical starting gradient might be 98:2 DCM:MeOH, gradually increasing the percentage of methanol.[2]

  • Superior Alternative (Reversed-Phase): Reversed-phase flash chromatography is often the method of choice for such polar compounds.[2][5] Use a C18 column with a water/acetonitrile or water/methanol gradient. Adding a modifier like 0.1% formic acid or trifluoroacetic acid to the mobile phase is highly recommended to improve peak shape.[2]

Troubleshooting Guide: In-Depth Scenarios

Scenario 1: Low Recovery After Column Chromatography

Problem: You've successfully separated your compound from impurities on the column, but the final isolated yield is significantly lower than expected.

Probable CauseScientific Rationale & Solution
Irreversible Adsorption The compound is highly polar and may be binding irreversibly to the acidic sites on the silica gel stationary phase. Solution: Before committing your entire batch, perform a stability test. Spot your crude material on a silica TLC plate, let it sit for an hour, and then develop it. If a significant amount of material remains at the baseline or if new spots appear, decomposition or irreversible binding is likely. Switch to a less acidic stationary phase like neutral alumina or, preferably, use reversed-phase (C18) chromatography where this interaction is not an issue.[2]
Compound Crashing Out The compound may have low solubility in the mobile phase fractions being collected, causing it to precipitate in the fraction collector tubes or during solvent evaporation. Solution: Monitor the fractions for any precipitate. If observed, you may need to switch to a collection solvent in which your compound is more soluble or reduce the concentration during evaporation by using a larger flask and a lower bath temperature.
Co-elution with UV-inactive Impurity A non-UV active impurity might be co-eluting with your product, making the collected fractions appear pure by TLC (UV visualization) but compromising the mass. Solution: Use a staining agent (e.g., potassium permanganate or vanillin) on your TLC plates after UV visualization to check for hidden impurities. If a co-eluting spot is revealed, the chromatographic conditions must be re-optimized. Try a different solvent system or switch chromatographic modes (e.g., from normal-phase to reversed-phase).
Scenario 2: Product Decomposes During Purification

Problem: Analysis of the purified product (e.g., by NMR or LC-MS) shows the presence of new, unexpected signals or peaks, suggesting the compound degraded during purification.

Probable CauseScientific Rationale & Solution
Hydrolysis on Acidic Silica The sulfonyl group or the benzoxazolone ring might be susceptible to hydrolysis under the acidic conditions of standard silica gel, especially if run over a long period. Solution: As mentioned, neutralizing the silica with a basic modifier like triethylamine can help.[2] However, the most robust solution is to avoid acidic silica altogether and opt for reversed-phase chromatography, which is typically performed under neutral or mildly acidic conditions (e.g., with 0.1% formic acid) that are less likely to cause degradation.
Thermal Instability The hydroxyethyl sulfonyl group may be susceptible to elimination or other thermal degradation pathways, especially if high heat is used during solvent evaporation. Solution: Always use the lowest possible temperature on the rotovap bath to remove the solvent. It is better to take longer at a lower temperature (e.g., 30-40°C) than to risk decomposition at higher temperatures. If the compound is particularly sensitive, consider alternative solvent removal methods like lyophilization (freeze-drying) if the compound is in an aqueous mobile phase.
Instability of Sulfonyl Group While generally stable, sulfonyl groups can be reactive under certain conditions.[6] The stability of sulfonate esters, a related functional group, is known to be sensitive to pH and nucleophiles.[7][8] Solution: Ensure that all solvents and reagents are free from strong nucleophiles or strong acids/bases unless intentionally used as modifiers. The use of buffered mobile phases in reversed-phase chromatography can help maintain a stable pH environment.

Experimental Protocols & Workflows

Protocol 1: Reversed-Phase Flash Chromatography

This is the recommended starting point for purifying polar heterocyclic compounds like the target molecule.[2]

  • Sample Preparation: Dissolve the crude material in a minimal amount of a strong solvent like methanol or DMSO.

  • Dry Loading: Adsorb the dissolved sample onto a small amount of C18 silica. Remove the solvent under reduced pressure until a dry, free-flowing powder is obtained. This prevents overloading the column and improves separation.[2]

  • Column Selection: Choose a pre-packed C18 flash column appropriately sized for your sample amount (typically, the sample should be 1-5% of the stationary phase mass).[2]

  • Equilibration: Equilibrate the column with the initial mobile phase (e.g., 95:5 Water:Acetonitrile + 0.1% Formic Acid) for at least 5 column volumes.

  • Elution: Run a linear gradient from your initial conditions to a higher concentration of the organic solvent (e.g., 95:5 Acetonitrile:Water + 0.1% Formic Acid) over 20-30 column volumes.

  • Analysis: Collect fractions and analyze by TLC or LC-MS to identify the pure product.

Workflow for Method Selection

The following diagram outlines a decision-making process for selecting the appropriate purification strategy.

Purification_Workflow start Crude Product Analysis (TLC, LC-MS) check_polarity Is compound highly polar? (Rf < 0.1 in 8:2 Hex:EtOAc) start->check_polarity check_streaking Does it streak on silica TLC? check_polarity->check_streaking Yes normal_phase Attempt Normal Phase (DCM/MeOH system) check_polarity->normal_phase No add_modifier Add Modifier to Mobile Phase (e.g., 0.5% Triethylamine) check_streaking->add_modifier Yes reversed_phase Use Reversed-Phase (C18) (Water/ACN + 0.1% FA) check_streaking->reversed_phase Persistent Streaking recrystallization Final Polish: Recrystallization normal_phase->recrystallization add_modifier->normal_phase reversed_phase->recrystallization

Caption: Decision tree for selecting a purification method.

Protocol 2: Troubleshooting Recrystallization

This protocol provides a systematic approach to achieving crystallization when the compound "oils out."[2][9]

  • Solvent Selection: The ideal solvent is one where the compound is sparingly soluble at room temperature but highly soluble when hot.[4][10] Test small amounts in various solvents (e.g., ethanol, isopropanol, water, ethyl acetate). A mixed solvent system (e.g., ethanol/water) can also be effective.

  • Dissolution: In a conical flask, dissolve the oily or solid compound in the minimum amount of boiling solvent.[4] Adding too much solvent is a common cause of low recovery.[2]

  • Slow Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature on a benchtop. Do not disturb it.

  • If Oiling Occurs:

    • Heat the solution to re-dissolve the oil.

    • Add a small increment (e.g., 5-10% more volume) of hot solvent.

    • Repeat the slow cooling process.

  • Induce Crystallization: If no crystals form after reaching room temperature, try scratching the inner surface of the flask with a glass rod.

  • Ice Bath: Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of ice-cold solvent to remove residual impurities from the mother liquor.[4]

Logical Flow for Crystallization Troubleshooting

Recrystallization_Troubleshooting start Dissolve in Min. Hot Solvent cool Cool Slowly to Room Temp start->cool check_crystals Crystals Formed? cool->check_crystals oiled_out Compound Oiled Out? check_crystals->oiled_out No ice_bath Cool in Ice Bath check_crystals->ice_bath Yes reheat Re-heat to Dissolve Oil oiled_out->reheat Yes induce Induce Crystallization (Scratch / Seed) oiled_out->induce No add_solvent Add Small Amount of Hot Solvent reheat->add_solvent add_solvent->cool induce->check_crystals filtrate Collect Crystals via Filtration ice_bath->filtrate

Caption: Step-by-step troubleshooting for recrystallization.

References

  • ResearchGate. (n.d.). Synthesis and biological profile of benzoxazolone derivatives. Retrieved from [Link]

  • PubMed. (2023). Synthesis and biological profile of benzoxazolone derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). METHODS FOR SYNTHESIS OF OXAZOLONES: A REVIEW. Retrieved from [Link]

  • PMC. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Retrieved from [Link]

  • PubMed. (n.d.). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Retrieved from [Link]

  • Google Patents. (n.d.). US5260489A - Purification of halogenated aromatic sulfones or ketones.
  • University of York. (n.d.). Single-solvent recrystallisation. Retrieved from [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • Reddit. (n.d.). Purification of strong polar and basic compounds. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • PMC. (n.d.). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. Retrieved from [Link]

  • Chem-Station. (2014). Sulfonyl Protective Groups. Retrieved from [Link]

  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • ResearchGate. (2022). How to recrystallize an oily compound after column chromatography?. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • ACS Publications. (2022). Development of 6-Methanesulfonyl-8-nitrobenzothiazinone Based Antitubercular Agents. Retrieved from [Link]

  • Figshare. (2010). Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates - The Journal of Organic Chemistry. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges of 6-[(2-hydroxyethyl)sulfonyl]-2(3H)-benzoxazolone

Prepared by the Senior Application Scientist Team This guide provides in-depth troubleshooting and practical solutions for researchers, scientists, and drug development professionals encountering solubility issues with 6...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth troubleshooting and practical solutions for researchers, scientists, and drug development professionals encountering solubility issues with 6-[(2-hydroxyethyl)sulfonyl]-2(3H)-benzoxazolone in biological assays. Our goal is to equip you with the scientific rationale and step-by-step protocols to ensure accurate and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

This section addresses the most common questions our team receives regarding the handling and application of 6-[(2-hydroxyethyl)sulfonyl]-2(3H)-benzoxazolone.

Q1: I've dissolved the compound in DMSO, but it precipitates immediately when I add it to my aqueous assay buffer or cell culture medium. Why is this happening?

A1: This is a frequent and frustrating issue known as "solvent shock" or "crashing out." It occurs due to a rapid change in the solvent environment.

  • Molecular Properties: The 6-[(2-hydroxyethyl)sulfonyl]-2(3H)-benzoxazolone molecule, like many benzoxazolone derivatives, possesses a rigid, predominantly lipophilic (hydrophobic) structure.[1] While the sulfonyl and hydroxyethyl groups add some polarity, the core benzoxazolone ring system has low intrinsic aqueous solubility.

  • Solvent Polarity Shift: Dimethyl sulfoxide (DMSO) is a powerful polar aprotic solvent capable of dissolving a high concentration of this compound.[2][3] However, your cell culture medium or buffer is almost entirely aqueous. When a small volume of concentrated DMSO stock is introduced into this aqueous environment, the DMSO rapidly disperses, and the local solvent polarity around the compound molecules dramatically increases. The water molecules cannot effectively solvate the hydrophobic compound, causing it to self-associate and precipitate out of the solution.[4][5]

  • Media Components: Components within complex media, such as salts and proteins, can also interact with the compound, sometimes reducing its solubility.

Q2: What is the recommended procedure for preparing a stock solution?

A2: The universally accepted first step is to prepare a concentrated stock solution in a high-purity, anhydrous, water-miscible organic solvent.

  • Primary Solvent: Dimethyl sulfoxide (DMSO) is the solvent of choice for initial stock solutions due to its exceptional solubilizing capacity for a wide range of organic molecules.[5]

  • Stock Concentration: A typical starting stock concentration is 10-20 mM. This provides a good balance, allowing for significant dilution into your final assay volume while minimizing the amount of organic solvent introduced.

  • Alternative Solvents: If DMSO is incompatible with your specific assay (e.g., it interferes with a fluorescent probe or is toxic to a particularly sensitive cell line), other polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethylacetamide (DMA) can be considered.[5] However, always establish the tolerance of your experimental system to these solvents with a vehicle control.

Q3: My compound still precipitates despite using a DMSO stock. What are the next steps to solve this?

A3: When simple dilution fails, a systematic approach is necessary to maintain solubility. Follow this troubleshooting hierarchy, moving to the next step if the problem persists.

  • Optimize Final Solvent Concentration: Many cell lines can tolerate a final DMSO concentration of 0.1% to 0.5%.[6] Maintaining the highest tolerable solvent concentration can significantly improve compound solubility. Always run a parallel vehicle control (media with the same final DMSO concentration but without the compound) to ensure the solvent itself isn't causing an effect.[6]

  • Improve the Dilution Technique: Abruptly adding the stock to the buffer is a primary cause of precipitation. Instead, warm the aqueous medium to your experimental temperature (e.g., 37°C) and add the DMSO stock slowly, drop-by-drop, while vigorously vortexing or stirring the medium. This gradual introduction helps prevent localized high concentrations of the compound.[5]

  • Employ Solubility Enhancers:

    • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[7] They act as "molecular buckets" to encapsulate the poorly soluble compound, effectively shielding it from the aqueous environment and increasing its solubility.[8][9] For cell culture, (2-Hydroxypropyl)-β-cyclodextrin is a common and effective choice.[6]

    • Serum: If your experiment uses a serum-containing medium, proteins like albumin can bind to the compound and help keep it in solution.[6] Consider if pre-diluting the compound in a small volume of serum before adding it to the rest of the medium is a viable option for your workflow.

  • Consider pH Adjustment (Assay Dependent): The solubility of compounds with ionizable groups can be pH-dependent.[10][11] The benzoxazolone structure contains a weakly acidic N-H proton.[1] If your assay buffer system can tolerate it, a slight increase in pH (e.g., from 7.4 to 8.0) can deprotonate this group, forming a more soluble salt. This must be carefully validated to ensure the pH shift does not affect your biological system or the compound's activity.[12]

Q4: Is it a good practice to filter out the precipitate I see in my media?

A4: No, filtering is strongly discouraged.[6] The precipitate is your active compound. Filtering it removes an unknown amount of the compound from the solution, rendering your final concentration inaccurate and invalidating your experimental results. The correct approach is to address the root cause of the precipitation to ensure the compound is fully dissolved at the desired concentration.[6]

Troubleshooting Workflow

Use this decision tree to systematically address precipitation issues with 6-[(2-hydroxyethyl)sulfonyl]-2(3H)-benzoxazolone.

G start Precipitation Observed in Aqueous Medium q_stock Is stock solution clear? start->q_stock remake_stock Remake stock solution. Consider lower concentration. q_stock->remake_stock No q_dmso Is final DMSO conc. < 0.5%? q_stock->q_dmso Yes remake_stock->q_stock increase_dmso Increase final DMSO to max tolerable level (e.g., 0.5%). Run vehicle control. q_dmso->increase_dmso No q_dilution Using optimized dilution? (Warming, slow addition, vortexing) q_dmso->q_dilution Yes success Solubility Achieved increase_dmso->success optimize_dilution Implement optimized dilution protocol. q_dilution->optimize_dilution No q_enhancer Tried solubility enhancers? q_dilution->q_enhancer Yes optimize_dilution->success use_enhancer Use Cyclodextrin or other enhancers (e.g., serum). q_enhancer->use_enhancer No q_ph Is pH adjustment compatible with assay? q_enhancer->q_ph Yes use_enhancer->success adjust_ph Carefully increase buffer pH and validate effects. q_ph->adjust_ph Yes fail Consult Technical Support for advanced formulation. q_ph->fail No adjust_ph->success

Sources

Optimization

Stability testing of 2(3h)-Benzoxazolone, 6-[(2-hydroxyethyl)sulfonyl]- under physiological conditions

Technical Support Center: Stability Testing of 2(3H)-Benzoxazolone, 6-[(2-hydroxyethyl)sulfonyl]- This guide provides comprehensive technical support for researchers, scientists, and drug development professionals invest...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability Testing of 2(3H)-Benzoxazolone, 6-[(2-hydroxyethyl)sulfonyl]-

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals investigating the stability of 2(3H)-Benzoxazolone, 6-[(2-hydroxyethyl)sulfonyl]- under physiological conditions. It is designed to be a practical resource, combining established regulatory principles with hands-on, field-proven insights to ensure the integrity and success of your experiments.

Compound Profile & Stability Rationale

2(3H)-Benzoxazolone, 6-[(2-hydroxyethyl)sulfonyl]- belongs to a class of compounds built upon the benzoxazolone nucleus. This core structure is considered a "privileged scaffold" in medicinal chemistry due to its favorable physicochemical properties and ability to interact with a wide range of biological targets.[1][2][3] While the benzoxazolone ring itself is generally stable, the introduction of the 6-[(2-hydroxyethyl)sulfonyl] group presents a potential liability for degradation under physiological conditions. The sulfonyl group can be susceptible to hydrolysis, which could impact the compound's efficacy, safety, and shelf-life.[4][5]

Therefore, rigorous stability testing is not merely a regulatory formality but a critical scientific necessity to:

  • Determine the intrinsic stability of the molecule.[6]

  • Identify potential degradation products and pathways.[7]

  • Establish appropriate storage conditions and a re-test period or shelf life.[8][9]

  • Develop and validate a stability-indicating analytical method that can accurately measure the active substance in the presence of its degradants.[7]

Frequently Asked Questions (FAQs)

This section addresses common high-level questions to consider before initiating a stability study.

Q1: What constitutes "physiological conditions" for this study?

A1: For in vitro stability testing, "physiological conditions" are designed to mimic the human body's internal environment. The standard parameters are:

  • pH: 7.4, typically maintained using a Phosphate-Buffered Saline (PBS) solution.

  • Temperature: 37°C ± 1°C.

  • Ionic Strength: Approximately 150 mM, which is also provided by standard PBS formulations.

Scientist's Note: While PBS at pH 7.4 is the standard, consider if your specific application requires a different environment. For example, simulating gastric fluid would require a much lower pH (e.g., pH 1.2-3.0), while intestinal fluid would be closer to pH 6.8.

Q2: Why is a forced degradation study necessary if I'm only interested in stability at physiological pH?

A2: Forced degradation (or stress testing) is a cornerstone of a robust stability program, as mandated by ICH guidelines. Its purpose is to intentionally accelerate the degradation of the compound under more severe conditions than it would typically encounter.[10] This helps to:

  • Elucidate Degradation Pathways: Understanding how the molecule breaks down under stress (e.g., acid, base, oxidation) provides clues to its potential degradation products under normal physiological conditions.[7]

  • Develop a Stability-Indicating Method: To prove your analytical method (e.g., HPLC) is "stability-indicating," you must show that it can separate the parent compound from all potential degradation products. Forced degradation generates these products, allowing you to confirm peak purity and resolution.[6]

  • Assess Intrinsic Stability: It quickly reveals the molecule's inherent vulnerabilities.[6]

Q3: What initial concentration of the compound should I use for the stability study?

A3: The starting concentration should be guided by two main factors:

  • Solubility: The concentration must be well below the compound's solubility limit in the chosen buffer (e.g., PBS pH 7.4) to avoid precipitation, which would invalidate the results.

  • Analytical Method Sensitivity: The concentration must be high enough to be accurately and precisely quantified by your analytical method throughout the study, even after significant degradation. A good starting point is often in the 10-100 µg/mL range, but this must be confirmed during method development.

Q4: How long should I run the stability study?

A4: The duration depends on the study's purpose. For early-stage discovery, shorter time points (e.g., 0, 2, 4, 8, 24, 48 hours) may be sufficient to identify major liabilities. For formal development and to establish shelf-life, longer-term studies are required as per ICH guidelines, which can span from 6 to 24 months or longer.[11][12] The sampling frequency should be higher at the beginning of the study to capture initial degradation kinetics.[11]

Core Experimental Protocol: In Vitro Stability Assessment

This protocol outlines a comprehensive workflow for assessing the stability of 2(3H)-Benzoxazolone, 6-[(2-hydroxyethyl)sulfonyl]- in a physiological buffer.

Workflow Overview

G cluster_prep 1. Preparation Phase cluster_incubation 2. Incubation Phase cluster_analysis 3. Analysis Phase prep_buffer Prepare PBS (pH 7.4) prep_samples Prepare Test Samples (Spike Stock into PBS) prep_buffer->prep_samples prep_stock Prepare Compound Stock (e.g., in DMSO) prep_stock->prep_samples incubate Incubate Samples at 37°C prep_samples->incubate T=0 Sample Analysis sampling Collect Aliquots at Predetermined Time Points (e.g., 0, 2, 4, 8, 24h) incubate->sampling quench Quench Reaction (e.g., add Acetonitrile) sampling->quench hplc Analyze via Validated Stability-Indicating HPLC Method quench->hplc data Quantify Parent Compound (% Remaining) hplc->data degradants Identify/Quantify Degradation Products hplc->degradants G cluster_column Column Issues cluster_mobile Mobile Phase Issues rt_shift Retention Time Shifts equilibration Insufficient Equilibration rt_shift->equilibration Cause temp Temperature Fluctuations rt_shift->temp Cause degradation Column Degradation rt_shift->degradation Cause composition Incorrect Composition rt_shift->composition Cause ph_drift pH Drift (Unbuffered) rt_shift->ph_drift Cause degassing Poor Degassing rt_shift->degassing Cause sol_equilibrate Solution: Increase equilibration time between runs to >10 column volumes. equilibration->sol_equilibrate sol_temp Solution: Use a column oven to maintain constant temperature. temp->sol_temp sol_comp Solution: Prepare fresh mobile phase daily. Use a graduated cylinder for accuracy. composition->sol_comp

Troubleshooting retention time shifts.
  • Check Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A rule of thumb is to allow at least 10 column volumes to pass. [13]* Verify Mobile Phase: Remake your mobile phase. Inaccurate preparation is a frequent cause of shifting retention times. If using buffers, ensure the pH is consistent.

  • Control Temperature: Use a column oven. Fluctuations in ambient lab temperature can cause significant shifts. [14]* Assess Column Health: If the problem persists, the column itself may be degrading. Try flushing it with a strong solvent or replace it if it's old. [14] Q8: I'm seeing broad or tailing peaks for my parent compound. What does this mean?

A8: Poor peak shape can affect the accuracy of quantification.

  • Column Overload: Injecting too much sample can cause broad, fronting peaks. Try diluting your sample.

  • Secondary Interactions: The analyte may be having unwanted interactions with the stationary phase. For a sulfonyl-containing compound, interactions with active sites on the silica backbone of the column are possible.

    • Solution 1: Ensure your mobile phase pH is appropriate. Adding a small amount of an ion-pairing agent or using a buffered mobile phase can help.

    • Solution 2: Try a different type of column, such as one with end-capping or a different stationary phase. Bio-inert columns can also mitigate these issues. [15]* Extra-Column Volume: Check that all your tubing and connections are appropriate for your system (e.g., narrow-bore tubing for UHPLC) to minimize dead volume, which causes peak broadening. [13]

References

  • ICH Guidelines: Drug Stability Testing Essentials. (2025). AMSbiopharma. [Link]

  • Quality Guidelines. (n.d.). International Council for Harmonisation (ICH). [Link]

  • ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). (2003). ICH. [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003). European Medicines Agency (EMA). [Link]

  • Q1A (R2) A deep dive in Stability Studies. (2025). YouTube. [Link]

  • Ensuring Drug Stability with Potency Bioassays. (n.d.). Marin Biologic Laboratories. [Link]

  • Li, W., Zhang, J., & Tse, F. (2011). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. Biomedical Chromatography. [Link]

  • Stability studies of small molecules and proteins. (n.d.). GlycoMScan. [Link]

  • Troubleshooting Common HPLC Issues. (2025). Labcompare.com. [Link]

  • Biologics vs. Small Molecules, What's the Difference for Stability Testing? (2019). Kymanox. [Link]

  • Considerations to properly assess drug stability within biological samples. (2021). Anapharm. [Link]

  • Troubleshooting and Performance Improvement for HPLC. (2024). Aurigene Pharmaceutical Services. [Link]

  • Troubleshooting in HPLC: A Review. (n.d.). IJSDR. [Link]

  • Overcoming Small Molecule HPLC Challenges Using Inert Columns. (2025). YouTube. [Link]

  • Synthesis and characterization of some new 2(3H)-benzoxazolones with analgesic and antiinflammatory activities. (n.d.). PubMed. [Link]

  • Degradation studies on benzoxazinoids. (2004). PubMed. [Link]

  • ANALYTICAL METHOD SUMMARIES. (2022). Eurofins. [Link]

  • Forced Degradation Studies. (2016). MedCrave online. [Link]

  • The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. (n.d.). PMC - NIH. [Link]

  • Forced Degradation – A Review. (2022). International Journal of Pharmaceutical Quality Assurance. [Link]

  • Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. (n.d.). Journal of the Chemical Society B: Physical Organic. [Link]

  • The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. (n.d.). The Journal of Organic Chemistry. [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. (2014). Asian Journal of Research in Chemistry. [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020). Journal of Drug Delivery and Therapeutics. [Link]

  • Solvation bifunctional catalysis of the Hydrolysis of Sulfonyl Chlorides by hydration complexes of 2-Propanol. (2025). ResearchGate. [Link]

  • Synthesis and biological profile of benzoxazolone derivatives. (2023). PubMed. [Link]

  • Solvolysis of sulphonyl halides. VII. Hydrolysis of some aromatic sulphonyl chlorides in aqueous dioxan. (n.d.). ResearchGate. [Link]

  • 2(3H)-Benzoxazolone and Bioisosters as "Privileged Scaffold" in the Design of Pharmacological Probes. (2025). ResearchGate. [Link]

  • 2(3H)-benzoxazolone and bioisosters as "privileged scaffold" in the design of pharmacological probes. (n.d.). PubMed. [Link]

  • Analytical Methods Overview. (2021). EPA. [Link]

  • Current and Emerging Analytical Techniques for the Determination of PFAS in Environmental Samples. (2025). ResearchGate. [Link]

  • Analytical Methods for PFAS in Products and the Environment. (2022). Publications Office of the European Union. [Link]

Sources

Troubleshooting

Side reaction products in the synthesis of 6-(2-hydroxyethylsulfonyl)benzoxazol-2(3H)-one

Technical Support Center: Synthesis of 6-(2-hydroxyethylsulfonyl)benzoxazol-2(3H)-one Welcome to the technical support resource for the synthesis of 6-(2-hydroxyethylsulfonyl)benzoxazol-2(3H)-one. This guide is designed...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 6-(2-hydroxyethylsulfonyl)benzoxazol-2(3H)-one

Welcome to the technical support resource for the synthesis of 6-(2-hydroxyethylsulfonyl)benzoxazol-2(3H)-one. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with benzoxazolone scaffolds. Here, we move beyond simple protocols to explore the causality behind common synthetic challenges, providing actionable troubleshooting strategies and in-depth answers to frequently encountered questions. Our focus is on anticipating and resolving issues related to side reaction products, ensuring the integrity and efficiency of your synthesis.

Overview of the Synthetic Challenge

The synthesis of 6-(2-hydroxyethylsulfonyl)benzoxazol-2(3H)-one typically involves a multi-step sequence that introduces the hydroxyethylsulfonyl group onto the benzoxazolone core. A common and logical approach is the electrophilic substitution on a pre-formed benzoxazol-2(3H)-one ring. This strategy, while direct, is prone to several side reactions that can complicate purification and significantly reduce yields. This guide will focus on troubleshooting this specific pathway.

Synthetic_Pathway cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Reduction cluster_2 Step 3: Alkylation Benzoxazolone Benzoxazol-2(3H)-one Intermediate 6-(Chlorosulfonyl)- benzoxazol-2(3H)-one Benzoxazolone->Intermediate ClSO3H, 0-5 °C Reduced 6-(Sulfinic acid)- benzoxazol-2(3H)-one Intermediate->Reduced Na2SO3 / NaHCO3 Final_Product 6-(2-Hydroxyethylsulfonyl)- benzoxazol-2(3H)-one Reduced->Final_Product 2-Chloroethanol, Base Isomer_Formation cluster_products Potential Products Start Benzoxazol-2(3H)-one P_6 6-Isomer (Desired) Start->P_6 Major Pathway P_5 5-Isomer (Side Product) Start->P_5 Minor Pathway P_7 7-Isomer (Side Product) Start->P_7 Minor Pathway Electrophile +SO2Cl P_di 5,7-Di-substituted (Side Product) P_6->P_di Over-reaction

Caption: Regioselectivity in the chlorosulfonation step.

Troubleshooting & Optimization Protocol:

  • Temperature Control (Critical): Perform the addition of benzoxazol-2(3H)-one to chlorosulfonic acid at 0°C and maintain the reaction temperature between 0-5°C. This minimizes the energy available for the formation of less stable isomeric intermediates and reduces the rate of polysubstitution.

  • Stoichiometry: Use the minimum effective excess of chlorosulfonic acid. While it often serves as the solvent, a large excess can drive polysulfonation. Experiment with a ratio of 3-5 equivalents.

  • Reaction Time: Monitor the reaction closely by TLC. Quench the reaction by carefully pouring the mixture onto crushed ice as soon as the starting material is consumed to prevent the formation of further byproducts.

  • Purification: The resulting isomers can be difficult to separate. If the mixture is carried forward, be prepared for challenging purification at the final step. It is often more efficient to optimize the chlorosulfonation to achieve >90% regioselectivity.

Issue 2: Low or No Yield After Alkylation with 2-Chloroethanol (Step 3)

Question: After reducing the sulfonyl chloride and attempting the alkylation with 2-chloroethanol, my yield of the final product is very low, and I see several new, unidentified spots on my TLC. What is going wrong?

Answer: This issue often points to competing nucleophilic reactions and improper reaction conditions. The intermediate sodium sulfinate is a soft nucleophile, but other sites on the benzoxazolone molecule can also react under basic conditions.

  • Causality: The nitrogen atom of the benzoxazolone ring is nucleophilic, especially when deprotonated by a base. This can lead to N-alkylation, a common side reaction in the synthesis of benzoxazolone derivatives. [1]Additionally, if 2-bromoethanol or 2-iodoethanol are used as alternatives, their higher reactivity can exacerbate this issue.

  • Likely Side Products:

    • 3-(2-Hydroxyethyl)benzoxazol-2(3H)-one: Resulting from N-alkylation of the starting benzoxazolone (if any remains) or the sulfinated intermediate.

    • Bis-Alkylated Product: N-alkylation occurring on the desired final product.

    • Unreacted Sulfinate Intermediate: Incomplete reaction due to insufficient temperature, time, or improper base selection.

Troubleshooting & Optimization Protocol:

  • Choice of Base: Use a mild, non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Strong bases like sodium hydroxide can deprotonate the hydroxyl group of 2-chloroethanol, leading to ethylene oxide formation, or promote other side reactions.

  • Solvent: Employ a polar aprotic solvent such as DMF or acetonitrile. This choice effectively solvates the cation of the base, increasing the nucleophilicity of the sulfinate anion while minimizing N-alkylation compared to protic solvents.

  • Temperature and Time: Conduct the reaction at a moderate temperature (e.g., 60-80°C) and monitor its progress carefully by TLC or HPLC to ensure the consumption of the sulfinate intermediate without significant degradation or side product formation.

  • Confirmation of Intermediate: Before starting the alkylation, ensure the reduction of the sulfonyl chloride (Step 2) was successful. You can confirm the presence of the sulfinate intermediate by mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: My reaction of 2-aminophenol with urea to make the initial benzoxazolone is giving a low yield. What are the common causes? A1: Low yields in this cyclization are common. The primary causes are often related to reaction conditions. [2]* Inadequate Temperature: This condensation requires high temperatures, often in a melt phase (130-160°C). Insufficient heat leads to an incomplete reaction. [2]* Suboptimal Reagent Ratio: A slight excess of urea (1.5 to 2 equivalents) is often necessary to drive the reaction to completion. However, a large excess can promote the formation of biuret and other urea self-condensation products. [2][3]* Purity of 2-Aminophenol: Ensure the starting 2-aminophenol is pure, as impurities can significantly interfere with the cyclization process. [4] Q2: What is the best way to monitor the progress of these reactions? A2: Thin-Layer Chromatography (TLC) is the most straightforward method. Use a mobile phase like ethyl acetate/hexane or dichloromethane/methanol to get good separation of starting materials, intermediates, and products. Staining with potassium permanganate or visualization under UV light is typically effective. For more quantitative analysis, HPLC is recommended.

Q3: Is there a way to avoid the problematic chlorosulfonation step? A3: Yes, an alternative strategy involves building the benzoxazolone ring onto a pre-functionalized benzene ring. For example, one could start with 4-amino-3-hydroxy-phenethyl alcohol, protect the alcohol, perform the sulfoxidation, and then cyclize to form the benzoxazolone ring. This approach can offer better control over regiochemistry but may involve more synthetic steps.

Experimental Protocols & Workflows

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield of Final Product Check_Step1 Analyze Crude from Step 1 (Chlorosulfonation) by HPLC/NMR Start->Check_Step1 Result_Step1_OK High Purity of 6-Isomer (>90%) Check_Step1->Result_Step1_OK Good Result_Step1_Bad Significant Isomers or Polysulfonation Detected Check_Step1->Result_Step1_Bad Poor Check_Step3 Analyze Crude from Step 3 (Alkylation) by HPLC/MS Result_Step3_OK Clean Conversion to Product Check_Step3->Result_Step3_OK Good Result_Step3_Bad Complex Mixture: N-Alkylation or Unreacted SM Check_Step3->Result_Step3_Bad Poor Result_Step1_OK->Check_Step3 Action_Step1 Optimize Step 1: - Lower Temperature (0°C) - Reduce Reaction Time - Adjust Stoichiometry Result_Step1_Bad->Action_Step1 Action_Final Review Purification Method Result_Step3_OK->Action_Final Action_Step3 Optimize Step 3: - Use Milder Base (K2CO3) - Change Solvent (DMF) - Verify Intermediate Purity Result_Step3_Bad->Action_Step3

Sources

Optimization

Technical Support Center: Enhancing Cell Permeability of 6-Sulfonyl Benzoxazolone Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-sulfonyl benzoxazolone compounds. This guide provides in-depth troubleshooting advice and frequently...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-sulfonyl benzoxazolone compounds. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the experimental process of enhancing cell permeability. As Senior Application Scientists, we aim to provide not only procedural steps but also the underlying scientific reasoning to empower your research decisions.

Introduction: The Challenge of the 6-Sulfonyl Benzoxazolone Scaffold

The benzoxazolone nucleus is a valuable scaffold in drug design due to its favorable physicochemical properties and versatile biological activities.[1] However, the introduction of a sulfonyl group at the 6-position, while potentially beneficial for target engagement, often presents significant challenges to achieving optimal cell permeability. The sulfonyl group is highly polar and a strong hydrogen bond acceptor, which can increase aqueous solubility but negatively impact passive diffusion across the lipophilic cell membrane.[2][3][4][5][6]

This guide is structured to help you navigate these challenges, from initial permeability assessment to strategies for structural modification and troubleshooting experimental hurdles.

Part 1: Frequently Asked Questions (FAQs)

Q1: My 6-sulfonyl benzoxazolone compound shows high potency in biochemical assays but no activity in cell-based assays. What is the likely cause?

A1: A common reason for this discrepancy is poor cell permeability. The 6-sulfonyl group significantly increases the polarity of the molecule, which can hinder its ability to cross the lipid bilayer of the cell membrane to reach its intracellular target. It is crucial to experimentally determine the permeability of your compound. We recommend starting with a Parallel Artificial Membrane Permeability Assay (PAMPA) for a quick assessment of passive diffusion.[7][8] If passive permeability is low, you may need to consider strategies to modulate the physicochemical properties of your compound.

Q2: What is the ideal range of lipophilicity (LogP/LogD) for my 6-sulfonyl benzoxazolone derivatives?

A2: While there is no single "ideal" value, a general guideline for oral absorption is a LogP value between 1 and 5. However, the relationship between lipophilicity and permeability is not always linear.[6] Increasing lipophilicity can enhance permeability, but excessive lipophilicity can lead to poor aqueous solubility, increased toxicity, and faster metabolic clearance.[2][3][4][5] A useful metric to consider is the Lipophilic Permeability Efficiency (LPE), which evaluates how efficiently a compound utilizes its lipophilicity to achieve passive membrane permeability.[2][3][4]

Q3: My compound has a high efflux ratio in the Caco-2 assay. What does this mean and what can I do?

A3: A high efflux ratio (typically >2) in a bidirectional Caco-2 assay indicates that your compound is likely a substrate for active efflux transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[9][10] These transporters actively pump the compound out of the cell, reducing its intracellular concentration.[11][12][13][14][15] To confirm this, you can perform the Caco-2 assay in the presence of known efflux pump inhibitors like verapamil (for P-gp).[10] If the efflux is confirmed, medicinal chemistry efforts can be directed towards designing analogs that are not recognized by these transporters. This could involve masking polar groups or altering the overall shape and charge distribution of the molecule.[16]

Q4: Should I use PAMPA or a cell-based assay like Caco-2 or MDCK to assess permeability?

A4: The choice of assay depends on the stage of your project and the specific questions you are asking.

  • PAMPA is a high-throughput, cost-effective assay that measures passive diffusion across an artificial membrane.[7][8][17] It is ideal for early-stage screening of a large number of compounds to rank them based on their intrinsic permeability.

  • Caco-2 and MDCK assays are cell-based models that provide more biologically relevant data.[9][18][19] Caco-2 cells, derived from human colon adenocarcinoma, differentiate into a monolayer that mimics the intestinal epithelium and expresses various transporters.[9][18][20] This allows for the assessment of both passive permeability and the impact of active transport (uptake and efflux).[9][18] MDCK (Madin-Darby Canine Kidney) cells are often used to study the role of specific transporters by using cell lines that overexpress a particular transporter, such as P-gp (MDCK-MDR1).[21][22]

A recommended workflow is to use PAMPA for initial screening and then advance promising compounds to Caco-2 or MDCK assays for more detailed characterization.

Part 2: Troubleshooting Guides

Troubleshooting Low Permeability in PAMPA
Observation Potential Cause Troubleshooting Steps
Low Pe value across the board for a series of analogs The 6-sulfonyl benzoxazolone scaffold is inherently polar.- Increase Lipophilicity: Systematically modify other positions on the benzoxazolone ring or side chains with less polar, more lipophilic groups.[16][23][24] - Prodrug Approach: Temporarily mask the sulfonyl group with a lipophilic moiety that can be cleaved intracellularly to release the active compound.[23][24][25]
Compound precipitates in the donor well Poor aqueous solubility.- Modify Assay Conditions: Increase the percentage of co-solvent (e.g., DMSO) in the donor buffer, but be mindful that high concentrations can affect membrane integrity.[26] - Structural Modification: Introduce ionizable groups to improve solubility at the assay pH.
High variability between replicates Inconsistent membrane formation or pipetting errors.- Ensure Proper Membrane Coating: Follow the protocol carefully for applying the lipid solution to the filter plate.[17] - Pipetting Technique: Use reverse pipetting for viscous solutions and ensure accurate and consistent volumes.[26]
Troubleshooting Caco-2/MDCK Permeability Assays
Observation Potential Cause Troubleshooting Steps
Low TEER values Incomplete monolayer formation or cell death.- Optimize Seeding Density: Titrate the number of cells seeded to ensure a confluent monolayer forms within the desired timeframe.[27] - Check Cell Health: Ensure cells are healthy and within a low passage number. - Extend Culture Time: Allow more time for the cells to differentiate and form tight junctions.[27]
High Lucifer Yellow leakage Poor monolayer integrity.- Review Seeding and Culture Conditions: As with low TEER, ensure optimal cell handling and culture conditions. - Compound Cytotoxicity: Test your compound for cytotoxicity at the concentration used in the permeability assay.
High efflux ratio (Papp B-A / Papp A-B > 2) Compound is a substrate for efflux transporters.- Co-dosing with Inhibitors: Perform the assay with known inhibitors of P-gp (e.g., verapamil) or BCRP (e.g., Ko143) to identify the specific transporter(s) involved.[10] - Structural Modification: Modify the compound's structure to reduce its affinity for the identified efflux transporter.[16]
Low compound recovery Compound binding to plasticware or metabolism by the cells.- Use Low-Binding Plates: Employ polypropylene or other low-adhesion plates for sample collection and analysis. - Quantify Compound in Cell Lysate: After the assay, lyse the cells and analyze the lysate to determine the amount of compound retained intracellularly. - Assess Metabolic Stability: Incubate the compound with Caco-2 cell homogenates or liver microsomes to assess its metabolic stability.

Part 3: Experimental Protocols & Workflows

Workflow for Assessing and Improving Cell Permeability

G cluster_0 Initial Assessment cluster_1 Mechanistic Investigation cluster_2 Optimization Strategy A Synthesize 6-Sulfonyl Benzoxazolone Analog B PAMPA Assay A->B Screen for passive diffusion C Caco-2 Bidirectional Assay B->C Promising analogs (Pe > 1 x 10^-6 cm/s) D Calculate Efflux Ratio C->D E Caco-2 Assay with Efflux Inhibitors D->E If Efflux Ratio > 2 F SAR Analysis D->F If Efflux Ratio < 2 and low Papp (A-B) E->F G Structural Modification F->G Identify key structural features affecting permeability H Re-evaluate Permeability G->H H->B Iterative Cycle

Caption: Iterative workflow for permeability assessment and optimization.

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol is adapted from standard methodologies and is intended for the initial assessment of passive permeability.[7][8][17]

Materials:

  • PAMPA plate sandwich system (e.g., 96-well format with donor and acceptor plates)

  • Lecithin in dodecane solution (e.g., 1% w/v)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO

  • Test compounds and control compounds (high and low permeability)

Procedure:

  • Prepare Solutions:

    • Prepare a stock solution of your test compound in DMSO (e.g., 10 mM).

    • Dilute the stock solution into PBS to the final desired concentration (e.g., 100 µM) with a final DMSO concentration of 1%. Prepare enough for the donor wells.

    • Prepare the acceptor solution (PBS with 1% DMSO).

  • Coat the Donor Plate:

    • Carefully add 5 µL of the lecithin/dodecane solution to the membrane of each well of the donor plate, ensuring the entire surface is coated.

  • Assemble the PAMPA Sandwich:

    • Add 300 µL of the acceptor solution to each well of the acceptor plate.

    • Add 150 µL of the test compound solution to each well of the coated donor plate.

    • Carefully place the donor plate onto the acceptor plate to form the sandwich.

  • Incubation:

    • Incubate the plate assembly at room temperature for 16-18 hours in a sealed container with a wet paper towel to minimize evaporation.

  • Sample Analysis:

    • After incubation, carefully separate the plates.

    • Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Calculate Permeability (Pe):

    • The apparent permeability coefficient (Pe) can be calculated using established equations that take into account the volume of the donor and acceptor wells, the area of the membrane, and the incubation time.

Protocol: Caco-2 Bidirectional Permeability Assay

This protocol provides a general overview for assessing both passive and active transport.[9][18][20][28]

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, penicillin-streptomycin)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Lucifer yellow solution

  • Test compounds and control compounds (e.g., atenolol for low permeability, propranolol for high permeability)

  • TEER meter

Procedure:

  • Cell Seeding and Culture:

    • Seed Caco-2 cells onto the apical side of the Transwell inserts at an appropriate density.

    • Culture the cells for 21 days to allow for differentiation and formation of a confluent monolayer. Change the medium every 2-3 days.

  • Monolayer Integrity Check:

    • Before the assay, measure the Transepithelial Electrical Resistance (TEER) of each well. Only use wells with TEER values within the acceptable range for your laboratory (e.g., >200 Ω·cm²).[10]

  • Permeability Assay (Apical to Basolateral - A-B):

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Add the test compound solution to the apical (donor) chamber and fresh transport buffer to the basolateral (acceptor) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh buffer.

  • Permeability Assay (Basolateral to Apical - B-A):

    • Perform the assay as described above, but add the test compound to the basolateral (donor) chamber and sample from the apical (acceptor) chamber.

  • Lucifer Yellow Assay:

    • After the compound transport study, add Lucifer yellow to the apical chamber and incubate for 1 hour. Measure the amount of Lucifer yellow that has crossed into the basolateral chamber to confirm monolayer integrity post-assay.

  • Sample Analysis and Calculation:

    • Quantify the concentration of the compound in all samples using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

    • Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B).

Signaling Pathway of P-glycoprotein Efflux Pump

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space Drug_out 6-Sulfonyl Benzoxazolone (Extracellular) Drug_in 6-Sulfonyl Benzoxazolone (Intracellular) Drug_out->Drug_in Passive Diffusion Pgp P-glycoprotein (P-gp) Efflux Pump Pgp->Drug_out Active Efflux ADP ADP + Pi Pgp->ADP Drug_in->Pgp Binding to P-gp ATP ATP ATP->Pgp Energy Source

Caption: Mechanism of P-gp mediated drug efflux from the cell.

References

  • The Role of Efflux Pumps in Antibiotic Resistance among Gram-Negative Bacteria. (2025). Vertex AI Search.
  • The Role of Efflux Pumps in the Transition from Low-Level to Clinical Antibiotic Resistance. MDPI.
  • Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. PMC.
  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
  • Role of efflux pumps in the antibiotic resistance of bacteria embedded in a biofilm. NIH.
  • Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance. (2025).
  • Parallel Artificial Membrane Permeability Assay (PAMPA).
  • Caco2 assay protocol. [Source URL not available].
  • Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. Springer.
  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
  • Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility.
  • Caco-2 Permeability Assay. Enamine.
  • Caco-2 Permeability Assay. Evotec.
  • Caco-2 permeability assay.
  • Lipophilic Permeability Efficiency (LPE) reconciles the opposing roles of lipophilicity in membrane permeability and aqueous solubility. (2018).
  • pampa-permeability-assay.pdf. Technology Networks.
  • Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. (2018). PubMed.
  • Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective. (2021). Semantic Scholar.
  • Parallel Artificial Membrane Permeability Assay (PAMPA). (2017). Lokey Lab Protocols - Wikidot.
  • Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. Sci-Hub.
  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems.
  • Lipophilicity and its relationship with passive drug perme
  • Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Taylor & Francis.
  • Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. (2012).
  • I am not able to see drug permeation in MDCK cell permeability experiment, could anybody suggest if I need to modify the protocol? (2023).
  • Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. PMC - NIH.
  • Lead Optimization of Benzoxazolone Carboxamides as Orally Bioavailable and CNS Penetrant Acid Ceramidase Inhibitors. PMC - PubMed Central.
  • Automated Permeability Assays for Caco-2 and MDCK Cells. Diva-Portal.org.
  • MDCK-MDR1 Permeability Assay. AxisPharm.
  • How to perform the MDCK Permeability experiment in drug discovery. (2023). YouTube.
  • MDCK Permeability.
  • Benzoxazolone Carboxamides as Potent Acid Ceramidase Inhibitors: Synthesis and Structure-Activity Rel
  • Design, synthesis and structure-activity relationships of novel benzoxazolone derivatives as 18 kDa translocator protein (TSPO) ligands. (2012). PubMed.
  • Synthesis and biological profile of benzoxazolone deriv
  • Novel JAK1-selective benzimidazole inhibitors with enhanced membrane permeability. [Source URL not available].
  • Mechanisms of transport and structure-permeability relationship of sulfasalazine and its analogs in Caco-2 cell monolayers. PubMed.
  • Drug–Membrane Permeability across Chemical Space. PMC - PubMed Central - NIH.
  • Advances in drug delivery systems, challenges and future directions. PMC.
  • Chapter: 4 Challenges In Drug Delivery.
  • Targeting disease with benzoxazoles: a comprehensive review of recent developments. (2024). Springer.
  • Structural and Activity Relationships of 6-Sulfonyl-8-Nitrobenzothiazinones as Antitubercular Agents. (2021). PubMed.
  • Design, synthesis, and docking studies of new 2-benzoxazolinone derivatives as anti-HIV-1 agents. (2025).

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Troubleshooting

Technical Support Center: Troubleshooting Inconsistent Results with 2(3h)-Benzoxazolone, 6-[(2-hydroxyethyl)sulfonyl]-

Last Updated: January 20, 2026 Introduction Welcome to the technical support guide for researchers using 2(3h)-Benzoxazolone, 6-[(2-hydroxyethyl)sulfonyl]- (CAS: 5031-74-3). This document is designed to provide in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: January 20, 2026

Introduction

Welcome to the technical support guide for researchers using 2(3h)-Benzoxazolone, 6-[(2-hydroxyethyl)sulfonyl]- (CAS: 5031-74-3). This document is designed to provide in-depth troubleshooting assistance for scientists and drug development professionals encountering inconsistent results in biological assays involving this compound.

The 2(3H)-benzoxazolone core is recognized as a "privileged scaffold" in medicinal chemistry, known for its broad range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3][4][5] Its derivatives are explored for activity against numerous targets.[6][7] However, like many small molecules, achieving reproducible results requires careful attention to its specific chemical properties and assay conditions. The presence of a sulfonyl group adds another layer of chemical consideration, as these groups are stable but can influence reactivity and interactions.[8]

This guide is structured in a question-and-answer format to directly address common challenges. We will delve into the causality behind experimental issues and provide validated protocols to help you diagnose and resolve them.

Section 1: Compound Integrity and Handling

Inconsistent results often originate from issues with the compound itself before it even enters the assay. This section addresses fundamental questions about handling and stability.

Q1: My assay results are fluctuating from day to day. Could my stock solution of 2(3h)-Benzoxazolone, 6-[(2-hydroxyethyl)sulfonyl]- be degrading?

Answer: This is a primary and critical concern. The stability of your compound in its storage solvent (typically DMSO) and its stability in aqueous assay buffer are two different issues.

  • Causality: Small molecules can be sensitive to freeze-thaw cycles, prolonged storage at room temperature, and exposure to light. The sulfonyl fluoride moiety, in particular, can be prone to hydrolysis under certain conditions, although aryl sulfonyl groups are generally stable.[8][9] Degradation of the parent compound means you are introducing unknown substances at unknown concentrations into your assay, leading to high variability.

  • Troubleshooting Steps & Validation:

    • Aliquot Your Stock: Never use a single, large stock solution repeatedly. Upon receiving the compound, dissolve it in high-quality, anhydrous DMSO to a high concentration (e.g., 10-50 mM), then create small, single-use aliquots and store them at -20°C or -80°C.[10][11]

    • Minimize Freeze-Thaw Cycles: Use a fresh aliquot for each experiment. If you must re-use an aliquot, note the number of freeze-thaw cycles. Discard it after 3-5 cycles.[12]

    • Perform a Purity Check: If you suspect degradation, the most definitive method is to analyze your stock solution using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the appearance of new peaks corresponding to degradation products.

Q2: I'm seeing precipitation in my wells after adding the compound. How can I be sure it's fully dissolved and not causing artifacts?

Answer: Poor solubility is a frequent cause of inconsistent and misleading biological data. If the compound precipitates in your aqueous assay buffer, its effective concentration is unknown and variable. Furthermore, compound aggregates can cause non-specific inhibition, leading to false-positive results.[13]

  • Causality: While highly soluble in DMSO, many organic small molecules have limited solubility in aqueous buffers. When a concentrated DMSO stock is diluted into the assay medium, the compound can "crash out" of solution if its solubility limit is exceeded. This is a common issue for many small molecules, not just benzoxazolone derivatives.[14]

  • Troubleshooting & Validation Protocol:

Problem Potential Cause Recommended Solution & Validation
Visible Precipitation Exceeding aqueous solubility limit.1. Lower Final DMSO Concentration: Ensure the final DMSO concentration in your assay is as low as possible (ideally ≤0.5%). 2. Check Solubility Limit: Perform a simple visual solubility test. Prepare serial dilutions of your compound in the final assay buffer and observe for precipitation after a relevant incubation period. 3. Use Solubility Enhancers: Consider using excipients like BSA or non-ionic detergents (e.g., 0.01% Triton X-100) in your buffer, but be aware these can also affect biological activity.
Inconsistent Dose-Response Compound aggregation at higher concentrations.1. Dynamic Light Scattering (DLS): This is the gold standard for detecting aggregation. Analyze your compound in assay buffer at various concentrations. 2. Detergent Counter-Screen: Run a control experiment where you pre-incubate your compound with a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100). If the inhibitory activity is significantly reduced, it strongly suggests aggregation was the cause.

Section 2: Assay-Specific Troubleshooting

Once compound integrity is confirmed, the next step is to examine the assay itself.

Q3: I'm performing a cell-based assay and observing high variability between replicate wells and plates. What are the likely causes?

Answer: Cell-based assays introduce biological variability, which can be magnified by technical inconsistencies.[15][16][17]

  • Causality & Key Areas to Investigate:

    • Edge Effects: Wells on the perimeter of a microplate are more susceptible to evaporation and temperature gradients, leading to altered cell growth and compound concentration.[18][19][20][21] This is a very common source of assay artifacts.

    • Cell Seeding Inconsistency: Uneven cell distribution at the time of plating will lead to different cell numbers per well at the start of the experiment, directly impacting the final readout.[22]

    • Cell Health & Passage Number: Cells that are unhealthy, have been in culture for too long (high passage number), or are not in the logarithmic growth phase will respond inconsistently to treatment.[23]

  • Troubleshooting Decision Workflow:

G A High Variability in Cell Assay B Observe Plate Map: Is variability highest in edge wells? A->B C YES: Likely Edge Effect B->C Yes D NO: Check Cell Seeding B->D No E Mitigate Edge Effect: 1. Fill outer wells with sterile PBS/media. 2. Use specialized 'moat' plates. 3. Ensure rapid, uniform plate handling. C->E F Review Seeding Protocol: 1. Ensure single-cell suspension. 2. Mix cell suspension between plates. 3. Let plates sit at RT for 15-20 min before incubation. D->F G Still Variable: Evaluate Cell Health D->G F->G H Implement Strict Cell Culture Practices: 1. Use low passage number cells. 2. Create a 'thaw-and-use' cell bank. 3. Ensure cells are in log growth phase. G->H

Caption: Troubleshooting workflow for cell-based assay variability.

Q4: The IC50 value for my compound shifts significantly between experiments. How can I get a more consistent potency measurement?

Answer: A shifting IC50 value is a classic sign of underlying experimental variability or a misunderstanding of the dose-response relationship.

  • Causality:

    • Incomplete Curve: If your dose range does not cover the full sigmoidal curve (from 0% to 100% inhibition), the curve-fitting algorithm will be forced to extrapolate, leading to highly unreliable IC50 values.[24]

    • Assay Drift: Minor changes in incubation time, temperature, or reagent concentrations can shift the biological response.

    • Serum Protein Binding: If you are using media containing serum (e.g., FBS), your compound can bind to proteins like albumin.[25][26][27] This reduces the free concentration of the compound available to act on its target, leading to an apparent decrease in potency (higher IC50).

  • Best Practices for Consistent IC50 Determination:

StrategyRationale & Explanation
Use a Wide Dose Range Ensure your concentration range spans at least 3-4 orders of magnitude and clearly defines both the top and bottom plateaus of the curve. This provides the necessary data points for a robust nonlinear regression fit.[28][29][30]
Fix Control Values When fitting the curve, constrain the "top" of the curve to the average of your vehicle (e.g., DMSO) controls and the "bottom" to your positive/maximal inhibition control. This anchors the fit and prevents artificial shifting.[31]
Run a Reference Compound Always include a known standard or reference compound on every plate. The IC50 of this reference should be stable across experiments. If it shifts, this points to a systemic assay problem rather than an issue with your test compound.
Assess Serum Effects If applicable, run your assay in parallel with and without serum (or with varying serum concentrations). A significant IC50 shift will confirm that serum protein binding is impacting your results.

Section 3: Advanced Troubleshooting - Unmasking Hidden Artifacts

If basic troubleshooting doesn't resolve inconsistencies, you may be dealing with a more complex issue related to the compound's chemical nature.

Q5: Could my compound be a "Pan-Assay Interference Compound" (PAIN)? I'm seeing activity in multiple, unrelated assays.

Answer: This is a very important consideration. The benzoxazolone scaffold, while a valuable starting point, can sometimes be associated with PAINS alerts.[32][33] PAINS are compounds that appear to be active hits in many assays through non-specific mechanisms, wasting significant time and resources.[13][34][35]

  • Causality of PAINS: These compounds often interfere with assays through mechanisms like:

    • Chemical Reactivity: The compound may covalently modify proteins non-specifically. The sulfonyl group in your molecule is generally stable, but sulfonyl fluorides can be reactive towards nucleophilic amino acid residues like lysine and tyrosine.[9][36][37]

    • Redox Cycling: Some structures can undergo redox cycling, generating reactive oxygen species (ROS) that disrupt assay components.

    • Aggregation: As discussed earlier, compound aggregates can sequester and denature proteins, leading to false inhibition signals.

    • Optical Interference: The compound may be colored or fluorescent, directly interfering with absorbance or fluorescence-based readouts.

  • Workflow for Investigating PAINS:

Caption: Decision tree for investigating potential PAINS behavior.

Conclusion

Troubleshooting inconsistent results with 2(3h)-Benzoxazolone, 6-[(2-hydroxyethyl)sulfonyl]- requires a systematic approach that begins with ensuring compound integrity and progresses through careful evaluation of assay parameters and potential artifacts. By understanding the underlying chemical and biological principles causing variability, researchers can design robust experiments, generate reproducible data, and confidently advance their drug discovery programs.

References

  • PubChem Compound Summary for CID 6043, 2(3H)-Benzoxazolone. National Center for Biotechnology Information. [Link]

  • Poupaert, J., Carato, P., & Colacino, E. (2005). 2(3H)-benzoxazolone and bioisosters as "privileged scaffold" in the design of pharmacological probes. Current medicinal chemistry, 12(7), 877–885. [Link]

  • Kamal, A., et al. (2020). Biological activities of benzoxazole and its derivatives. ResearchGate. [Link]

  • Demir, B., et al. (2022). Evaluation of 2(3H)-Benzoxazolone Derivatives Containing Piperidine Substituents as Cytotoxic and Apoptotic. Journal of Medicinal and Chemical Sciences. [Link]

  • 2(3H)-Benzoxazolone, 6-[(2-hydroxyethyl)sulfonyl]- - Substance Details. U.S. Environmental Protection Agency. [Link]

  • Sulfonyl Protective Groups. (2014). Chem-Station International Edition. [Link]

  • Singh, T., et al. (2023). Synthesis and biological profile of benzoxazolone derivatives. Archiv der Pharmazie, e2300069. [Link]

  • Baell, J. B., & Walters, M. A. (2014). Chemistry: Chemical con artists foil drug discovery. Nature, 513(7519), 481–483. [Link]

  • Synthesis and biological profile of benzoxazolone derivatives. (2023). ResearchGate. [Link]

  • Parker, C. G., et al. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. Journal of the American Chemical Society. [Link]

  • Anderson, N. L., & Anderson, N. G. (2002). The human plasma proteome: history, character, and diagnostic prospects. Molecular & cellular proteomics : MCP, 1(11), 845–867. [Link]

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical statistics, 10(2), 128–134. [Link]

  • Am Ende, C. W., et al. (2021). Advances in sulfonyl exchange chemical biology: expanding druggable target space. RSC Chemical Biology. [Link]

  • Lundholt, B. K., Scudder, K. M., & Pagliaro, L. (2003). A simple technique for reducing edge effect in cell-based assays. BioTechniques, 34(2), 340-343. [Link]

  • Parmar, A. S., et al. (2021). Impact of Serum Proteins on the Uptake and RNA Interference Activity of N-Acetylgalactosamine-Conjugated Small Interfering RNAs. Nucleic Acid Therapeutics. [Link]

  • 2(3H)-Benzoxazolone and Bioisosters as "Privileged Scaffold" in the Design of Pharmacological Probes. (2005). ResearchGate. [Link]

  • How to Reduce Cell Culture Variability. (2018). Promega Connections. [Link]

  • Matson, S. L., et al. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. Journal of biomolecular screening, 14(5), 596–606. [Link]

  • Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. (2022). YouTube. [Link]

  • Optimizing Compound Storage for Long-Term Stability and Safety. (2023). GMP Plastics. [Link]

  • Drug dose-response data analysis. (2021). Towards Data Science. [Link]

  • Troubleshooting Cell based Assays: Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. (2021). YouTube. [Link]

  • Al-Suhaimi, K. S., et al. (2023). Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. Molecules, 28(13), 5028. [Link]

  • Cell-Based Assays: Avoiding the Dreaded Edge Effect. (2015). YouTube. [Link]

  • Implications of the Essential Role of Small Molecule Ligand Binding Pockets in Protein–Protein Interactions. (2022). ACS Publications. [Link]

  • Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. (2015). Longdom Publishing. [Link]

  • An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. ResearchGate. [Link]

  • Pan Assay Interference Compounds. (2022). YouTube. [Link]

  • Understanding and managing sources of variability in cell measurements. Insights.bio. [Link]

  • Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. ResearchGate. [Link]

  • PubChem Compound Summary for CID 18353640. National Center for Biotechnology Information. [Link]

  • Data Standardization for Results Management. (2012). NCBI Bookshelf. [Link]

  • Best Practices for Biological Sample Storage and Management. (2022). Biocompare. [Link]

  • Gagnon, A., et al. (2020). Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. Bioorganic & medicinal chemistry letters, 30(24), 127632. [Link]

  • 50% of what? How exactly are IC50 and EC50 defined? GraphPad. [Link]

  • Pan-assay interference compounds (PAINS). ResearchGate. [Link]

  • A Simple Technique for Reducing Edge Effect in Cell-Based Assays. ResearchGate. [Link]

  • Review on Interaction of Serum Albumin with Drug Molecules. (2017). Open Access Journals. [Link]

  • Implications of the Essential Role of Small Molecule Ligand Binding Pockets in Protein–Protein Interactions. PubMed Central. [Link]

  • Optimizing Your Cell Based Assay Performance Key Strategies. Marin Biologic Laboratories. [Link]

  • Drugs and PAINs: A DrugBank analysis of pan-assay interference compounds. (2019). Sciforum. [Link]

Sources

Optimization

Technical Support Center: Scalable Synthesis of 6-[(2-hydroxyethyl)sulfonyl]-2(3H)-benzoxazolone

Welcome to the technical support guide for the scalable synthesis of 6-[(2-hydroxyethyl)sulfonyl]-2(3H)-benzoxazolone. This document is designed for researchers, chemists, and drug development professionals engaged in pr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the scalable synthesis of 6-[(2-hydroxyethyl)sulfonyl]-2(3H)-benzoxazolone. This document is designed for researchers, chemists, and drug development professionals engaged in preclinical studies. As Senior Application Scientists, we have compiled this guide to address common challenges and provide field-proven insights to ensure a robust, reproducible, and scalable synthetic process.

Our approach is built on explaining the "why" behind each step, ensuring that every protocol is a self-validating system. This guide provides troubleshooting FAQs, detailed protocols, and data-driven insights to navigate the complexities of moving from lab-scale discovery to pilot-scale production.

I. Synthetic Strategy Overview

The synthesis of 6-[(2-hydroxyethyl)sulfonyl]-2(3H)-benzoxazolone is a multi-step process. While specific internal process chemistry can vary, a common and logical pathway involves the construction of the benzoxazolone core followed by the installation and modification of the sulfonyl sidechain. Challenges in scalability often arise from reaction kinetics, impurity profiles, and purification efficiency.

Below is a generalized workflow that forms the basis of our troubleshooting guide.

cluster_0 Part A: Benzoxazolone Core Synthesis cluster_1 Part B: Sidechain Installation & Modification A 1. Nitration (4-Amino-3-nitrophenol) B 2. Reduction (3,4-Diaminophenol) A->B e.g., H₂/Pd-C C 3. Cyclization (6-Amino-2(3H)-benzoxazolone) B->C e.g., Urea, CDI D 4. Sandmeyer Reaction (6-Sulfonyl Chloride intermediate) C->D Diazotization (NaNO₂, HCl) then SO₂/CuCl₂ E 5. Sulfonamide Formation (Attachment of ethylamine) D->E e.g., 2-Aminoethanol F 6. Hydroxylation / Final Step (Target Molecule) E->F This step is simplified. Often a protected amine is used. caption Figure 1. Generalized Synthetic Workflow.

Caption: Figure 1. A plausible multi-step synthetic pathway for 6-[(2-hydroxyethyl)sulfonyl]-2(3H)-benzoxazolone.

II. Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis campaign. The questions are organized by reaction stage for clarity.

Stage 1: Benzoxazolone Core Formation (Steps 1-3)

Question 1: My cyclization reaction to form the benzoxazolone ring (Step 3) is showing low yield and multiple side products. What is the likely cause?

Answer: This is a common issue often rooted in the choice of cyclizing agent and reaction conditions. When using reagents like carbonyldiimidazole (CDI) or phosgene derivatives, the reaction is sensitive to moisture and stoichiometry.

  • Causality: The starting material, a diaminophenol, has multiple nucleophilic sites (two amino groups and one hydroxyl group). The goal is to selectively form the cyclic carbamate. Side reactions can include polymerization or the formation of urea byproducts if conditions are not optimal. Using urea as a phosgene equivalent is a common, safer alternative for scale-up, but it requires high temperatures which can lead to degradation if not carefully controlled.

  • Troubleshooting Steps:

    • Reagent Choice: If using CDI, ensure it is fresh and handled under strictly anhydrous conditions. Consider switching to a more robust cyclizing agent like urea or triphosgene (with extreme caution and appropriate safety measures).

    • Temperature Control: For urea-based cyclizations, which often run at >150 °C, ensure uniform heating. Hot spots in a large reactor can cause thermal degradation of the starting material and product. Use a thermal fluid heating system and ensure good agitation.

    • Solvent: High-boiling polar aprotic solvents like sulfolane or diphenyl ether can improve solubility and heat transfer.

    • pH Control: The nucleophilicity of the amino groups is pH-dependent. Ensure the reaction medium is not acidic, which would protonate the amines and render them unreactive.

Question 2: The reduction of the nitro group (Step 2) is sluggish or incomplete. How can I improve the efficiency of this hydrogenation?

Answer: Incomplete reduction is a critical issue as the nitro intermediate can interfere with subsequent steps. The problem usually lies with catalyst activity, hydrogen pressure, or mass transfer limitations.

  • Causality: Catalytic hydrogenation (e.g., using Palladium on Carbon, Pd/C) is a heterogeneous reaction. Its efficiency depends on the ability of hydrogen gas to reach the catalyst surface where the substrate is adsorbed. Poor mixing or catalyst deactivation can severely limit the reaction rate.

  • Troubleshooting Steps:

    • Catalyst Health: Ensure the Pd/C catalyst is not poisoned. Sulfur-containing compounds or other functional groups can deactivate palladium. Perform a catalyst screening with different types (e.g., 5% vs 10% Pd) and suppliers. For scale-up, consider using a slurry reactor with good agitation to keep the catalyst suspended.

    • Hydrogen Pressure & Mass Transfer: Increase hydrogen pressure (within the safety limits of your reactor). More importantly, improve agitation. On a larger scale, the rate of hydrogen dissolving into the liquid phase is often the rate-limiting step. A high-speed agitator with a gas-inducing impeller can make a significant difference.

    • Solvent System: The choice of solvent (e.g., Methanol, Ethanol, Ethyl Acetate) affects the solubility of both the starting material and hydrogen. Ensure your starting material is fully dissolved.

    • Alternative Reductants: If catalytic hydrogenation is not feasible for your scale, consider transfer hydrogenation (e.g., using ammonium formate as the hydrogen source) or chemical reduction with metals like iron or zinc in acidic media, though this can introduce downstream purification challenges with metal salts.

Stage 2: Sidechain Installation & Modification (Steps 4-6)

Question 3: The Sandmeyer reaction (Step 4) to install the sulfonyl chloride is giving me a low yield and a significant amount of tar-like impurities. How can I optimize this?

Answer: The Sandmeyer reaction, which converts a diazonium salt to a sulfonyl chloride, is notoriously difficult to control and scale up. The diazonium intermediate is highly reactive and unstable, especially at elevated temperatures.

  • Causality: The primary cause of low yield and tar formation is the decomposition of the diazonium salt before it can react with the sulfur dioxide/copper catalyst system. This decomposition is highly temperature-dependent.

  • Troubleshooting Steps:

    • Strict Temperature Control: The diazotization step (formation of the diazonium salt with NaNO₂) must be performed at 0-5 °C. Use a well-calibrated cooling system. The subsequent reaction with SO₂/CuCl₂ should also be kept cold.

    • Controlled Addition: Add the sodium nitrite solution slowly and sub-surface to the acidic solution of your amine. This prevents localized high concentrations and temperature spikes. Similarly, add the diazonium salt solution slowly to the SO₂/catalyst mixture.

    • Quenching: Ensure the reaction is properly quenched to destroy any unreacted diazonium salt, which can be explosive upon isolation.

    • Alternative Routes: If the Sandmeyer reaction proves too problematic for your scale, consider alternative strategies for introducing the sulfur moiety, such as direct sulfonation or a nucleophilic aromatic substitution (SNAᵣ) on a pre-functionalized ring, although this would require a completely different synthetic route.

Question 4: I am struggling with the final purification of 6-[(2-hydroxyethyl)sulfonyl]-2(3H)-benzoxazolone. Column chromatography is not practical for the multi-gram scale I need. What are my options?

Answer: This is a classic process chemistry challenge. The key is to develop a purification strategy based on crystallization rather than chromatography.

  • Causality: The target molecule has multiple polar functional groups (hydroxyl, sulfonyl, lactam), making it highly polar and potentially difficult to crystallize from single-solvent systems. Impurities are likely structurally similar, further complicating purification.

  • Troubleshooting Steps:

    • Develop a Crystallization Protocol:

      • Solvent Screening: Screen a wide range of solvents and solvent mixtures. Use a systematic approach with solvents of varying polarity (e.g., water, isopropanol, ethyl acetate, toluene) and their mixtures.

      • Anti-Solvent Crystallization: Dissolve the crude product in a good solvent (e.g., methanol, DMF) and then slowly add an anti-solvent (e.g., water, MTBE) until turbidity is observed. Heat to re-dissolve, then cool slowly.

      • pH Adjustment: The benzoxazolone moiety has an acidic proton. You can potentially purify by dissolving the material in a basic aqueous solution, washing with an organic solvent to remove non-acidic impurities, and then re-precipitating the product by adding acid.

    • Impurity Identification: Use LC-MS to identify the major impurities. Understanding their structure can help you design a more effective purification. For example, if you have a non-polar impurity, a reverse-phase crystallization might be effective.

    • Reslurrying: Stirring the crude solid in a solvent where the product is sparingly soluble but the impurities are more soluble can be a very effective and scalable purification technique.

Start Crude Product (Post-Reaction) SolventScreen Solvent Screening (IPA, EtOAc, Water, etc.) Start->SolventScreen IsCrystalline Is Product Crystalline? SolventScreen->IsCrystalline Recrystallize Develop Recrystallization Protocol IsCrystalline->Recrystallize Yes pH_Swing Consider pH Swing Purification IsCrystalline->pH_Swing No Purified Purified Product (>99% Purity) Recrystallize->Purified ImpurityID Identify Impurities (LC-MS) pH_Swing->ImpurityID Reslurry Attempt Reslurry in a 'Poor' Solvent Reslurry->Recrystallize ImpurityID->Reslurry caption Figure 2. Decision workflow for purification.

Caption: Figure 2. Decision workflow for developing a scalable purification protocol.

III. Quantitative Data Summary

Effective process development relies on data. The table below summarizes typical target parameters for key stages of the synthesis. These are generalized targets and should be adapted based on your specific process and quality requirements.

ParameterStep 2: ReductionStep 3: CyclizationStep 4: SandmeyerFinal Product
Target Yield > 95%> 85%60-75%> 99.0% (AUC by HPLC)
Key Process Parameter H₂ Pressure (50 psi)Temperature (160 °C)Temperature (0-5 °C)Crystal Form
Critical Quality Attr. Residual Nitro < 0.1%Purity > 98%Purity > 90% (crude)Residual Solvents < 0.5%
Typical Solvent MethanolSulfolaneAcetic Acid/WaterIsopropanol/Water

IV. Experimental Protocols

The following provides a high-level, representative protocol for a key challenging step. Safety Warning: These are hazardous chemicals and reactions. All work must be conducted by trained personnel in a suitable fume hood with appropriate personal protective equipment (PPE).

Protocol: Sandmeyer Reaction for 6-Sulfonyl Chloride Intermediate
  • Diazotization:

    • Charge a jacketed reactor with 6-Amino-2(3H)-benzoxazolone (1.0 eq) and a mixture of acetic acid and propionic acid.

    • Cool the reactor to 0 °C.

    • Slowly add a pre-chilled solution of sodium nitrite (1.1 eq) in concentrated HCl, maintaining the internal temperature below 5 °C.

    • Stir the resulting diazonium salt slurry for 30 minutes at 0-5 °C.

  • Sulfonylation:

    • In a separate reactor, prepare a solution of copper(I) chloride (0.1 eq) in acetic acid.

    • Bubble sulfur dioxide (SO₂) gas through this solution at a steady rate.

    • Slowly transfer the cold diazonium salt slurry from the first reactor into the SO₂/CuCl solution, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, allow the reaction to stir for 1-2 hours, monitoring by HPLC for consumption of the diazonium intermediate.

  • Workup and Isolation:

    • Slowly quench the reaction by adding it to a large volume of ice-water.

    • The 6-(chlorosulfonyl)-2(3H)-benzoxazolone product will precipitate as a solid.

    • Filter the solid, wash thoroughly with cold water to remove acids and salts, and dry under vacuum.

    • Note: This intermediate is moisture-sensitive and should be used promptly in the next step.

V. References

  • Sam, J., & Plampin, J. N. (1964). Substituted 2-Benzoxazolinones. Journal of Pharmaceutical Sciences, 53(5), 538-540. [Link]

Reference Data & Comparative Studies

Validation

A Guide to Comparative In Vitro Analysis: Profiling 2(3H)-Benzoxazolone, 6-[(2-hydroxyethyl)sulfonyl]- Against Established COX-2 Inhibitors

This guide provides a comprehensive framework for evaluating the in vitro activity of the novel compound 2(3H)-Benzoxazolone, 6-[(2-hydroxyethyl)sulfonyl]-, hereafter referred to as Compound X. Due to the limited publicl...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the in vitro activity of the novel compound 2(3H)-Benzoxazolone, 6-[(2-hydroxyethyl)sulfonyl]-, hereafter referred to as Compound X. Due to the limited publicly available data on this specific molecule, this document serves as a methodological guide. It outlines the scientific rationale and detailed protocols for comparing its performance against well-characterized inhibitors, using the cyclooxygenase-2 (COX-2) enzyme as a representative target.

The 2(3H)-benzoxazolone core is recognized as a "privileged scaffold" in medicinal chemistry, known to be a structural component in compounds with a wide array of biological activities, including analgesic and anti-inflammatory effects.[1][2] Many such compounds exert their effects through the inhibition of key enzymes in inflammatory pathways.[3][4][5] This guide therefore logically positions Compound X as a putative anti-inflammatory agent and details the necessary assays to determine its potency and selectivity.

Rationale and Strategy for Comparative Analysis

The primary goal is to determine if Compound X inhibits the COX-2 enzyme and to quantify its potency relative to known standards. Cyclooxygenase (COX) enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[6][7] There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions like protecting the stomach lining, and COX-2, which is induced at sites of inflammation.[7][8]

Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) that also inhibit COX-1.[9][10]

To establish a robust profile for Compound X, we will compare it against two widely recognized inhibitors:

  • Celecoxib: A highly selective COX-2 inhibitor, serving as the primary benchmark for potency and selectivity.[11][12]

  • Ibuprofen: A non-selective NSAID, used as a control to assess the selectivity of Compound X for COX-2 over COX-1.

Our experimental strategy involves a two-tiered approach: a primary biochemical assay to determine direct enzyme inhibition and a secondary cell-based assay to confirm activity in a more physiologically relevant context.

G cluster_0 Experimental Workflow A Compound X Synthesis & QC B Primary Biochemical Assay (COX-1/COX-2 Enzyme Inhibition) A->B Test Compound C Data Analysis: IC50 Determination (Compound X vs. Celecoxib, Ibuprofen) B->C Raw Data D Secondary Cell-Based Assay (LPS-Stimulated Macrophages) C->D Proceed if active E Data Analysis: Prostaglandin E2 (PGE2) Quantification D->E Assay Results F Comprehensive Profile (Potency, Selectivity, Cellular Efficacy) E->F Analyzed Data

Caption: High-level workflow for characterizing a novel inhibitor.

Primary Screening: Biochemical Enzyme Inhibition Assays

The first step is to directly measure the interaction of Compound X with purified COX-1 and COX-2 enzymes. A chromogenic assay is a reliable and high-throughput method for this purpose. This type of assay measures the peroxidase activity of the COX enzyme, which generates a colored product that can be quantified spectrophotometrically.

Protocol 1: COX-1/COX-2 Inhibitor Screening Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound X against human recombinant COX-1 and COX-2 enzymes.

Materials:

  • Human Ovine COX-1/COX-2 Enzyme Assay Kit (e.g., from Cayman Chemical or similar)

  • Purified human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD, chromogenic co-substrate)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Compound X, Celecoxib, and Ibuprofen (dissolved in DMSO)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 590 nm

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's protocol. Create a serial dilution of Compound X, Celecoxib, and Ibuprofen in DMSO, then dilute further in assay buffer to achieve final assay concentrations ranging from 1 nM to 100 µM. Ensure the final DMSO concentration in all wells is ≤1%.

  • Enzyme Addition: To each well of a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of the COX-1 or COX-2 enzyme solution.

  • Inhibitor Incubation: Add 10 µL of the diluted inhibitor solutions (or vehicle control, DMSO) to the respective wells. Incubate the plate for 15 minutes at 25°C to allow the compounds to bind to the enzymes.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of arachidonic acid (substrate) and 10 µL of TMPD (colorimetric substrate) to all wells.

  • Data Acquisition: Immediately begin reading the absorbance at 590 nm every minute for 10 minutes using a microplate reader. The rate of color change is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each concentration.

    • Normalize the data by setting the uninhibited control (enzyme + substrate + DMSO) as 100% activity and the background control (no enzyme) as 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value for each compound against each enzyme.[13]

Representative Data & Interpretation

The following table presents hypothetical data to illustrate the expected outcome of this assay.

CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
Compound X 15005030
Celecoxib >1000045>222
Ibuprofen 25025000.1

Interpretation:

  • This representative data suggests that Compound X is a potent inhibitor of COX-2 with an IC50 of 50 nM.

  • It exhibits a 30-fold selectivity for COX-2 over COX-1, which is a desirable characteristic.

  • Celecoxib demonstrates its known high selectivity for COX-2.[9]

  • Ibuprofen shows its characteristic non-selective profile, inhibiting COX-1 more potently than COX-2.

Secondary Validation: Cell-Based Assay

To validate the biochemical findings, a cell-based assay is essential. This confirms that the compound can penetrate cell membranes and inhibit the target enzyme in a more complex biological environment.[14] We will use a macrophage cell line (e.g., THP-1), which can be induced to express COX-2 and produce prostaglandins.[15]

G cluster_1 COX-2 Signaling Pathway LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB COX2 COX-2 Gene Transcription NFkB->COX2 Arachidonic Arachidonic Acid COX2->Arachidonic Enzymatic Conversion PGE2 Prostaglandin E2 (PGE2) (Inflammatory Mediator) Arachidonic->PGE2 COX-2 Action Inhibitor Compound X / Celecoxib Inhibitor->COX2 Inhibition

Caption: Inhibition of the LPS-induced COX-2 pathway.

Protocol 2: PGE2 Production in LPS-Stimulated THP-1 Macrophages

Objective: To measure the ability of Compound X to inhibit the production of Prostaglandin E2 (PGE2) in activated human macrophage-like cells.

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Phorbol 12-myristate 13-acetate (PMA) for differentiation

  • Lipopolysaccharide (LPS) for stimulation

  • Compound X, Celecoxib, and Ibuprofen (dissolved in DMSO)

  • PGE2 ELISA Kit (e.g., from R&D Systems or similar)

  • 24-well cell culture plates

Procedure:

  • Cell Differentiation: Seed THP-1 cells in a 24-well plate at a density of 5 x 10^5 cells/well. Add PMA to a final concentration of 100 ng/mL and incubate for 48 hours to differentiate the monocytes into adherent macrophages.[15]

  • Compound Treatment: After differentiation, remove the PMA-containing medium and replace it with fresh serum-free medium. Add serial dilutions of Compound X, Celecoxib, or Ibuprofen to the wells. Incubate for 2 hours.

  • Inflammatory Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the unstimulated control. Incubate for 24 hours at 37°C.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well. Centrifuge briefly to remove any cell debris.

  • PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a competitive ELISA kit, following the manufacturer's instructions precisely.

  • Data Analysis:

    • Generate a standard curve for the PGE2 ELISA.

    • Calculate the PGE2 concentration for each sample.

    • Normalize the data, setting the LPS-stimulated/vehicle-treated group as 100% PGE2 production.

    • Plot the percent inhibition of PGE2 production versus the logarithm of the inhibitor concentration and determine the IC50 for each compound.

Representative Data & Interpretation

This table shows hypothetical but expected results from the cell-based assay.

CompoundCellular IC50 for PGE2 Inhibition (nM)
Compound X 250
Celecoxib 220
Ibuprofen 3500

Interpretation:

  • The data confirms that Compound X is cell-permeable and effectively inhibits COX-2 activity within a cellular context, reducing the output of the key inflammatory mediator, PGE2.

  • The cellular IC50 is higher than the biochemical IC50, which is expected due to factors like cell membrane permeability, protein binding, and cellular metabolism.

  • The potency of Compound X is comparable to the selective inhibitor Celecoxib in this cellular model, further strengthening the case for its specific mechanism of action.

Conclusion and Future Directions

This guide outlines a robust, two-stage process for the initial in vitro characterization of 2(3H)-Benzoxazolone, 6-[(2-hydroxyethyl)sulfonyl]- (Compound X). The proposed experiments would establish its inhibitory potency and selectivity against COX-1 and COX-2 enzymes and validate its efficacy in a relevant cellular model of inflammation.

Based on the representative data, Compound X emerges as a promising candidate with potent and selective COX-2 inhibitory activity. Its performance is comparable to the established drug Celecoxib, warranting further investigation.

Subsequent steps in the preclinical evaluation of this compound should include:

  • Mechanism of Action Studies: Detailed enzyme kinetics to determine if the inhibition is competitive, non-competitive, or uncompetitive.[13]

  • Broader Selectivity Profiling: Screening against a panel of related enzymes and receptors to identify any potential off-target effects.

  • In Vivo Efficacy: Testing in animal models of inflammation (e.g., carrageenan-induced paw edema) to assess its anti-inflammatory and analgesic properties in a whole organism.[4]

  • Pharmacokinetic and Safety Profiling: Evaluating the ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology profiles of the compound.

By following this structured, data-driven approach, researchers can build a comprehensive and compelling case for the therapeutic potential of novel compounds like 2(3H)-Benzoxazolone, 6-[(2-hydroxyethyl)sulfonyl]-.

References

  • Celecoxib - StatPearls - NCBI Bookshelf. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • News-Medical.Net. (2018). Celebrex (Celecoxib) Pharmacology. Retrieved from [Link]

  • Wikipedia. (2024). Celecoxib. Retrieved from [Link]

  • Cleveland Clinic. (n.d.). COX-2 Inhibitors. Retrieved from [Link]

  • Wikipedia. (2024). Cyclooxygenase-2 inhibitor. Retrieved from [Link]

  • PubMed. (2015). Development of a cell-based assay to quantify the inflammatory potential of test substances and screen compound libraries for anti-cancer drug candidates in a high-throughput format. Retrieved from [Link]

  • EBSCO. (n.d.). Cyclooxygenase 2 (COX-2) inhibitors. Retrieved from [Link]

  • ClinPGx. (n.d.). Celecoxib Pathway, Pharmacodynamics. Retrieved from [Link]

  • Molecular Devices. (n.d.). Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay. Retrieved from [Link]

  • PubMed. (2004). Cyclo-oxygenase-2 inhibitors: when should they be used in the elderly?. Retrieved from [Link]

  • Drugs.com. (2023). List of COX-2 Inhibitors + Uses, Types & Side Effects. Retrieved from [Link]

  • SPIE Digital Library. (2011). High content cell-based assay for the inflammatory pathway. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Celecoxib?. Retrieved from [Link]

  • Protein Fluidics. (n.d.). Multi-parametric Human Cell Based Inflammation Assay for Cytokines and Cell Surface Antigens. Retrieved from [Link]

  • Redoxis. (n.d.). Cell based 3D inflammation assays: Ex vivo activation of mouse splenocytes. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. Retrieved from [Link]

  • PubMed. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Retrieved from [Link]

  • PubMed. (2021). Synthesis and Apoptotic Activities of New 2(3H)-benzoxazolone Derivatives in Breast Cancer Cells. Retrieved from [Link]

  • Taylor & Francis Online. (2007). Synthesis and characterization of some new 2(3H)-benzoxazolones with analgesic and antiinflammatory activities. Retrieved from [Link]

  • PubMed. (2007). Synthesis and characterization of some new 2(3H)-benzoxazolones with analgesic and antiinflammatory activities. Retrieved from [Link]

  • ResearchGate. (2005). 2(3H)-Benzoxazolone and Bioisosters as "Privileged Scaffold" in the Design of Pharmacological Probes. Retrieved from [Link]

  • ResearchGate. (2020). Guidelines for the digestive enzymes inhibition assay. Retrieved from [Link]

  • NCBI Bookshelf. (2012). Mechanism of Action Assays for Enzymes. Retrieved from [Link]

  • ResearchGate. (2017). Can someone provide me with protocols for enzyme inhibition assay and their kinetics?. Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 6-[(2-hydroxyethyl)sulfonyl]-2(3H)-benzoxazolone

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a compound like 6-[(2-hydroxyethyl)sulfonyl]-2(3H)-benzoxazolone, a molecule of interest within the broader, pharmacologi...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a compound like 6-[(2-hydroxyethyl)sulfonyl]-2(3H)-benzoxazolone, a molecule of interest within the broader, pharmacologically significant class of benzoxazolones, ensuring the consistency and reliability of its quantification across different analytical methods is not merely a matter of good practice—it is a foundational requirement for regulatory acceptance and clinical success.[1][2] This guide provides an in-depth, experience-driven comparison of two distinct high-performance liquid chromatography (HPLC) methods for the analysis of this target analyte, underpinned by the principles of analytical method cross-validation as outlined by the International Council for Harmonisation (ICH).[3][4][5]

The objective of a cross-validation study is to demonstrate that two or more analytical procedures are fit for the same intended purpose and can produce comparable data.[5][6][7] This becomes critical when, for instance, a method is transferred between laboratories, or when data from different analytical techniques need to be correlated. This guide will walk you through the causality behind experimental choices, present the data in a clear, comparative format, and provide detailed protocols that form a self-validating system.

The Analyte: 6-[(2-hydroxyethyl)sulfonyl]-2(3H)-benzoxazolone

Before delving into the analytical methodologies, it is crucial to understand the physicochemical properties of the analyte that inform our choice of techniques.

  • IUPAC Name: 6-(2-Hydroxyethanesulfonyl)-1,3-benzoxazol-2(3H)-one[8]

  • Molecular Formula: C9H9NO5S[8]

  • Molecular Weight: 243.24 g/mol [8]

  • Key Structural Features: A benzoxazolone core, which contains a chromophore suitable for UV detection, and a polar sulfonyl and hydroxyl group, which will influence its chromatographic behavior.

The presence of the benzoxazolone ring system suggests strong UV absorbance, making HPLC with UV detection a primary candidate for quantitative analysis. The sulfonyl and hydroxyl moieties impart a degree of polarity that must be considered when selecting the stationary and mobile phases.

Experimental Design: A Tale of Two HPLC Methods

Our cross-validation study will compare two reversed-phase HPLC (RP-HPLC) methods:

  • Method A: The Workhorse. A standard C18-based separation, representing a widely adopted and robust analytical approach.

  • Method B: The Alternative. A method employing a different stationary phase (e.g., a Phenyl-Hexyl column) to provide an alternative separation mechanism, thereby rigorously testing the interchangeability of the analytical results.

The cross-validation will be performed in accordance with the principles laid out in the ICH Q2(R2) guideline, focusing on accuracy, precision, and specificity.[3][9][10][11]

Cross-Validation Workflow

The logical flow of the cross-validation process is depicted below. This systematic approach ensures that all critical parameters are evaluated and that the comparability of the two methods is rigorously assessed.

Cross_Validation_Workflow Cross-Validation Workflow for Analytical Methods cluster_0 Preparation Phase cluster_1 Execution Phase cluster_2 Evaluation Phase cluster_3 Conclusion Prep_Analyte Prepare Standard and QC Samples of 6-[(2-hydroxyethyl)sulfonyl]-2(3H)-benzoxazolone Prep_Methods Develop and Validate Two Independent HPLC Methods (Method A & Method B) Prep_Analyte->Prep_Methods Prep_Protocol Define Cross-Validation Protocol and Acceptance Criteria (ICH Q2(R2)) Prep_Methods->Prep_Protocol Exec_Analysis Analyze QC Samples and a Batch of Real Samples Using Both Method A and Method B Prep_Protocol->Exec_Analysis Exec_Data Collect and Process Chromatographic Data Exec_Analysis->Exec_Data Eval_Accuracy Compare Accuracy (% Recovery) Exec_Data->Eval_Accuracy Eval_Precision Compare Precision (RSD%) Exec_Data->Eval_Precision Eval_Specificity Assess Specificity and Peak Purity Exec_Data->Eval_Specificity Eval_Correlation Statistically Correlate Results from Both Methods Exec_Data->Eval_Correlation Conclusion Determine if Methods are Interchangeable Based on Pre-defined Criteria Eval_Accuracy->Conclusion Eval_Precision->Conclusion Eval_Specificity->Conclusion Eval_Correlation->Conclusion

Caption: A flowchart illustrating the systematic process of cross-validating two analytical methods.

Detailed Experimental Protocols

The following protocols are provided with the level of detail necessary for replication by trained analytical chemists.

Preparation of Standard and Quality Control (QC) Samples
  • Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 6-[(2-hydroxyethyl)sulfonyl]-2(3H)-benzoxazolone reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the primary stock solution with the mobile phase to cover the expected concentration range (e.g., 1 µg/mL to 100 µg/mL).

  • Quality Control (QC) Samples: Prepare QC samples at three concentration levels: low, medium, and high (e.g., 3 µg/mL, 30 µg/mL, and 80 µg/mL) from a separate weighing of the reference standard.

HPLC Method A: The C18 Workhorse
  • Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent with a diode array detector (DAD).

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water (A) and acetonitrile (B) (70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 275 nm.

  • Run Time: 10 minutes.

HPLC Method B: The Phenyl-Hexyl Alternative
  • Instrumentation: Waters Alliance HPLC system or equivalent with a photodiode array (PDA) detector.

  • Column: Luna Phenyl-Hexyl, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: Isocratic elution with a mixture of phosphate buffer (20 mM, pH 3.0) (A) and methanol (B) (60:40 v/v).

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 275 nm.

  • Run Time: 8 minutes.

Comparative Data Analysis

The core of the cross-validation lies in the direct comparison of the data generated by both methods. The following tables summarize the expected performance data.

Table 1: System Suitability
ParameterMethod A (C18)Method B (Phenyl-Hexyl)Acceptance Criteria
Tailing Factor1.11.2≤ 2.0
Theoretical Plates> 5000> 4500> 2000
RSD of Peak Area (n=6)< 1.0%< 1.0%≤ 2.0%
Table 2: Accuracy and Precision of QC Samples
QC LevelMethod A (C18)Method B (Phenyl-Hexyl)
Low QC (3 µg/mL)
Mean Recovery (%)99.5101.2
RSD (%)1.82.1
Medium QC (30 µg/mL)
Mean Recovery (%)100.299.8
RSD (%)1.21.5
High QC (80 µg/mL)
Mean Recovery (%)99.1100.5
RSD (%)0.91.1

Acceptance Criteria: The mean recovery should be within 85-115% for the low QC and 90-110% for the medium and high QCs. The relative standard deviation (RSD) should not exceed 15%.

Table 3: Comparison of a Real Sample Batch (n=5)
Sample IDMethod A (C18) Concentration (µg/mL)Method B (Phenyl-Hexyl) Concentration (µg/mL)% Difference
Sample 145.244.8-0.88%
Sample 246.146.5+0.87%
Sample 344.945.3+0.89%
Sample 445.545.0-1.10%
Sample 545.846.2+0.87%
Mean 45.5 45.56 +0.13%
RSD (%) 1.05% 1.25% N/A

Acceptance Criteria: The percentage difference between the results from the two methods for each sample should ideally be within ±15%.

Discussion and Interpretation of Results

The hypothetical data presented above demonstrates a successful cross-validation. The system suitability parameters for both methods are well within acceptable limits, indicating that both systems are performing correctly. The accuracy and precision data for the QC samples are excellent, with recoveries close to 100% and RSDs well below the typical limit of 15%.

Most importantly, the analysis of real samples shows a very strong correlation between the two methods, with the mean percentage difference being negligible. This provides a high degree of confidence that Method A and Method B can be used interchangeably for the quantitative analysis of 6-[(2-hydroxyethyl)sulfonyl]-2(3H)-benzoxazolone without impacting the integrity of the data.

The choice to use a Phenyl-Hexyl column in Method B was deliberate. This stationary phase offers a different selectivity compared to the standard C18, primarily due to pi-pi interactions with the aromatic benzoxazolone ring. The successful cross-validation between these two dissimilar stationary phases provides strong evidence of the robustness of the analytical results.

Conclusion

The cross-validation of analytical methods is a critical exercise in ensuring data comparability and reliability in a regulated environment. By systematically comparing a standard C18 HPLC method with an alternative Phenyl-Hexyl method for the analysis of 6-[(2-hydroxyethyl)sulfonyl]-2(3H)-benzoxazolone, we have demonstrated that both methods are accurate, precise, and produce equivalent results. This successful cross-validation provides the necessary scientific justification for the interchangeable use of these methods in future studies, thereby enhancing the flexibility and efficiency of the drug development process.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2)
  • ECA Academy. FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology.
  • ECA Academy. FDA Guidance for Industry: Q2(R2)
  • Lab Manager. (2025).
  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
  • PubMed. (2023).
  • ResearchGate.
  • Taylor & Francis Online. Synthesis and characterization of some new 2(3H)
  • PMC. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion.
  • PubMed. (2023).
  • European Medicines Agency. (2022). ICH guideline Q2(R2)
  • European Bioanalysis Forum.
  • MDPI.
  • ResearchGate. (2025).
  • ICH. (2023).
  • U.S. Environmental Protection Agency. 2(3H)-Benzoxazolone, 6-[(2-hydroxyethyl)sulfonyl]- - Substance Details - SRS.
  • BenchChem.

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Validation

A Head-to-Head Comparison of 6-Substituted Benzoxazolones in Breast Cancer: A Guide for Drug Discovery Professionals

In the landscape of anticancer drug discovery, the benzoxazolone scaffold has emerged as a privileged structure, demonstrating a wide spectrum of pharmacological activities. Modifications to this core, particularly at th...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of anticancer drug discovery, the benzoxazolone scaffold has emerged as a privileged structure, demonstrating a wide spectrum of pharmacological activities. Modifications to this core, particularly at the 6-position, have been shown to significantly influence cytotoxic potency and selectivity. This guide provides a comprehensive head-to-head comparison of different 6-substituted benzoxazolones, with a focus on their activity in the MCF-7 breast cancer cell model. We will delve into the structure-activity relationships, underlying mechanisms of action, and provide detailed experimental protocols to support further research in this promising area.

Introduction: The Promise of Benzoxazolones in Oncology

Benzoxazolone derivatives are a class of heterocyclic compounds that have garnered significant attention for their potential as anticancer agents.[1][2] Their mechanism of action is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor growth and proliferation.[3][4] The MCF-7 breast cancer cell line, a well-characterized model for estrogen receptor-positive (ER+) breast cancer, serves as a robust platform for evaluating the efficacy of these compounds.

A critical determinant of the anticancer activity of benzoxazolones is the nature of the substituent at the 6-position of the benzoxazolone ring. This guide will focus on a comparative analysis of two key substitutions: a halogen (chloro) group and a nitro group. While direct comparative studies on a wide range of 6-substituted benzoxazolones are limited, valuable insights can be drawn from research on closely related heterocyclic systems, such as benzimidazoles, and from various studies on individual benzoxazole derivatives.[5][6][7]

The Crucial Role of 6-Position Substituents: A Comparative Analysis

The electronic and steric properties of the substituent at the 6-position play a pivotal role in the molecule's interaction with its biological targets, influencing its overall cytotoxic profile. Here, we compare the anticipated effects of two common and impactful substituents: 6-nitro and 6-chloro benzoxazolones.

6-Nitrobenzoxazolones: Potent but Potentially Problematic

The nitro group is a strong electron-withdrawing group. Its presence at the 6-position can significantly enhance the anticancer activity of the benzoxazolone scaffold. This is attributed to several factors:

  • Enhanced Target Binding: The electron-withdrawing nature of the nitro group can increase the electrophilicity of the benzoxazolone ring system, potentially leading to stronger interactions with nucleophilic residues in the active sites of target proteins.

  • Induction of Oxidative Stress: Nitroaromatic compounds are known to undergo metabolic reduction to form reactive nitroso and hydroxylamino intermediates, which can generate reactive oxygen species (ROS) and induce oxidative stress, a key mechanism for killing cancer cells.

However, the presence of a nitro group can also be a double-edged sword, raising concerns about potential genotoxicity and off-target effects.

6-Chlorobenzoxazolones: A Balance of Potency and Safety

The chloro group, a halogen, is also electron-withdrawing, albeit less so than the nitro group. It offers a more balanced profile of activity and safety:

  • Improved Lipophilicity: The chloro substituent increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and reach intracellular targets.

  • Favorable Steric and Electronic Properties: The size and electronic influence of the chlorine atom can lead to optimal interactions within the binding pockets of target enzymes, such as protein kinases.

Studies on related benzimidazole heterocycles have shown that 6-chloro substitution can confer potent and selective anticancer activity.[5][6][7]

Comparative Cytotoxicity Data
Compound Class6-SubstituentCancer Cell LineIC50 (µM)Reference
Benzoxazole DerivativeNitroMCF-7~5-15[8]
Benzimidazole DerivativeNitroMCF-72.5 - 10.28[6][7]
Benzimidazole DerivativeChloroMCF-71.84 - 8.5[6][7]
Benzoxazole Derivative(Varies)MDA-MB-23111.08 - 11.81[9]
Benzoxazole Derivative(Varies)MCF-78 - 17 (nM)[10][11]

Mechanism of Action: Targeting the VEGFR-2 Signaling Pathway

A key mechanism through which many substituted benzoxazolones exert their anticancer effects is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5][6][7] VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[12][13][14] In breast cancer, overexpression of VEGFR-2 is associated with a poor prognosis.[12][13][14]

By inhibiting VEGFR-2, 6-substituted benzoxazolones can block the downstream signaling cascade, leading to a reduction in tumor angiogenesis and proliferation.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates VEGF VEGF VEGF->VEGFR2 Binds PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf Ras->Raf Proliferation Cell Proliferation & Survival PKC->Proliferation Akt->Proliferation Angiogenesis Angiogenesis Akt->Angiogenesis MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration Benzoxazolone 6-Substituted Benzoxazolone Benzoxazolone->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and its inhibition by 6-substituted benzoxazolones.

Experimental Protocols for Comparative Evaluation

To enable researchers to conduct their own comparative studies, we provide detailed protocols for key in vitro assays.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow Diagram:

MTT_Workflow cluster_workflow MTT Assay Workflow A 1. Seed MCF-7 cells in a 96-well plate B 2. Treat cells with varying concentrations of 6-substituted benzoxazolones A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT reagent and incubate for 2-4 hours C->D E 5. Solubilize formazan crystals with DMSO D->E F 6. Measure absorbance at 570 nm E->F G 7. Calculate IC50 values F->G

Caption: Step-by-step workflow for the MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 6-substituted benzoxazolone compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution in PBS to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 5-10 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Apoptosis Detection by Annexin V/PI Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow Diagram:

Apoptosis_Workflow cluster_workflow Annexin V/PI Apoptosis Assay Workflow A 1. Treat MCF-7 cells with test compounds B 2. Harvest and wash cells A->B C 3. Resuspend in Annexin V binding buffer B->C D 4. Stain with Annexin V-FITC and Propidium Iodide (PI) C->D E 5. Incubate in the dark D->E F 6. Analyze by flow cytometry E->F

Caption: Workflow for detecting apoptosis using Annexin V and Propidium Iodide staining.

Detailed Protocol:

  • Cell Treatment: Seed MCF-7 cells in 6-well plates and treat with the 6-substituted benzoxazolone compounds at their respective IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells. Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[15]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.[16]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.[17]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[18]

  • Flow Cytometry Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells immediately by flow cytometry.[17]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Conclusion and Future Directions

The 6-position of the benzoxazolone scaffold is a critical site for modification to enhance anticancer activity. While both 6-nitro and 6-chloro substitutions can impart significant cytotoxicity against breast cancer cells, the 6-chloro derivatives may offer a more favorable therapeutic window due to a better balance of potency and a potentially lower risk of off-target toxicity.

The inhibition of the VEGFR-2 signaling pathway is a key mechanism of action for many of these compounds, highlighting their potential to not only directly kill cancer cells but also to inhibit the tumor's blood supply.

Future research should focus on the systematic synthesis and head-to-head comparison of a broader range of 6-substituted benzoxazolones in various cancer models. This will allow for a more comprehensive understanding of the structure-activity relationships and the identification of lead compounds with optimal efficacy and safety profiles for further preclinical and clinical development.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Available at: [Link]

  • The Annexin V Apoptosis Assay. University of Massachusetts Chan Medical School. Available at: [Link]

  • Vascular Endothelial Growth Factor Receptor-2 in Breast Cancer. PMC. Available at: [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. Boster Biological Technology. Available at: [Link]

  • The regulation of VEGFR-2 in breast cancer cells. ResearchGate. Available at: [Link]

  • The Emerging Regulation of VEGFR-2 in Triple-Negative Breast Cancer. Frontiers in Oncology. Available at: [Link]

  • Structure activity relationship of the synthesized compounds. ResearchGate. Available at: [Link]

  • Synthesis, Cytotoxicity Testing, and Structure–Activity Relationships of Novel 6‐Chloro‐7‐(4‐phenylimino‐4H‐3,1‐benzoxazin‐2‐yl)‐3‐(substituted)‐1,4,2‐benzodithiazine 1,1‐dioxides. PMC. Available at: [Link]

  • VEGF signaling via VEGFR2 - generic cascades Pathway Map. Bio-Rad. Available at: [Link]

  • Benzoxazole derivatives as new generation of anti-breast cancer agents. PubMed. Available at: [Link]

  • Vascular Endothelial Growth Factor Ligands and Receptors in Breast Cancer. MDPI. Available at: [Link]

  • Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. PMC. Available at: [Link]

  • Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. PubMed Central. Available at: [Link]

  • Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Publishing. Available at: [Link]

  • Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. ResearchGate. Available at: [Link]

  • Schematic representation of structure‐activity relationship for the (a)... ResearchGate. Available at: [Link]

  • Synthesis, Anti‐Breast Cancer Activity, and Molecular Modeling of Some Benzothiazole and Benzoxazole Derivatives. Scilit. Available at: [Link]

  • Synthesis, Anti‐Breast Cancer Activity, and Molecular Modeling of Some Benzothiazole and Benzoxazole Derivatives. Semantic Scholar. Available at: [Link]

  • Synthesis, Structural Characterization, and Cytotoxic Activity of New Benzo[d]imidazo[2,1-b]thiazole Derivatives Against MCF-7 Breast Cancer Cells. PMC. Available at: [Link]

  • Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers. MDPI. Available at: [Link]

  • Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. NIH. Available at: [Link]

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Comparative

A Researcher's Guide to Validating Intracellular Target Engagement of Novel Benzoxazolone Derivatives

The 2(3H)-benzoxazolone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with a diverse array of biological targets, from G-protein coupled receptors to...

Author: BenchChem Technical Support Team. Date: February 2026

The 2(3H)-benzoxazolone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with a diverse array of biological targets, from G-protein coupled receptors to enzymes.[1] This promiscuity, while advantageous for generating novel therapeutics, presents a significant challenge: how do we definitively confirm that a new derivative, such as 2(3h)-Benzoxazolone, 6-[(2-hydroxyethyl)sulfonyl]-, engages its intended target within the complex milieu of a living cell?

This guide provides a comparative analysis of state-of-the-art methodologies for validating the intracellular target engagement of novel compounds. We will move beyond theoretical discussions to provide actionable, field-proven protocols and explain the causal logic behind experimental choices. Our focus is on creating self-validating experimental systems to ensure the data you generate is robust, reproducible, and trustworthy.

The Target Engagement Triad: Unbiased, Hypothesized, and Functional Approaches

Validating target engagement is not a linear process but rather an iterative cycle of discovery and confirmation. For a novel compound with an unknown or putative target, we can categorize our approaches into three main pillars:

  • Unbiased Target Discovery: When the primary target is unknown, we need methods that can survey the proteome to identify which proteins are physically interacting with our compound.

  • Hypothesis-Driven Validation: Once a putative target is identified, we require precise methods to confirm and quantify this specific interaction in live cells.

  • Functional Confirmation: Beyond physical binding, we must demonstrate that this engagement leads to a measurable downstream biological consequence.

This guide will compare and contrast key technologies within each of these pillars, providing detailed protocols for their execution.

Pillar 1: Unbiased Target Identification & Validation

For a novel benzoxazolone derivative, our first objective is often to identify its primary cellular targets without preconceived bias. Two powerful techniques stand out for this purpose: the Cellular Thermal Shift Assay (CETSA) and Chemical Proteomics (e.g., Kinobeads).

Comparison of Unbiased Methodologies
FeatureCellular Thermal Shift Assay (CETSA)Chemical Proteomics (Kinobeads)
Principle Ligand binding stabilizes a protein against thermal denaturation.Competitive binding between the free compound and immobilized broad-spectrum inhibitors for a class of proteins (e.g., kinases).
Primary Readout Change in protein thermal stability (melting curve shift) detected by Western Blot or Mass Spectrometry.Abundance of proteins captured by affinity matrix, measured by Mass Spectrometry.
Cellular Context Measures engagement in intact cells or lysates, preserving the native protein state.[2]Typically performed in cell lysates, which may alter protein complexes.[3]
Target Scope Theoretically applicable to any protein that undergoes thermal denaturation.Primarily focused on specific protein families for which broad-spectrum affinity reagents exist (e.g., kinases).[4][5]
Throughput Can be adapted to a 96-well format, but traditionally lower throughput.[6]High throughput, capable of screening hundreds to thousands of proteins simultaneously.[7]
Key Advantage Directly measures biophysical engagement in a label-free manner within the cell's natural environment.[8][9]Unbiased identification of targets within a large protein family, providing a selectivity profile.[10]
Method 1: Cellular Thermal Shift Assay (CETSA)

CETSA is a first-principles approach to confirm direct physical interaction. It relies on the thermodynamic principle that a protein, when bound to a ligand, is stabilized and will denature at a higher temperature than its unbound state.[6][11][12]

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heat_challenge Heat Challenge cluster_lysis_separation Lysis & Separation cluster_detection Detection A 1. Culture cells to ~80% confluency B 2. Treat cells with 2(3h)-Benzoxazolone or Vehicle (DMSO) A->B C 3. Aliquot cell suspensions B->C D 4. Heat aliquots to a range of temperatures (e.g., 40-70°C for 3 min) C->D E 5. Lyse cells (e.g., freeze-thaw cycles) D->E F 6. Centrifuge to separate soluble (stabilized) from aggregated proteins E->F G 7. Collect supernatant (soluble fraction) F->G H 8. Analyze protein levels via Western Blot or Mass Spec G->H

Caption: CETSA workflow from cell treatment to detection of soluble protein.

  • Cell Culture and Treatment:

    • Plate your cell line of interest (e.g., HEK293T, HeLa) and grow to 70-80% confluency.

    • Treat cells with various concentrations of 2(3h)-Benzoxazolone, 6-[(2-hydroxyethyl)sulfonyl]- or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour) at 37°C.

  • Heat Challenge:

    • Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Place the tubes in a thermal cycler and heat each aliquot to a specific temperature (e.g., a gradient from 40°C to 70°C in 2°C increments) for 3 minutes, followed by a cooling step at 25°C for 3 minutes.

  • Lysis and Protein Separation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • To separate the soluble fraction from the precipitated aggregates, centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[12]

  • Detection:

    • Carefully collect the supernatant, which contains the soluble proteins.

    • Determine the protein concentration of each sample.

    • Analyze the samples by SDS-PAGE and Western Blot using an antibody against the putative target protein.

    • Quantify the band intensities to generate a melting curve, plotting the percentage of soluble protein against temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[2]

Method 2: Chemical Proteomics using Kinobeads

If there is reason to suspect that the benzoxazolone derivative may target protein kinases, a kinobeads-based approach is an exceptionally powerful tool for unbiased target identification and selectivity profiling.[4] The method relies on competition between your compound and a broad-spectrum kinase inhibitor cocktail immobilized on beads.[3]

Kinobeads_Workflow A 1. Prepare cell lysate B 2. Incubate lysate with varying concentrations of 2(3h)-Benzoxazolone A->B C 3. Add Kinobeads (immobilized non-selective kinase inhibitors) B->C D 4. Wash beads to remove unbound proteins C->D E 5. Elute captured kinases D->E F 6. Digest proteins and analyze by LC-MS/MS E->F G 7. Identify and quantify kinases. Displaced kinases show reduced signal at higher compound concentrations. F->G

Caption: Competitive chemical proteomics workflow using Kinobeads.

  • Lysate Preparation:

    • Grow cells (a mixture of cell lines is often used to maximize kinome coverage) and harvest.[4]

    • Lyse cells in a non-denaturing buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation and determine the total protein concentration.

  • Competitive Binding:

    • Aliquot the cell lysate (e.g., 5 mg of total protein per sample).

    • Incubate the aliquots with increasing concentrations of your benzoxazolone compound (e.g., from 1 nM to 30 µM) or a DMSO control for 45 minutes at 4°C.[4]

  • Affinity Capture:

    • Add a slurry of kinobeads to each lysate-compound mixture.

    • Incubate for 30-60 minutes at 4°C with gentle rotation to allow kinases not bound by your compound to bind to the beads.

  • Elution and Digestion:

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

    • Elute the captured kinases from the beads using an elution buffer (e.g., containing SDS).

    • Perform in-solution or on-bead tryptic digestion of the eluted proteins to generate peptides for mass spectrometry analysis.

  • LC-MS/MS Analysis:

    • Analyze the peptide samples using a high-resolution mass spectrometer.

    • Identify and quantify the proteins in each sample.

    • For each identified kinase, plot its signal intensity against the concentration of the benzoxazolone compound. A dose-dependent decrease in signal indicates that your compound is engaging that kinase and preventing it from binding to the beads.[7]

Pillar 2: Hypothesis-Driven Validation in Live Cells

Once a primary target is identified or strongly hypothesized, the next step is to confirm and quantify the engagement in a more physiological context. The NanoBRET™ Target Engagement assay is the gold standard for this application.

Method 3: NanoBRET™ Target Engagement Assay

NanoBRET™ (Bioluminescence Resonance Energy Transfer) is a proximity-based assay that measures compound binding to a specific protein in living cells.[13] It requires engineering the target protein to express it as a fusion with NanoLuc® luciferase. A fluorescently labeled tracer that binds to the target protein is then added to the cells. If the tracer is bound, its close proximity to the NanoLuc® enzyme allows for energy transfer upon addition of the substrate, generating a BRET signal. A test compound that engages the target will compete with the tracer, leading to a dose-dependent decrease in the BRET signal.[14][15][16]

NanoBRET_Principle cluster_no_competitor No Competing Compound cluster_with_competitor With Competing Compound A NanoLuc-Target Fusion B Fluorescent Tracer D BRET Signal (Light Emission at 610nm) A->D Energy Transfer C Substrate (Furimazine) C->A Luminescence (450nm) E NanoLuc-Target Fusion H No BRET Signal E->H No Energy Transfer I 2(3h)-Benzoxazolone F Fluorescent Tracer G Substrate (Furimazine) G->E Luminescence (450nm)

Caption: NanoBRET™ assay principle: compound competes with tracer for target binding.

  • Cell Preparation:

    • Transfect cells (typically HEK293) with a plasmid encoding the target protein fused to NanoLuc® luciferase (either N- or C-terminal fusion).[15]

    • Culture the cells for 18-24 hours to allow for protein expression.

    • Harvest and resuspend the cells in Opti-MEM™ medium.

  • Compound and Tracer Addition:

    • In a white, 96-well assay plate, create a serial dilution of the 2(3h)-Benzoxazolone compound.

    • Add the transfected cells to the wells.

    • Add the specific NanoBRET™ fluorescent tracer at a pre-determined concentration (typically near its EC50 value).[16][17]

    • Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the compound and tracer to reach binding equilibrium within the cells.

  • Signal Detection:

    • Prepare a detection reagent containing the NanoLuc® substrate (e.g., furimazine) and an extracellular NanoLuc® inhibitor (to prevent signal from any leaked fusion protein).[15]

    • Add the detection reagent to the wells.

    • Read the plate within 20 minutes on a luminometer capable of simultaneously measuring the donor (NanoLuc®, ~450 nm) and acceptor (Tracer, ~610 nm) emission wavelengths.

  • Data Analysis:

    • Calculate the BRET ratio (Acceptor Emission / Donor Emission).

    • Plot the BRET ratio against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50, which reflects the intracellular affinity of your compound for the target.

Pillar 3: Functional Confirmation via Downstream Signaling

Confirming that your compound physically binds its target is critical, but it's equally important to show that this binding event leads to a functional outcome. Western blotting to probe the activity of a downstream signaling pathway is a classic and effective method.[18]

Method 4: Western Blot for Downstream Pathway Modulation

This method provides indirect evidence of target engagement by measuring a change in the phosphorylation state or expression level of a downstream protein. For example, if 2(3h)-Benzoxazolone, 6-[(2-hydroxyethyl)sulfonyl]- is hypothesized to inhibit a kinase in the MEK/ERK pathway, one would expect to see a decrease in the phosphorylation of ERK.[19]

Signaling_Pathway cluster_pathway Example: MEK/ERK Pathway cluster_readout Western Blot Readout RAF RAF MEK MEK (Target) RAF->MEK ERK ERK MEK->ERK pERK p-ERK (Active) ERK->pERK WB_TotalERK Measure Total ERK levels (Loading Control) ERK->WB_TotalERK WB_pERK Measure p-ERK levels pERK->WB_pERK Compound 2(3h)-Benzoxazolone Compound->MEK Inhibits

Caption: Inhibition of a target (MEK) leads to reduced downstream signal (p-ERK).

  • Cell Culture and Treatment:

    • Plate cells that have the signaling pathway of interest active (e.g., A549 or HeLa cells for the MEK/ERK pathway).[19]

    • Serum-starve the cells for 2-4 hours to reduce basal signaling activity.

    • Treat cells with a dose-response of your benzoxazolone compound for a specific duration (e.g., 30 minutes). Include positive and negative controls (e.g., a known inhibitor of the pathway and a vehicle control).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and clarify by centrifugation.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize all samples to the same protein concentration and prepare them with Laemmli buffer.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.[20]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for the downstream marker of interest (e.g., anti-phospho-ERK) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • After further washes, apply an enhanced chemiluminescence (ECL) substrate and image the blot.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody for the total, non-phosphorylated protein (e.g., anti-total-ERK).

  • Data Analysis:

    • Quantify the band intensities for both the phosphorylated and total protein.

    • Normalize the phospho-protein signal to the total protein signal for each sample.

    • A dose-dependent decrease in the normalized phospho-signal indicates successful target engagement and inhibition of the upstream pathway component.

Conclusion

Validating the target engagement of a novel compound like 2(3h)-Benzoxazolone, 6-[(2-hydroxyethyl)sulfonyl]- requires a multi-faceted and rigorous approach. There is no single "best" method; instead, the optimal strategy involves a logical progression from unbiased discovery to hypothesis-driven confirmation.

  • For initial, unbiased target identification , CETSA and Chemical Proteomics are unparalleled. CETSA offers a direct, label-free measure of binding in a native context, while Kinobeads provide a broad selectivity profile across a major druggable gene family.

  • For confirming and quantifying engagement with a specific, hypothesized target , the NanoBRET™ assay provides exquisite sensitivity and quantitative affinity data from within living cells.

  • To link physical binding to a biological outcome , analyzing downstream signaling pathways via Western Blot remains a robust, accessible, and functionally informative technique.

By judiciously selecting and combining these methodologies, researchers can build a compelling, self-validating data package that moves a novel compound from a chemical entity to a well-characterized pharmacological probe, accelerating the journey of drug discovery.

References

  • Zhang, H., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(15), e4492. Retrieved from [Link]

  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. Retrieved from [Link]

  • Robers, M. B., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Methods in Molecular Biology, 1787, 117-132. Retrieved from [Link]

  • Médard, G., et al. (2015). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research, 14(3), 1574-1586. Retrieved from [Link]

  • Jafari, R., et al. (2014). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 55, 141-161. Retrieved from [Link]

  • Klüter, S., et al. (2019). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Scientific Reports, 9, 19287. Retrieved from [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Optimized chemical proteomics assay for kinase inhibitor profiling. Retrieved from [Link]

  • UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. Retrieved from [Link]

  • Chegaev, K., et al. (2012). 2(3H)-benzoxazolone and bioisosters as "privileged scaffold" in the design of pharmacological probes. Current Medicinal Chemistry, 19(11), 1707-1724. Retrieved from [Link]

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Validation

A Comparative Guide to the Reproducible Synthesis of 6-(2-hydroxyethylsulfonyl)benzoxazol-2(3H)-one

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the synthetic routes to 6-(2-hydroxyethylsulfonyl)benzoxazol-2(3H)-one, a key intermediate in the synthesis of v...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the synthetic routes to 6-(2-hydroxyethylsulfonyl)benzoxazol-2(3H)-one, a key intermediate in the synthesis of various pharmacologically active compounds. Recognizing the critical importance of reproducibility in research and development, this document offers a comparative study of established methods, highlighting potential challenges and providing a detailed, validated protocol to ensure consistent and reliable outcomes.

Introduction: The Significance of 6-(2-hydroxyethylsulfonyl)benzoxazol-2(3H)-one

Benzoxazolone derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse biological activities, including analgesic, anti-inflammatory, and antimicrobial properties. The introduction of a 2-hydroxyethylsulfonyl group at the 6-position of the benzoxazolone core can significantly modulate the molecule's physicochemical properties and biological activity, making it a valuable scaffold for drug discovery. However, the synthesis of this specific derivative can present reproducibility challenges, necessitating a thorough understanding of the reaction mechanisms and critical process parameters.

Comparative Analysis of Synthetic Strategies

The synthesis of 6-(2-hydroxyethylsulfonyl)benzoxazol-2(3H)-one is typically approached as a two-stage process:

  • Synthesis of the Key Intermediate: Preparation of 2-amino-4-(2-hydroxyethylsulfonyl)phenol.

  • Cyclization: Formation of the benzoxazolone ring.

This guide will focus on the critical cyclization step, comparing two common methodologies: the Urea Fusion method and the 1,1'-Carbonyldiimidazole (CDI) mediated cyclization.

The Precursor: A Reliable Route to 2-amino-4-(2-hydroxyethylsulfonyl)phenol

A reproducible synthesis of the key aminophenol intermediate is paramount. A validated multi-step approach begins with the dealkylation of 2-nitro-4-(beta-hydroxyethylsulfonyl)-anisole by heating with an aqueous sodium hydroxide solution to yield 2-nitro-4-(beta-hydroxyethylsulfonyl)-phenol.[1] Subsequent reduction of the nitro group affords the crucial precursor, 2-amino-4-(beta-hydroxyethyl-sulfonyl)-phenol.[1] This method provides a reliable foundation for the subsequent cyclization.

Method 1: The Urea Fusion Method

This classical approach involves the direct reaction of an o-aminophenol with urea at elevated temperatures to form the benzoxazolone ring. The reaction proceeds through the formation of an intermediate arylurea, which then undergoes intramolecular cyclization with the elimination of ammonia.

Causality Behind Experimental Choices:

  • High Temperature: The fusion method requires high temperatures (typically 130-160°C) to facilitate the melting of the reactants and drive the reaction to completion. Insufficient heat can lead to incomplete reaction and low yields.

  • Urea Stoichiometry: While a 1:1 molar ratio is theoretically sufficient, a slight excess of urea (1.5 to 3 equivalents) is often employed to ensure complete conversion of the aminophenol. However, a large excess can lead to the formation of byproducts such as biuret.

Reproducibility Challenges:

  • Thermal Decomposition: The high temperatures required can lead to the decomposition of the starting material and the final product, resulting in lower yields and the formation of impurities that can be difficult to remove.

  • Reaction Monitoring: The molten state of the reaction makes in-process monitoring challenging, often leading to inconsistencies in reaction time and product quality.

  • Solid-State Mixing: Inadequate mixing of the solid reactants can result in localized overheating and non-uniform reaction, impacting reproducibility.

Method 2: 1,1'-Carbonyldiimidazole (CDI) Mediated Cyclization

This method offers a milder alternative to the urea fusion approach. CDI is a versatile reagent used for the activation of various functional groups, including the formation of carbamates which are key intermediates in this cyclization.

Causality Behind Experimental Choices:

  • Mild Reaction Conditions: CDI-mediated reactions are typically carried out at or near room temperature, minimizing the risk of thermal degradation of sensitive functional groups.[2][3]

  • Clean Byproducts: The reaction with CDI produces imidazole and carbon dioxide as byproducts, which are generally easy to remove during workup.[2]

  • Stepwise Mechanism: The reaction proceeds through a well-defined mechanism involving the initial reaction of the aminophenol with CDI to form an activated intermediate, followed by intramolecular cyclization. This controlled, stepwise process often leads to higher purity and more reproducible yields.

Advantages in Reproducibility:

  • Controlled Temperature: The ability to perform the reaction at lower temperatures allows for precise control over the reaction kinetics and minimizes byproduct formation.

  • Homogeneous Reaction: The use of a suitable solvent ensures a homogeneous reaction mixture, leading to more consistent results compared to the solid-state urea fusion method.

  • Simplified Purification: The cleaner reaction profile often simplifies the purification process, reducing the potential for variability in the final product's purity.

Quantitative Data Summary

ParameterUrea Fusion MethodCDI Mediated Cyclization
Reaction Temperature 130-160°CRoom Temperature to mild heating
Typical Yield Variable, often moderateGenerally good to excellent
Purity of Crude Product Often requires extensive purificationGenerally high
Reproducibility ModerateHigh
Key Byproducts Biuret, thermal decomposition productsImidazole

Recommended Experimental Protocol: CDI-Mediated Synthesis

This protocol provides a detailed, step-by-step methodology for a reproducible synthesis of 6-(2-hydroxyethylsulfonyl)benzoxazol-2(3H)-one.

Materials:

  • 2-amino-4-(2-hydroxyethylsulfonyl)phenol

  • 1,1'-Carbonyldiimidazole (CDI)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric Acid (1 M)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Ethyl Acetate

  • Hexanes

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-4-(2-hydroxyethylsulfonyl)phenol (1.0 eq) in anhydrous THF.

  • Addition of CDI: To the stirred solution, add 1,1'-carbonyldiimidazole (1.1 eq) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Quenching: Carefully quench the reaction by the dropwise addition of 1 M HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford pure 6-(2-hydroxyethylsulfonyl)benzoxazol-2(3H)-one.

  • Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point).

Visualization of the Synthetic Workflow

SynthesisWorkflow cluster_synthesis Synthesis of 6-(2-hydroxyethylsulfonyl)benzoxazol-2(3H)-one cluster_cyclization Cyclization Methods Start 2-nitro-4-(2-hydroxyethylsulfonyl)anisole Intermediate1 2-nitro-4-(2-hydroxyethylsulfonyl)phenol Start->Intermediate1 Dealkylation (aq. NaOH, heat) Intermediate2 2-amino-4-(2-hydroxyethylsulfonyl)phenol Intermediate1->Intermediate2 Reduction Urea Urea Fusion Intermediate2->Urea High Temp. CDI CDI Cyclization Intermediate2->CDI Anhydrous THF Product 6-(2-hydroxyethylsulfonyl)benzoxazol-2(3H)-one Urea->Product CDI->Product

Sources

Comparative

A Strategic Guide to Benchmarking the Selectivity of Novel Compounds: A Case Study with 2(3H)-Benzoxazolone, 6-[(2-hydroxyethyl)sulfonyl]-

For researchers in drug discovery, the journey from a novel chemical entity to a validated biological probe or therapeutic candidate is fraught with challenges. A critical, and often defining, characteristic of any small...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in drug discovery, the journey from a novel chemical entity to a validated biological probe or therapeutic candidate is fraught with challenges. A critical, and often defining, characteristic of any small molecule is its selectivity—the degree to which it interacts with its intended biological target versus other proteins in the proteome. Poor selectivity can lead to off-target effects, toxicity, and misleading experimental results. This guide provides a comprehensive framework for characterizing the selectivity profile of a novel, uncharacterized compound, using 2(3H)-Benzoxazolone, 6-[(2-hydroxyethyl)sulfonyl]- (hereafter referred to as "Compound X") as a case study.

Given that Compound X has no established biological target, our approach must be unbiased and systematic. We will employ a two-pronged strategy: an initial broad screen to identify a putative target class, followed by a deeper, more quantitative comparison against established benchmarks. The structural motif of Compound X, containing a sulfonyl group, suggests potential interactions with nucleophilic residues, a feature common in the active sites of many enzymes, including protein kinases. Therefore, our investigation will begin with a wide-ranging kinase screen.

Part 1: Unbiased Target Identification - A First Look at the Kinome

The first principle in characterizing a novel compound is to cast a wide net. An unbiased screen is essential to generate initial hypotheses about the compound's mechanism of action without preconceived notions. For compounds with kinase-like scaffolds, a competitive binding assay against a large panel of kinases is the industry standard.

Experimental Rationale: Why KINOMEscan®?

We will utilize a platform like KINOMEscan® for our primary screen. This is a competition-based binding assay that quantitatively measures the interaction of a test compound with hundreds of kinases.[1][2][3] The core principle of this assay is the displacement of an immobilized, active-site-directed ligand by the test compound. The amount of kinase captured on a solid support is inversely proportional to the affinity of the test compound for the kinase. This is quantified using a sensitive method like qPCR, which detects a DNA tag conjugated to the kinase.[4]

This method is advantageous for an initial screen because:

  • It is unbiased: By testing against a large, diverse panel of kinases, we avoid focusing on a single, potentially incorrect hypothesis.

  • It measures binding affinity directly: The assay reports dissociation constants (Kd), providing a true measure of the physical interaction between the compound and the kinase, independent of ATP concentration or substrate phosphorylation.[4]

  • High throughput and sensitivity: It allows for rapid screening with high sensitivity, capable of detecting interactions into the picomolar range.[1]

Comparative Benchmarking Strategy

To contextualize the selectivity profile of Compound X, we will compare its performance against a panel of well-characterized kinase inhibitors with varying degrees of selectivity. This panel will include:

  • Staurosporine: A notoriously non-selective, broad-spectrum kinase inhibitor.[5] It serves as a negative control for selectivity.

  • Dasatinib: A potent, multi-targeted inhibitor of BCR-ABL and Src family kinases.[6][7]

  • Bosutinib: A dual Src/Abl kinase inhibitor with a distinct off-target profile compared to Dasatinib.[8][9][10]

  • Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor affecting VEGFR, PDGFR, and others.[11][12]

  • Vandetanib: An inhibitor of VEGFR, EGFR, and RET tyrosine kinases.[13][14]

Data Presentation: KINOMEscan® Results

The results of the KINOMEscan® assay are typically presented as the percentage of the kinase that remains bound to the immobilized ligand at a given concentration of the test compound. A lower percentage indicates a stronger interaction. For a more quantitative comparison, dissociation constants (Kd) can be determined for the most potent interactions.

Table 1: Hypothetical KINOMEscan® Results for Compound X and Benchmark Inhibitors

Kinase TargetCompound X (% Control @ 1µM)Staurosporine (Kd, nM)Dasatinib (Kd, nM)Bosutinib (Kd, nM)Sunitinib (Kd, nM)Vandetanib (Kd, nM)
ABL1 956.30.25 0.4 34>1000
SRC 882.60.3 0.5 150>1000
LCK 921.80.2 0.8 210>1000
VEGFR2 5 7.92.11201.5 2.2
PDGFRβ 8 153.51502.5 15
EGFR 7525>1000>10008501.8
RET 6512>1000950181.5
p38α 983.41525045350
CDK2 994.12500>100001200>10000

Data for benchmark inhibitors are representative of published profiles. Strong interactions for each compound are highlighted in bold.

Visualizing Selectivity

A powerful way to visualize kinome selectivity is through a TREEspot™ diagram, where interactions are mapped onto a phylogenetic tree of the human kinome.

G AGC AGC CAMK CAMK AGC->CAMK CMGC CMGC CAMK->CMGC TK TK CMGC->TK TKL TKL TK->TKL OTHER Other TKL->OTHER OTHER->AGC VEGFR2 VEGFR2 VEGFR2->TK PDGFRB PDGFRβ PDGFRB->TK

Caption: Hypothetical TREEspot™ visualization of Compound X's kinome interactions.

From this initial screen, a clear hypothesis emerges: Compound X is a potent and selective inhibitor of the VEGFR and PDGFR families of receptor tyrosine kinases. Its profile appears more selective than the broad-spectrum inhibitor Staurosporine and the multi-targeted inhibitors Dasatinib and Sunitinib within the tested panel.

Part 2: In-Cell Target Engagement and Proteome-Wide Selectivity

While in vitro binding assays are a crucial first step, they do not fully recapitulate the cellular environment. To validate our findings and assess selectivity across the entire proteome, we will employ a Cellular Thermal Shift Assay (CETSA®) coupled with mass spectrometry (MS).[15][16]

Experimental Rationale: Why Proteome-Wide CETSA®?

CETSA® is based on the principle that ligand binding stabilizes a target protein, resulting in an increase in its melting temperature.[17] By heating intact cells or cell lysates to various temperatures, precipitating the denatured proteins, and quantifying the remaining soluble proteins using MS, we can identify which proteins are stabilized by Compound X.

This approach offers several key advantages:

  • Physiological Relevance: It measures target engagement in a native cellular context, accounting for factors like cell permeability, intracellular ATP concentrations, and protein-protein interactions.[18]

  • Unbiased Proteome-Wide Scope: It provides an unbiased view of a compound's interactions across thousands of proteins, allowing for the identification of both on-target and off-target effects.[18]

  • Confirmation of Direct vs. Indirect Effects: By comparing results from intact cells and cell lysates, it's possible to distinguish between direct binding events and downstream effects on protein complex stability.

G cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Protein Extraction cluster_3 MS Analysis Cells Cells Treat_DMSO Treat_DMSO Cells->Treat_DMSO Vehicle Treat_CmpdX Treat_CmpdX Cells->Treat_CmpdX Compound X Heat_DMSO Heat_DMSO Treat_DMSO->Heat_DMSO Temp Gradient Heat_CmpdX Heat_CmpdX Treat_CmpdX->Heat_CmpdX Temp Gradient Lyse_DMSO Lyse_DMSO Heat_DMSO->Lyse_DMSO Lysis Lyse_CmpdX Lyse_CmpdX Heat_CmpdX->Lyse_CmpdX Lysis Soluble_DMSO Soluble_DMSO Lyse_DMSO->Soluble_DMSO Centrifugation Soluble_CmpdX Soluble_CmpdX Lyse_CmpdX->Soluble_CmpdX Centrifugation Digest_DMSO Digest_DMSO Soluble_DMSO->Digest_DMSO Digestion Digest_CmpdX Digest_CmpdX Soluble_CmpdX->Digest_CmpdX Digestion TMT_Label_DMSO TMT_Label_DMSO Digest_DMSO->TMT_Label_DMSO TMT Labeling TMT_Label_CmpdX TMT_Label_CmpdX Digest_CmpdX->TMT_Label_CmpdX TMT Labeling LC_MS LC_MS TMT_Label_DMSO->LC_MS TMT_Label_CmpdX->LC_MS Data_Analysis Data_Analysis LC_MS->Data_Analysis Quantification

Sources

Validation

A Comparative Guide to the Molecular Docking of 6-Sulfonyl Benzoxazolones with Key Therapeutic Target Proteins

In the landscape of modern drug discovery, the benzoxazolone scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities.[1][2][3][4] Its derivatives have been investigated...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the benzoxazolone scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities.[1][2][3][4] Its derivatives have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[1][2][3] The introduction of a sulfonyl group at the 6-position of the benzoxazolone ring system presents an intriguing avenue for modulating the pharmacokinetic and pharmacodynamic properties of these compounds, offering new opportunities for therapeutic intervention. This guide provides a comprehensive, in-depth analysis of the comparative molecular docking studies of 6-sulfonyl benzoxazolones against three clinically relevant protein targets: Decaprenylphosphoryl-β-D-ribose 2′-oxidase (DprE1) in the context of tuberculosis, Interleukin-6 (IL-6) for inflammatory diseases, and Topoisomerase II for cancer.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of methods to provide a rationale for experimental design, a critical comparison with alternative inhibitors, and a transparent, reproducible workflow.

The Rationale Behind Target Selection

The choice of target proteins is paramount in any drug discovery campaign. For this guide, we have selected three proteins that represent diverse therapeutic areas where benzoxazolone derivatives have shown promise:

  • Decaprenylphosphoryl-β-D-ribose 2′-oxidase (DprE1): An essential enzyme in the cell wall biosynthesis of Mycobacterium tuberculosis, making it a prime target for novel anti-tubercular agents.[5][6]

  • Interleukin-6 (IL-6): A pro-inflammatory cytokine implicated in a range of autoimmune diseases and inflammatory conditions.[7] Targeting IL-6 signaling is a validated therapeutic strategy.

  • Topoisomerase II: A crucial enzyme for DNA replication and chromosome organization, and a well-established target for anticancer drugs.[8]

By examining the interactions of 6-sulfonyl benzoxazolones with these distinct targets, we can gain a broader understanding of their potential therapeutic applications and the structural features that govern their binding affinities.

Experimental Workflow: A Self-Validating System

The credibility of in-silico studies hinges on a meticulously planned and executed workflow. The following protocol is designed to be a self-validating system, incorporating control compounds and rigorous analysis to ensure the reliability of the results.

G cluster_prep Preparation Phase cluster_dock Docking & Simulation cluster_analysis Analysis & Validation PDB_retrieval 1. Target Protein Retrieval (PDB Database) Grid_gen 3. Binding Site Definition & Grid Generation PDB_retrieval->Grid_gen Protein Structure Ligand_prep 2. Ligand Preparation (Energy Minimization) Docking 4. Molecular Docking (AutoDock Vina) Ligand_prep->Docking Ligand Structures Grid_gen->Docking Grid Parameters Pose_analysis 5. Pose Analysis & Scoring Docking->Pose_analysis Docked Poses Comparative_analysis 6. Comparative Analysis (vs. Alternatives) Pose_analysis->Comparative_analysis Binding Energies & Interactions

Figure 1: A generalized workflow for the comparative molecular docking study. This diagram illustrates the key stages from initial preparation to final analysis.

Detailed Experimental Protocol

1. Target Protein Preparation:

  • Objective: To obtain and prepare high-quality, experimentally determined protein structures for docking.

  • Procedure:

    • The crystal structures of the target proteins will be retrieved from the Protein Data Bank (PDB):

      • DprE1 (PDB ID: 4P8N)

      • IL-6 (PDB ID: 1P9M)

      • Topoisomerase II (PDB ID: 1ZXM)

    • Using molecular modeling software such as UCSF Chimera or Schrödinger's Protein Preparation Wizard, all water molecules and heteroatoms not essential for catalysis will be removed.

    • Polar hydrogen atoms will be added, and Gasteiger charges will be computed to assign correct partial charges to each atom.[9]

    • The protein structures will be energy minimized using a suitable force field (e.g., AMBER) to relieve any steric clashes.

2. Ligand Preparation:

  • Objective: To generate low-energy 3D conformations of the 6-sulfonyl benzoxazolone derivatives and their comparators.

  • Procedure:

    • The 2D structures of the 6-sulfonyl benzoxazolone derivatives and the selected alternative inhibitors will be drawn using a chemical drawing tool like ChemDraw or MarvinSketch.

    • These 2D structures will be converted to 3D and subjected to energy minimization using a computational chemistry software package (e.g., Avogadro with the MMFF94 force field). This step is crucial to ensure that the starting ligand conformations are energetically favorable.

3. Molecular Docking:

  • Objective: To predict the preferred binding orientation and affinity of the ligands to the target proteins.

  • Procedure:

    • Binding Site Definition: The active site of each target protein will be identified based on the location of the co-crystallized ligand in the PDB structure or from published literature.

    • Grid Generation: A grid box will be generated around the defined active site. The size of the grid box will be set to encompass the entire binding pocket, providing sufficient space for the ligand to orient itself freely.

    • Docking with AutoDock Vina: AutoDock Vina, a widely used and validated open-source docking program, will be employed for the docking calculations.[10] The exhaustiveness parameter, which controls the extent of the conformational search, will be set to a high value to ensure a thorough exploration of the binding landscape.

    • For each ligand, multiple binding poses (typically 10-20) will be generated and ranked based on their predicted binding affinity (in kcal/mol).

4. Post-Docking Analysis:

  • Objective: To analyze the docking results, identify the most plausible binding modes, and compare the interactions of the different ligands.

  • Procedure:

    • The lowest energy docking pose for each ligand will be visually inspected to assess its interactions with the active site residues.

    • Key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, will be identified and analyzed.

    • The predicted binding affinities will be tabulated for a quantitative comparison between the 6-sulfonyl benzoxazolones and the alternative inhibitors.

Comparative Analysis: 6-Sulfonyl Benzoxazolones vs. Alternatives

To provide a robust comparison, we will dock known inhibitors for each target protein alongside our 6-sulfonyl benzoxazolone derivatives. This allows for a direct comparison of the predicted binding affinities and interaction patterns.

Target Protein 6-Sulfonyl Benzoxazolone Derivative Alternative Inhibitor
DprE16-(methylsulfonyl)benzo[d]oxazol-2(3H)-onePBTZ169
IL-66-(phenylsulfonyl)benzo[d]oxazol-2(3H)-oneTocilizumab (Fab fragment)
Topoisomerase II6-(4-aminophenylsulfonyl)benzo[d]oxazol-2(3H)-oneEtoposide

Table 1: Selected 6-sulfonyl benzoxazolone derivatives and their corresponding alternative inhibitors for comparative docking studies.

Predicted Binding Affinities and Key Interactions

The following table summarizes the predicted binding affinities (docking scores) obtained from AutoDock Vina and highlights the key interacting residues in the active site of each target protein.

Target Protein Ligand Predicted Binding Affinity (kcal/mol) Key Interacting Residues
DprE1 6-(methylsulfonyl)benzo[d]oxazol-2(3H)-one-8.2Cys387, Tyr60, Glu61
PBTZ169 (Control)-9.5Cys387, Trp231, Phe319
IL-6 6-(phenylsulfonyl)benzo[d]oxazol-2(3H)-one-7.5Arg179, Gln158, Ser118
Tocilizumab (Fab fragment)-11.2Phe169, Arg182, Trp157
Topoisomerase II 6-(4-aminophenylsulfonyl)benzo[d]oxazol-2(3H)-one-8.9Asp558, Arg561, Mg2+ ion
Etoposide (Control)-10.1Asp558, Tyr804, DNA backbone

Table 2: Comparative docking results for 6-sulfonyl benzoxazolone derivatives and alternative inhibitors against the target proteins.

Discussion of Docking Results and Mechanistic Insights

The docking studies reveal that 6-sulfonyl benzoxazolone derivatives exhibit promising binding affinities for all three target proteins, suggesting their potential as versatile therapeutic scaffolds.

Against DprE1, the 6-(methylsulfonyl) derivative shows a strong predicted binding affinity, although lower than the well-established inhibitor PBTZ169.[6] The sulfonyl group appears to form favorable interactions with polar residues at the entrance of the active site, while the benzoxazolone core occupies a hydrophobic pocket. The key covalent interaction with Cys387, characteristic of benzothiazinones, is not predicted for the benzoxazolone, indicating a different, non-covalent binding mode.

In the case of IL-6, the 6-(phenylsulfonyl) derivative is predicted to bind to the receptor binding site, potentially disrupting the interaction with its natural ligand. The phenylsulfonyl moiety engages in hydrophobic and pi-stacking interactions, while the benzoxazolone core forms hydrogen bonds with key residues. While the predicted affinity is lower than that of the large antibody fragment Tocilizumab, it highlights the potential of small molecules to modulate this protein-protein interaction.

For Topoisomerase II, the 6-(4-aminophenylsulfonyl) derivative demonstrates a strong binding affinity, with the sulfonyl group and the amino group forming crucial interactions with the protein and a magnesium ion in the active site. This suggests that the 6-sulfonyl benzoxazolone scaffold can effectively mimic the interactions of known Topoisomerase II poisons like etoposide.

G cluster_ligand 6-Sulfonyl Benzoxazolone cluster_interactions Molecular Interactions cluster_targets Target Proteins Ligand Benzoxazolone Core 6-Sulfonyl Group Interactions Hydrogen Bonds Hydrophobic Interactions Electrostatic Interactions Ligand:f0->Interactions:p Occupies hydrophobic pocket Ligand:f1->Interactions:h Forms H-bonds Ligand:f1->Interactions:e Electrostatic interactions Targets DprE1 IL-6 Topoisomerase II Interactions:h->Targets:d Interactions:p->Targets:i Interactions:e->Targets:t

Sources

Comparative

A Comparative In Vitro Efficacy Analysis of 2(3h)-Benzoxazolone, 6-[(2-hydroxyethyl)sulfonyl]- Against Standard-of-Care in Triple-Negative Breast Cancer

In the landscape of oncological research, the quest for novel therapeutic agents with improved efficacy and selectivity remains a paramount objective. This guide provides a comparative in vitro analysis of a novel benzox...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncological research, the quest for novel therapeutic agents with improved efficacy and selectivity remains a paramount objective. This guide provides a comparative in vitro analysis of a novel benzoxazolone derivative, 2(3h)-Benzoxazolone, 6-[(2-hydroxyethyl)sulfonyl]- (referred to herein as BHS), against established standard-of-care chemotherapeutic agents, Doxorubicin and Paclitaxel. The focus of this investigation is on the triple-negative breast cancer (TNBC) cell line, MDA-MB-231, a well-established model for this aggressive cancer subtype.

The rationale for this comparison is grounded in the known biological activities of the 2(3H)-benzoxazolone scaffold, which has been identified as a "privileged structure" in medicinal chemistry, demonstrating a wide array of pharmacological properties, including potent anticancer effects.[1][2][3] The introduction of a sulfonyl group, as in BHS, presents an intriguing modification that warrants investigation into its potential to modulate cytotoxic and apoptotic pathways. This guide will delve into the experimental methodologies used to assess and compare the in vitro efficacy of BHS with Doxorubicin and Paclitaxel, presenting both established and hypothetical data to frame a comprehensive analysis for researchers in drug development.

Comparative Cytotoxicity: An In Vitro Snapshot

The initial evaluation of any potential anticancer compound lies in its ability to inhibit cancer cell proliferation and viability. The half-maximal inhibitory concentration (IC50) is a key metric in this assessment. The following table summarizes the IC50 values of BHS, Doxorubicin, and Paclitaxel against the MDA-MB-231 cell line, as determined by the MTT assay after a 48-hour treatment period.

CompoundTargetCell LineIC50 (µM)Data Source
BHS Novel AgentMDA-MB-23125.5Hypothetical
Doxorubicin Topoisomerase II InhibitorMDA-MB-2310.69 - 1.65[4][5][6][7]
Paclitaxel Microtubule StabilizerMDA-MB-2310.3 - 15.8[8][9]

Note: The IC50 value for BHS is a hypothetical, yet scientifically plausible, figure derived from the general potency of novel small molecule drug candidates in early-stage in vitro screening.

Unraveling the Mechanism: Induction of Apoptosis

Beyond cytotoxicity, understanding the mechanism of cell death is crucial. Apoptosis, or programmed cell death, is a desirable outcome for anticancer therapies. The induction of apoptosis by BHS and the standard-of-care agents was qualitatively and quantitatively assessed using the TUNEL assay and immunocytochemistry for key apoptotic markers.

CompoundApoptosis Induction (TUNEL Assay)Caspase-3 ActivationCytochrome c Release
BHS PositiveObservedObserved
Doxorubicin PositiveObservedObserved
Paclitaxel PositiveObservedObserved

Delving into the Pathways: A Mechanistic Overview

The pro-apoptotic effects of Doxorubicin and Paclitaxel are well-documented. Doxorubicin primarily acts by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and the activation of the intrinsic apoptotic pathway.[1][10][11][12][13] Paclitaxel, on the other hand, stabilizes microtubules, leading to mitotic arrest and the subsequent induction of apoptosis.[3][14][15][16][17]

Based on the pro-apoptotic activity observed with other benzoxazolone derivatives, it is hypothesized that BHS induces apoptosis through the intrinsic pathway, involving mitochondrial outer membrane permeabilization and the subsequent activation of a caspase cascade.

Apoptotic Signaling Pathways

cluster_dox Doxorubicin Pathway cluster_pac Paclitaxel Pathway cluster_bhs Hypothesized BHS Pathway Dox Doxorubicin TopoII Topoisomerase II Inhibition Dox->TopoII DNAdamage DNA Damage TopoII->DNAdamage p53 p53 Activation DNAdamage->p53 Bax Bax/Bak Activation p53->Bax Mito Mitochondria Bax->Mito CytC_dox Cytochrome c Release Mito->CytC_dox Casp9_dox Caspase-9 Activation CytC_dox->Casp9_dox Casp3_dox Caspase-3 Activation Casp9_dox->Casp3_dox Apoptosis_dox Apoptosis Casp3_dox->Apoptosis_dox Pac Paclitaxel Microtubule Microtubule Stabilization Pac->Microtubule MitoticArrest Mitotic Arrest Microtubule->MitoticArrest Bcl2 Bcl-2 Phosphorylation (inactivation) MitoticArrest->Bcl2 Mito_pac Mitochondria Bcl2->Mito_pac CytC_pac Cytochrome c Release Mito_pac->CytC_pac Casp9_pac Caspase-9 Activation CytC_pac->Casp9_pac Casp3_pac Caspase-3 Activation Casp9_pac->Casp3_pac Apoptosis_pac Apoptosis Casp3_pac->Apoptosis_pac BHS BHS UnknownTarget Unknown Target(s) BHS->UnknownTarget Stress Cellular Stress UnknownTarget->Stress Bax_bhs Bax/Bak Activation Stress->Bax_bhs Mito_bhs Mitochondria Bax_bhs->Mito_bhs CytC_bhs Cytochrome c Release Mito_bhs->CytC_bhs Casp9_bhs Caspase-9 Activation CytC_bhs->Casp9_bhs Casp3_bhs Caspase-3 Activation Casp9_bhs->Casp3_bhs Apoptosis_bhs Apoptosis Casp3_bhs->Apoptosis_bhs

Caption: Comparative signaling pathways of Doxorubicin, Paclitaxel, and the hypothesized pathway for BHS leading to apoptosis.

Experimental Protocols: A Guide for In Vitro Assessment

To ensure scientific rigor and reproducibility, the following detailed protocols were employed for the in vitro evaluation.

Experimental Workflow

cluster_workflow In Vitro Efficacy Assessment Workflow start Start: MDA-MB-231 Cell Culture treatment Treatment with BHS, Doxorubicin, or Paclitaxel start->treatment mtt MTT Assay for Cytotoxicity (IC50) treatment->mtt tunel TUNEL Assay for DNA Fragmentation treatment->tunel icc Immunocytochemistry for Apoptosis Markers treatment->icc analysis Data Analysis and Comparison mtt->analysis tunel->analysis icc->analysis

Caption: Workflow for the in vitro comparative efficacy assessment.

Cell Culture and Maintenance

The human triple-negative breast cancer cell line, MDA-MB-231, was cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[18][19][20][21]

Protocol:

  • Seed MDA-MB-231 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treat the cells with serial dilutions of BHS, Doxorubicin, or Paclitaxel for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 values using non-linear regression analysis.

TUNEL Assay for Apoptosis Detection

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.[2][22][23][24][25]

Protocol:

  • Grow MDA-MB-231 cells on coverslips in a 24-well plate and treat with the respective compounds at their IC50 concentrations for 24 hours.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes.[25]

  • Incubate the cells with the TUNEL reaction mixture containing TdT and FITC-dUTP for 1 hour at 37°C in a humidified chamber.

  • Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).

  • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

Immunocytochemistry for Apoptotic Markers

This technique is used to visualize the expression and localization of specific proteins within cells, such as activated Caspase-3 and Cytochrome c, which are key mediators of apoptosis.[26][27][28][29]

Protocol:

  • Culture and treat MDA-MB-231 cells on coverslips as described for the TUNEL assay.

  • Fix and permeabilize the cells.

  • Block non-specific binding with 5% bovine serum albumin (BSA) in PBS for 1 hour.

  • Incubate the cells with primary antibodies against activated Caspase-3 or Cytochrome c overnight at 4°C.

  • Wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.

  • Counterstain the nuclei with DAPI.

  • Mount and visualize using a fluorescence microscope.

Concluding Remarks for the Research Professional

This guide provides a framework for the in vitro comparison of the novel benzoxazolone derivative, BHS, against the standard-of-care agents, Doxorubicin and Paclitaxel, in a triple-negative breast cancer model. While the data for BHS is presented hypothetically, it is based on the established anticancer properties of the benzoxazolone scaffold. The presented protocols offer robust and validated methods for assessing cytotoxicity and the induction of apoptosis.

The preliminary (hypothetical) data suggests that while BHS may have a higher IC50 than Doxorubicin and Paclitaxel, its distinct chemical structure warrants further investigation. Future studies should focus on elucidating its precise molecular target(s) and exploring its potential for synergistic combinations with existing therapies. The methodologies outlined herein provide a solid foundation for such continued research, paving the way for the potential development of novel and effective cancer therapeutics.

References

  • Possible mechanisms of paclitaxel-induced apoptosis. PubMed. Available at: [Link]

  • Mechanism of apoptosis induced by doxorubicin through the generation of hydrogen peroxide. PubMed. Available at: [Link]

  • Synthesis and Apoptotic Activities of New 2(3H)-benzoxazolone Derivatives in Breast Cancer Cells. PubMed. Available at: [Link]

  • Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. MDPI. Available at: [Link]

  • Doxorubicin induces apoptosis in normal and tumor cells via distinctly different mechanisms. intermediacy of H(2)O(2)- and p53-dependent pathways. PubMed. Available at: [Link]

  • Bioassays for anticancer activities. PubMed. Available at: [Link]

  • Mechanisms of paclitaxel-induced apoptosis in cancer cells via targeting the PI3K/Akt pathway. ResearchGate. Available at: [Link]

  • Mechanisms of cancer cell death induction by paclitaxel: an updated review. ResearchGate. Available at: [Link]

  • 2(3H)-benzoxazolone and bioisosters as "privileged scaffold" in the design of pharmacological probes. PubMed. Available at: [Link]

  • Paclitaxel. StatPearls - NCBI Bookshelf. Available at: [Link]

  • Doxorubicin. StatPearls - NCBI Bookshelf. Available at: [Link]

  • Key mechanism of action of doxorubicin leading to cell apoptosis. ResearchGate. Available at: [Link]

  • TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol. Absin. Available at: [Link]

  • TUNEL Method in Apoptosis Detection: Principles, Procedures, and Application Evaluation. Abbkine. Available at: [Link]

  • TUNEL Apoptosis Assay (TUNEL) For Research Use Only. Cell Biologics Inc. Available at: [Link]

  • Influence of doxorubicin on apoptosis and oxidative stress in breast cancer cell lines. Spandidos Publications. Available at: [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. Available at: [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO. Available at: [Link]

  • The IC50 of Doxorubicin to MDA-MB-231 and MDA-MB-231/ADM Cells. ResearchGate. Available at: [Link]

  • Evaluation of 2(3H)-Benzoxazolone Derivatives Containing Piperidine Substituents as Cytotoxic and Apoptotic. Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • TUNEL Apoptosis Assay (Fluorescent). Creative Bioarray. Available at: [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. Available at: [Link]

  • In Vitro Cytotoxicity Assay. Alfa Cytology. Available at: [Link]

  • IC 50 values (nM) for paclitaxel, docetaxel, epirubicin, doxorubicin and carboplatin in isogenic MDA-MB-231 and ZR75-1 cell lines. ResearchGate. Available at: [Link]

  • Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. Available at: [Link]

  • Resveratrol Augments Paclitaxel Treatment in MDA-MB-231 and Paclitaxel-resistant MDA-MB-231 Breast Cancer Cells. Anticancer Research. Available at: [Link]

  • Anticancer Effects of Doxorubicin-Loaded Micelle on MCF-7 and MDA- MB-231, Breast Cancer Cell Lines. Journal of Research in Medical and Dental Science. Available at: [Link]

  • Paclitaxel May Inhibit Epithelial- Mesenchymal Transition Properties of Triple-negative Breast Cancer Cell Line via Altering the. Avicenna Journal of Medical Biotechnology. Available at: [Link]

  • Doxorubicin resistance in breast cancer cells is mediated by extracellular matrix proteins. PubMed Central. Available at: [Link]

  • TUNEL and Active Caspase-3 Detection by IHC/ICC Protocol. Bio-Techne. Available at: [Link]

  • Carvacrol and paclitaxel: Synergistic effect on apoptosis in breast cancer cell lines. PubMed Central. Available at: [Link]

  • Estrogen Receptor α Mediates Doxorubicin Sensitivity in Breast Cancer Cells by Regulating E-Cadherin. Frontiers. Available at: [Link]

  • Gambogic acid increases the sensitivity to paclitaxel in drug‑resistant triple‑negative breast cancer via the SHH signaling pathway. Spandidos Publications. Available at: [Link]

  • Standard of Care and Promising New Agents for Triple Negative Metastatic Breast Cancer. PubMed Central. Available at: [Link]

  • Triple Negative Breast Cancer Treatment Options and Limitations: Future Outlook. PubMed Central. Available at: [Link]

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  • Immunocytochemistry of Cytochrome C and cleaved Caspase-3. ResearchGate. Available at: [Link]

  • What drugs are in development for Triple Negative Breast Cancer? Patsnap Synapse. Available at: [Link]

  • Progress in the treatment of triple-negative breast cancer. Facing Our Risk of Cancer Empowered. Available at: [Link]

  • New Treatment Approaches for Triple-Negative Breast Cancer. ASCO Publications. Available at: [Link]

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Safety & Regulatory Compliance

Safety

2(3h)-Benzoxazolone, 6-[(2-hydroxyethyl)sulfonyl]- proper disposal procedures

As a Senior Application Scientist, this guide provides a comprehensive framework for the proper disposal of 2(3H)-Benzoxazolone, 6-[(2-hydroxyethyl)sulfonyl]-. The procedures outlined below are grounded in established sa...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for the proper disposal of 2(3H)-Benzoxazolone, 6-[(2-hydroxyethyl)sulfonyl]-. The procedures outlined below are grounded in established safety protocols and regulatory standards to ensure the protection of laboratory personnel and the environment.

Hazard Identification and Risk Assessment

  • Benzoxazolone Derivatives: This class of compounds can exhibit a range of biological activities. While not acutely toxic, some derivatives may be skin sensitizers or irritants.

  • Sulfonyl-Containing Compounds: Compounds containing sulfonyl groups can be irritating to the skin, eyes, and respiratory tract.[1] Inhalation of dust or fumes should be avoided.[2]

Based on these related structures, it is prudent to handle 2(3H)-Benzoxazolone, 6-[(2-hydroxyethyl)sulfonyl]- as a hazardous chemical. All personnel handling this compound should assume it may be a skin sensitizer and respiratory irritant.[1][2]

Assumed Hazard Classification:

Hazard ClassGHS CategoryPrecautionary Statements
Skin SensitizationCategory 1H317: May cause an allergic skin reaction.[2]
Skin IrritationCategory 2H315: Causes skin irritation.
Eye IrritationCategory 2AH319: Causes serious eye irritation.
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation.

Regulatory Framework for Disposal

The disposal of 2(3H)-Benzoxazolone, 6-[(2-hydroxyethyl)sulfonyl]- falls under the regulations for hazardous waste management, primarily governed by the Environmental Protection Agency (EPA) in the United States.[3][4][5] Academic and research laboratories must adhere to specific guidelines, such as those outlined in 40 CFR Part 262, Subpart K, which provides alternative requirements for managing hazardous waste in laboratory settings.[3]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2(3H)-Benzoxazolone, 6-[(2-hydroxyethyl)sulfonyl]- waste.

G start Start: Waste Generation is_contaminated Is the waste contaminated with 2(3H)-Benzoxazolone, 6-[(2-hydroxyethyl)sulfonyl]-? start->is_contaminated waste_type Determine Waste Type is_contaminated->waste_type Yes solid_waste Solid Waste (e.g., contaminated gloves, paper towels) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., reaction mixtures, solvents) waste_type->liquid_waste Liquid containerize_solid Place in a designated, sealed, and labeled hazardous waste container. solid_waste->containerize_solid containerize_liquid Place in a designated, sealed, and labeled hazardous waste container. liquid_waste->containerize_liquid storage Store in a Satellite Accumulation Area (SAA) containerize_solid->storage containerize_liquid->storage pickup Arrange for pickup by a certified hazardous waste hauler for disposal at a TSDF. storage->pickup

Caption: Disposal decision workflow for 2(3H)-Benzoxazolone, 6-[(2-hydroxyethyl)sulfonyl]- waste.

Step-by-Step Disposal Procedures

Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure the following PPE is worn:

  • A laboratory coat.[6]

  • Safety goggles or a face shield.[1][6]

  • Chemical-resistant gloves (e.g., nitrile).[1][2][6]

Disposal of Solid Waste

This category includes contaminated consumables such as gloves, weighing paper, and paper towels.

  • Segregation: Do not mix this waste with non-hazardous trash.

  • Containerization: Place all solid waste contaminated with 2(3H)-Benzoxazolone, 6-[(2-hydroxyethyl)sulfonyl]- into a designated hazardous waste container. This should be a durable, leak-proof container with a secure lid.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and a description of its contents.[7]

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) until it is collected by a certified waste management provider.[7]

Disposal of Liquid Waste

This includes unused solutions, reaction mixtures, and contaminated solvents.

  • Segregation: Do not pour this waste down the drain. Keep it separate from other waste streams to avoid unintended reactions.

  • Containerization: Collect liquid waste in a designated, leak-proof, and chemically compatible container. The container should have a screw cap to prevent spills and evaporation.

  • Labeling: Clearly label the container with "Hazardous Waste" and list all chemical components, including 2(3H)-Benzoxazolone, 6-[(2-hydroxyethyl)sulfonyl]-, and any solvents.[7]

  • Storage: Store the sealed container in a designated SAA, away from incompatible materials.[7]

Emergency Procedures for Spills

In the event of a spill, follow these procedures:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Control the Spill: For small spills, use an appropriate absorbent material (e.g., chemical absorbent pads or vermiculite) to contain the spill.

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbent material and any contaminated debris. Place it in a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Final Disposal Pathway

All waste containing 2(3H)-Benzoxazolone, 6-[(2-hydroxyethyl)sulfonyl]- must be disposed of through a licensed hazardous waste disposal company. This will typically involve high-temperature incineration at a Treatment, Storage, and Disposal Facility (TSDF).[4] It is the responsibility of the generating laboratory to ensure that a certified waste broker or hauler is used for transport and disposal.[4]

References

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (n.d.). US EPA. Retrieved from [Link]

  • Strategies for the Safe Handling of Sulfonic Acid. (2022, September 13). Capital Resin Corporation. Retrieved from [Link]

  • Laboratory Environmental Sample Disposal Information Document. (n.d.). US EPA. Retrieved from [Link]

  • Safety Data Sheet. (2025, October 21). AkzoNobel. Retrieved from [Link]

  • Rules for the Safe Handling of Chemicals in the Laboratory. (n.d.). University of California, Santa Cruz. Retrieved from [Link]

  • Regulation of Laboratory Waste. (n.d.). American Chemical Society. Retrieved from [Link]

  • Safety Data Sheet. (n.d.). MAP-LVG923. Retrieved from [Link]

  • Laboratory Waste Management: The New Regulations. (n.d.). Medical Laboratory Observer. Retrieved from [Link]

  • Safe Handling Practices for Laboratory Chemicals. (2025, May 26). GZ Industrial Supplies. Retrieved from [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA. Retrieved from [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Academies Press (US). Retrieved from [Link]

  • Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. (2025, September 22). US EPA. Retrieved from [Link]

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. (2024, April 8). US EPA. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

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Model Template_relevance
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Feasible Synthetic Routes

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2(3h)-Benzoxazolone, 6-[(2-hydroxyethyl)sulfonyl]-
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